3,4-Diaminobenzenesulfonamide, diHCl
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2055119-18-9 |
|---|---|
Molecular Formula |
C6H10ClN3O2S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
3,4-diaminobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H |
InChI Key |
SEFUMYCHOYQEOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Diaminobenzenesulfonamide diHCl chemical structure and properties
An In-Depth Technical Guide to 3,4-Diaminobenzenesulfonamide Dihydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
3,4-Diaminobenzenesulfonamide and its dihydrochloride salt are pivotal chemical intermediates, serving as foundational scaffolds in the realms of medicinal chemistry and advanced materials science. The strategic placement of two adjacent amino groups and a sulfonamide moiety on a benzene ring imparts a unique reactivity profile, making it a precursor of choice for the synthesis of a diverse array of heterocyclic systems, most notably benzimidazoles. This guide provides a comprehensive technical overview of 3,4-Diaminobenzenesulfonamide diHCl, encompassing its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, with a focus on its role in drug discovery and polymer science.
Chemical Identity and Structure
3,4-Diaminobenzenesulfonamide is an aromatic sulfonamide distinguished by the presence of two amine functional groups at the C3 and C4 positions of the benzene ring.[1] The dihydrochloride (diHCl) salt is formed by the protonation of the two basic amino groups, which enhances the compound's stability and modifies its solubility profile.
The molecular structure consists of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two vicinal amino groups (-NH₂). This arrangement is crucial for its utility in cyclocondensation reactions.
Caption: General workflow for the synthesis of 3,4-diaminobenzenesulfonic acid.
Reactivity and Key Applications
The utility of 3,4-diaminobenzenesulfonamide diHCl stems from its bifunctional nature. The vicinal diamines are nucleophilic and readily participate in cyclization reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. The sulfonamide group is a well-established pharmacophore known to interact with various biological targets, notably enzymes like carbonic anhydrase. [2]
Medicinal Chemistry
The primary application of this compound is as a synthon for building complex molecules with therapeutic potential.
-
Benzimidazole Synthesis : It is a key building block for benzimidazole derivatives. [3]The condensation of the diamine with aldehydes, carboxylic acids, or their derivatives yields the benzimidazole core, which is present in numerous FDA-approved drugs. [3][2]* Carbonic Anhydrase Inhibitors : The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors. Derivatives of 3,4-diaminobenzenesulfonamide can be designed to target specific carbonic anhydrase isoenzymes involved in diseases like glaucoma, epilepsy, and cancer. [4]* Kinase Inhibitors : The benzenesulfonamide scaffold has been incorporated into various kinase inhibitors for cancer therapy. [5]The diamino functionality allows for further structural elaboration to achieve potent and selective inhibition.
Caption: Role in synthesizing benzimidazole-based therapeutic agents.
Materials Science
The rigid aromatic structure and reactive amino groups make 3,4-diaminobenzenesulfonamide derivatives suitable for creating high-performance polymers. For instance, it has been used in the synthesis of novel bio-based poly(benzoxazole-co-benzimidazole) plastics, which exhibit desirable properties such as low dielectric constants. [6]
Safety and Handling
As with any laboratory chemical, 3,4-Diaminobenzenesulfonamide and its dihydrochloride salt must be handled with appropriate care. It is classified as an irritant and may cause allergic skin reactions. [1][7]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. [1] |
| H317 | May cause an allergic skin reaction. [7] | |
| H319 | Causes serious eye irritation. [1][7] | |
| H335 | May cause respiratory irritation. [1] | |
| Precautionary | P261 | Avoid breathing dust. [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust. [8]* Personal Protective Equipment (PPE) : Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [8]* Storage : Store in a cool, dry place in a tightly sealed container. [7][8]Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3,4-Diaminobenzenesulfonamide dihydrochloride is a compound of significant strategic importance in synthetic chemistry. Its well-defined structure and predictable reactivity provide chemists in drug discovery and materials science with a reliable and versatile building block. The ability to readily form the benzimidazole nucleus, combined with the inherent biological relevance of the sulfonamide group, ensures its continued application in the development of novel therapeutic agents and functional polymers. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Sigma-Aldrich.cn. SAFETY DATA SHEET. [Link]
-
ResearchGate. ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
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PubChem. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927. [Link]
- Google Patents.
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents.... [Link]
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MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
- Google Patents.
-
PubChemLite. 3,4-diaminobenzenesulfonamide (C6H9N3O2S). [Link]
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PubMed. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. [Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
Scientific Research Publishing. Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. [Link]
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- 1. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: Physicochemical Profiling and Molecular Weight Determination of 3,4-Diaminobenzenesulfonamide Dihydrochloride
Executive Summary
3,4-Diaminobenzenesulfonamide dihydrochloride is a highly specialized chemical intermediate and bioactive scaffold. It is extensively utilized in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors and 1[1]. For researchers and formulation scientists, understanding its exact molecular weight and the physicochemical implications of its dihydrochloride salt form is critical. These factors dictate stoichiometry, solubility, and downstream formulation strategies in drug development.
Quantitative Physicochemical Profiling
The molecular weight of a compound is the foundation of all stoichiometric calculations in assay development. For2[2], the total molecular weight is 260.14 g/mol .
Causality of the Molecular Weight Calculation
The 3[3] has a molecular weight of 187.22 g/mol . The addition of two molar equivalents of hydrochloric acid (HCl, MW = 36.46 g/mol ) to protonate the two primary aromatic amines adds 72.92 g/mol to the complex. Thus,
This precise calculation is paramount; failing to account for the dihydrochloride salt mass during in vitro screening will result in a ~28% error in target concentration dosing.
Table 1: Physicochemical and Molecular Properties
| Property | Value |
| Chemical Name | 3,4-Diaminobenzenesulfonamide dihydrochloride |
| CAS Registry Number | 2055119-18-9 |
| Molecular Formula | C₆H₁₁Cl₂N₃O₂S (or C₆H₉N₃O₂S · 2HCl) |
| Total Molecular Weight | 260.14 g/mol |
| Free Base Molecular Weight | 187.22 g/mol |
| Monoisotopic Mass (Free Base) | 187.0415 Da |
| Salt-to-Base Ratio | 1 : 2 (Base : HCl) |
| Active Moiety Conversion Factor | 0.719 (1 mg salt = 0.719 mg free base) |
Mechanistic Importance of the Dihydrochloride Salt
Why formulate this compound as a dihydrochloride salt rather than utilizing the free base? The causality lies in the thermodynamics of dissolution.
The free base exhibits a rigid, planar structure that forms a highly stable crystal lattice, driven by extensive intermolecular hydrogen bonding between the sulfonamide and amino groups. This high lattice energy results in poor aqueous solubility. By protonating the two aniline-like amino groups (forming the dihydrochloride salt), the crystal lattice is disrupted. The introduction of ionic charges drastically lowers the lattice energy and increases the hydration energy via ion-dipole interactions with water. This ensures rapid dissolution in aqueous media, a critical requirement for both in vitro biochemical assays and in vivo bioavailability.
Caption: Impact of dihydrochloride salt formation on physicochemical and PK properties.
Experimental Protocol: Analytical Determination of Molecular Weight via LC-HRMS
To validate the identity and molecular weight of a synthesized or procured batch, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. Note that in the electrospray ionization (ESI) source, the non-covalent salt dissociates; therefore, the mass analyzer will detect the protonated free base [M+H]+.
Self-Validating Methodology:
-
Sample Preparation: Accurately weigh 1.0 mg of 3,4-Diaminobenzenesulfonamide dihydrochloride. Dissolve in 1.0 mL of LC-MS grade Water/Methanol (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic acid in water.
-
Validation Checkpoint: Complete visual dissolution confirms the efficacy of the salt form and prevents column clogging.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase ensures complete protonation of the free base.
-
Mass Analysis: Scan using an Orbitrap or Time-of-Flight (TOF) analyzer. Extract the ion chromatogram for the theoretical monoisotopic mass of the protonated free base: 187.0415 Da + 1.0078 Da (proton) = 188.0493 Da.
-
Data Processing: Calculate the mass error.
-
Validation Checkpoint: A mass error of < 5 ppm validates the empirical formula and confirms the absence of isobaric impurities.
-
Caption: Analytical workflow for LC-HRMS molecular weight validation of the compound.
Experimental Protocol: Salt Disproportionation (Free Base Recovery)
Certain cell-based assays are highly sensitive to acidic microenvironments caused by the dissolution of dihydrochloride salts. In such cases, researchers must convert the salt back to the free base prior to assay introduction. This protocol utilizes a self-validating pH-shift extraction.
Self-Validating Methodology:
-
Solubilization: Dissolve 260 mg (~1.0 mmol) of the dihydrochloride salt in 10 mL of deionized water. The resulting solution will be highly acidic (pH < 3).
-
Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous stirring. Monitor the pH using a calibrated pH meter. Stop addition when the pH stabilizes at 7.5 - 8.0.
-
Validation Checkpoint: Precipitation or cloudiness indicating the free base should become visually evident as the solution passes the pKa of the aromatic amines.
-
-
Extraction: Add 15 mL of Ethyl Acetate to the aqueous mixture. Agitate vigorously and allow phase separation. The neutral free base will partition into the upper organic layer.
-
Drying and Recovery: Collect the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure 3,4-Diaminobenzenesulfonamide free base (MW: 187.22 g/mol ).
References
-
BLD Pharm. "3,4-Diaminobenzenesulfonamide dihydrochloride - CAS 2055119-18-9". BLD Pharm Product Catalog. 2
-
PubChem. "3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927". National Center for Biotechnology Information. 3
-
Justia Patents. "3,4-diaminobenzenesulfonamide derivatives for inhibiting cell death". Patent US9862678B2. 1
Sources
Difference between 3,4-Diaminobenzenesulfonamide free base and diHCl salt
An In-Depth Technical Guide to 3,4-Diaminobenzenesulfonamide: Free Base vs. Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzenesulfonamide is a key chemical intermediate with significant applications in medicinal chemistry and materials science. It serves as a building block for the synthesis of various heterocyclic compounds, including those with potential therapeutic activities.[1] This guide provides a comprehensive technical overview of the fundamental differences between the free base form of 3,4-diaminobenzenesulfonamide and its dihydrochloride (diHCl) salt, offering insights into their respective properties, handling, and applications in a research and development setting.
Physicochemical Properties: A Tale of Two Forms
The choice between using the free base or the diHCl salt of 3,4-diaminobenzenesulfonamide hinges on a clear understanding of their distinct physicochemical properties. These differences primarily stem from the protonation of the two amino groups in the diHCl salt, which significantly influences solubility, stability, and handling characteristics.
Solubility
The most pronounced difference between the free base and the diHCl salt lies in their solubility, particularly in aqueous media.
-
3,4-Diaminobenzenesulfonamide Free Base: The free base is an organic molecule with limited solubility in water. Its solubility is largely dependent on the pH of the medium. In neutral to alkaline conditions, the free base form predominates and exhibits low aqueous solubility.
-
3,4-Diaminobenzenesulfonamide diHCl Salt: The diHCl salt, being an ionic compound, is significantly more soluble in water and other polar solvents.[2] The protonated amino groups can readily form hydrogen bonds with water molecules, facilitating dissolution. However, the solubility of the diHCl salt is also pH-dependent. At a low pH, the fully protonated species is highly soluble. As the pH increases and approaches the pKa values of the amino groups, the equilibrium shifts towards the less soluble free base, which may lead to precipitation.[3][4]
The relationship between pH, pKa, and the solubility of an amine and its salt is a critical consideration in formulation development and experimental design.
Sources
Technical Guide: Solubility Profiling of 3,4-Diaminobenzenesulfonamide (Water vs. DMSO)
Topic: Solubility of 3,4-Diaminobenzenesulfonamide in Water vs. DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]
Executive Summary
For research and drug development applications, 3,4-Diaminobenzenesulfonamide (CAS: 2360-20-5) exhibits a distinct solubility differential between dimethyl sulfoxide (DMSO) and water.[1]
-
DMSO (Polar Aprotic): Serves as the primary solvent , capable of achieving high-concentration stock solutions (typically >50–100 mM).[1] The solvent effectively disrupts the intermolecular hydrogen bonding of the crystal lattice without protonating the amine groups.
-
Water (Polar Protic): Exhibits limited solubility at neutral pH due to strong crystal packing forces.[1] However, the compound is amphoteric; solubility can be significantly enhanced by adjusting pH (acidification protonates the aniline amines; alkalinization deprotonates the sulfonamide), though this alters the ionization state of the molecule.
Recommendation: Prepare stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately prior to use, ensuring the final DMSO concentration remains <0.5% (v/v) to avoid cytotoxicity or enzyme inhibition in biological assays.
Physicochemical Profile & Mechanism[1]
Understanding the molecular drivers of solubility is critical for troubleshooting precipitation events ("crash-out") during serial dilutions.
| Property | Value / Description | Implication for Solubility |
| Molecular Weight | 187.22 g/mol | Small molecule; kinetics of dissolution are generally fast.[1] |
| XLogP3 (Predicted) | -0.8 | Hydrophilic character suggests potential water solubility, but crystal lattice energy often dominates.[1] |
| pKa (Aniline) | ~3.0 – 5.0 (Estimated) | The diamine motif allows protonation in acidic media (pH < 4), forming soluble ammonium salts.[1] |
| pKa (Sulfonamide) | ~10.0 – 10.5 (Estimated) | The sulfonamide -NH proton is weakly acidic; solubility increases in strong base (pH > 10).[1] |
| H-Bond Donors | 3 (Two -NH₂, One -SO₂NH₂) | Extensive H-bonding network leads to high lattice energy, resisting dissolution in neutral water.[1] |
Mechanistic Solubility Analysis
Why DMSO Works (The "Universal" Solvent)
DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole moment. It dissolves 3,4-Diaminobenzenesulfonamide by:
-
Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO interacts strongly with the electropositive sulfur and amine hydrogens of the solute.
-
Lattice Disruption: DMSO effectively competes for hydrogen bond sites, breaking the intermolecular N-H[1]···O=S bonds that hold the solid crystal together.
Why Water Struggles (The "Lattice" Barrier)
In neutral water (pH 7), the compound exists primarily in its neutral, non-ionized form. While the molecule is polar, the energy required to break the crystal lattice (solute-solute interaction) often exceeds the energy released by hydration (solute-solvent interaction).
-
Acidic pH: Adding HCl converts the -NH₂ groups to -NH₃⁺.[1] Ionic species are highly water-soluble due to ion-dipole interactions.[1]
-
Basic pH: Adding NaOH converts the -SO₂NH₂ to -SO₂NH⁻.[1] This anion is also highly soluble.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Use this protocol to create a stable master stock for long-term storage.[1]
Reagents:
-
3,4-Diaminobenzenesulfonamide (Solid, >95% purity).[1]
-
Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).[1]
Procedure:
-
Calculate Mass: To prepare 10 mL of 100 mM solution:
-
Weighing: Weigh ~187.2 mg of solid into a tared, amber glass vial (protect from light due to oxidation risk of diamines).
-
Solvation: Add 5.0 mL of anhydrous DMSO. Vortex for 30–60 seconds.[1]
-
Inspection: Visual check. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
Final Volume: Adjust volume to exactly 10.0 mL with DMSO.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C under nitrogen or argon if possible.
Protocol B: Aqueous Solubility Validation (Self-Validating System)
Use this workflow to determine the maximum solubility in your specific assay buffer.
Reagents:
Procedure:
-
Prepare Series: Label 3 microcentrifuge tubes.
-
Spike: Add DMSO stock to buffer to achieve final concentrations of 10 µM, 100 µM, and 500 µM. Ensure DMSO content is constant (e.g., 1%).[1]
-
Incubate: Shake at room temperature for 2 hours.
-
Centrifuge: Spin at 15,000 x g for 10 minutes to pellet any invisible micro-precipitates.
-
Validation: Measure the supernatant concentration via UV-Vis (absorbance at ~260–290 nm) or HPLC. If the peak area does not scale linearly with concentration, precipitation has occurred.
Solubility Decision Workflow (Visualization)
The following diagram outlines the logical flow for handling this compound, including "crash-out" mitigation strategies.
Caption: Logical workflow for solubilization and dilution, highlighting the critical "Crash-Out" check point.
Comparative Solubility Data
Note: Values are estimated based on structure-property relationships (SPR) of analogous sulfonamides (e.g., Sulfanilamide) and general solubility principles, as specific empirical data for this isomer is limited.
| Solvent System | Estimated Solubility | Notes |
| Anhydrous DMSO | > 100 mg/mL | Excellent.[1] Ideal for stock preparation.[1] |
| Water (pH 7.0) | < 5 mg/mL | Poor.[1] Limited by crystal lattice energy.[1] |
| 0.1 M HCl (pH ~1) | > 20 mg/mL | Good.[1] Protonation of -NH₂ groups forms soluble ammonium salt.[1] |
| 0.1 M NaOH (pH ~13) | > 20 mg/mL | Good.[1] Deprotonation of -SO₂NH- forms soluble sulfonamide anion.[1] |
| Ethanol / Methanol | Moderate (~10–20 mg/mL) | Useful for intermediate dilutions but less effective than DMSO.[1] |
References
Sources
pKa values of 3,4-Diaminobenzenesulfonamide amino groups
An In-Depth Technical Guide to the pKa Values of 3,4-Diaminobenzenesulfonamide Amino Groups
Executive Summary
Introduction
3,4-Diaminobenzenesulfonamide is an aromatic compound featuring a benzene ring substituted with two adjacent amino groups (at positions 3 and 4) and a sulfonamide group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds and as a scaffold for developing novel therapeutic agents. The presence of two basic amino groups and a potentially acidic sulfonamide proton means the molecule's net charge and lipophilicity are highly dependent on pH.
The basicity of an aromatic amine is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. In 3,4-diaminobenzenesulfonamide, the electronic environment of the 3-amino group is substantially different from that of the 4-amino group due to their positions relative to the potent electron-withdrawing sulfonamide moiety. A precise understanding of their respective pKa values is therefore essential for:
-
Rational Drug Design: Predicting the predominant ionic species at physiological pH (approx. 7.4) to optimize receptor-ligand interactions.
-
Formulation Development: Controlling solubility and dissolution rates.
-
Pharmacokinetic Modeling: Anticipating membrane permeability and distribution.
This guide will first deconstruct the theoretical principles governing the differential basicity of the two amino groups, then present estimated pKa values based on this analysis, and finally provide robust methodologies for their empirical determination.
Theoretical Framework: Factors Influencing Amino Group Basicity
The pKa of a conjugate acid (BH⁺) of a base (B) is defined by the equilibrium:
BH⁺ ⇌ B + H⁺
A lower pKa value for the conjugate acid corresponds to a weaker base. The pKa of aniline's conjugate acid is approximately 4.6. Substituents on the benzene ring can drastically alter this value.
Electronic Effects of the Sulfonamide Group (-SO₂NH₂)
The sulfonamide group is a powerful deactivating group, meaning it withdraws electron density from the benzene ring. This occurs through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the oxygen and sulfur atoms pulls electron density away from the ring through the sigma bonds. This effect decreases with distance.
-
Resonance Effect (-R): The sulfonyl group can participate in resonance, delocalizing the ring's pi-electrons and further reducing electron density, particularly at the ortho and para positions.
Both effects reduce the electron density on the amino nitrogen's lone pair, making it less available for protonation and thus lowering the amine's basicity (decreasing the pKa).[2][3]
Positional Effects in 3,4-Diaminobenzenesulfonamide
The positions of the two amino groups relative to the sulfonamide group are critical:
-
The 4-Amino Group: This group is in the para position relative to the sulfonamide group. It is therefore strongly deactivated by both the inductive (-I) and resonance (-R) effects.
-
The 3-Amino Group: This group is in the meta position relative to the sulfonamide group. It is deactivated primarily by the inductive effect (-I), as the resonance effect of the sulfonamide group does not extend significantly to the meta position.
Simultaneously, each amino group influences the other. As amino groups are activating, electron-donating groups (via the +R effect), the 4-amino group will increase the electron density at the 3-position, while the 3-amino group will have a similar, albeit differently positioned, effect on the 4-amino group.
Analysis and Estimated pKa Values
By comparing 3,4-diaminobenzenesulfonamide to well-characterized molecules, we can establish reliable estimates for the pKa values of its amino groups.
The 4-Amino Group: A Sulfanilamide Analogue
The electronic environment of the 4-amino group is most similar to that of 4-aminobenzenesulfonamide (sulfanilamide). In sulfanilamide, the potent electron-withdrawing sulfonamide group at the para position drastically reduces the basicity of the amino group, resulting in a pKa of approximately 2.0.[4] The presence of an additional amino group at the 3-position in our target molecule will have a minor, base-strengthening effect. Therefore, the pKa of the 4-amino group is expected to be slightly higher than that of sulfanilamide.
Estimated pKa (4-NH₂): ~2.2 - 2.5
The 3-Amino Group: A Balance of Effects
The 3-amino group is only subject to the sulfonamide's inductive effect. Its basicity will be reduced compared to aniline (pKa 4.6), but not as severely as the 4-amino group. Its basicity is, however, enhanced by the electron-donating resonance effect (+R) of the adjacent 4-amino group. This situation is analogous to o-phenylenediamine, where the two adjacent amino groups influence each other. o-Phenylenediamine has a pKa of approximately 4.5.[5][6] Given the strong deactivating inductive pull from the sulfonamide group, the pKa of the 3-amino group will be significantly lower than 4.5.
Estimated pKa (3-NH₂): ~3.5 - 3.8
Summary of Estimated pKa Values
| Compound | Functional Group | pKa (Conjugate Acid) | Rationale / Reference |
| Aniline | -NH₂ | ~4.6 | Benchmark aromatic amine.[2] |
| 4-Aminobenzenesulfonamide | 4-NH₂ | ~2.0 | Strong -I and -R effect from para-SO₂NH₂.[4] |
| o-Phenylenediamine | -NH₂ | ~4.5 | Basicity of one amino group in the presence of an adjacent amino group.[5][6][7] |
| 3,4-Diaminobenzenesulfonamide | 4-NH₂ (pKa₁) | ~2.2 - 2.5 (Estimated) | Strong deactivation from para-SO₂NH₂, with minor enhancement from 3-NH₂. |
| 3,4-Diaminobenzenesulfonamide | 3-NH₂ (pKa₂) | ~3.5 - 3.8 (Estimated) | Weaker deactivation from meta-SO₂NH₂, enhanced by adjacent 4-NH₂. |
Visualization of Equilibria
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is ideal for compounds whose protonated and deprotonated forms have different UV-Vis absorbance spectra. [8]By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived. [9][10]
-
Wavelength Selection: Prepare two stock solutions of the analyte at a constant concentration (e.g., 50 µM). Adjust one to a low pH (e.g., pH 1, fully protonated) and the other to a higher pH (e.g., pH 6, fully deprotonated). Scan the absorbance of both solutions from ~200-400 nm to find the wavelength(s) of maximum absorbance difference (λ_max).
-
Buffer Preparation: Prepare a series of buffers with accurately known pH values, spanning the range of interest (e.g., from pH 1.5 to 5.0 in 0.2 pH unit increments).
-
Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of a concentrated analyte stock solution to a known volume of the buffer. Ensure the final analyte concentration is identical across all samples.
-
Absorbance Measurement: Measure the absorbance of each buffered sample at the pre-determined λ_max.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will show two transitions. The pKa value for each ionization step is the pH at the inflection point of each transition. The data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa values precisely.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa Values
In silico methods provide a powerful tool for predicting pKa values, especially in the early stages of drug discovery when physical samples may be scarce. [11]These methods typically involve calculating the free energy change of the protonation/deprotonation reaction.
A common high-accuracy approach involves a thermodynamic cycle that separates the process into gas-phase and solvation energies, which can be calculated using quantum mechanics (QM) and continuum solvation models (e.g., PCM). [12]While computationally intensive, these methods can achieve high accuracy, often within 0.5 pKa units of experimental values when properly benchmarked for a given class of compounds. [4]More recent machine-learning approaches are also showing promise for rapid and accurate pKa prediction. [13]
Conclusion
3,4-Diaminobenzenesulfonamide possesses two amino groups with distinct basicities due to their positioning relative to the electron-withdrawing sulfonamide group. Based on a thorough analysis of electronic effects and comparison with structural analogues, the 3-amino group is predicted to be the more basic (pKa₂ ≈ 3.5 - 3.8), while the 4-amino group is significantly less basic (pKa₁ ≈ 2.2 - 2.5). These estimated values provide a critical starting point for researchers. For definitive characterization, this guide provides detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. The integration of these theoretical estimations and empirical methodologies provides a robust framework for scientists and drug development professionals to accurately characterize this and other multi-protic molecules, enabling more informed decisions in the design and optimization of new chemical entities.
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Biological activity of 3,4-Diaminobenzenesulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of 3,4-Diaminobenzenesulfonamide Derivatives
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial "sulfa drugs".[1] Beyond their historical significance, sulfonamides represent a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with activities ranging from diuretic to anticancer.[2][3][4] The 3,4-diaminobenzenesulfonamide core, in particular, offers a unique platform for chemical modification. The two amino groups provide reactive handles for building diverse molecular architectures, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive exploration of the multifaceted biological activities of 3,4-diaminobenzenesulfonamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Antimicrobial Activity: A Legacy Reimagined
While the advent of newer antibiotics has somewhat reduced the systemic use of sulfonamides for bacterial infections, they remain clinically relevant, and the scaffold continues to be a source of new antimicrobial agents, especially in the face of rising antibiotic resistance.[5][6]
Mechanism of Action: Targeting Folate Synthesis
The classic antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folate, an essential precursor for nucleotide synthesis, whereas humans obtain it from their diet. This metabolic difference provides a therapeutic window. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamide derivatives block the pathway, leading to a bacteriostatic effect.[1][7]
Structure-Activity Relationship (SAR)
The antimicrobial potency of sulfonamide derivatives is heavily influenced by their chemical structure. Key findings include:
-
Substituents on the Amido Group: The nature of the 'R' group attached to the sulfonamide nitrogen (-SO₂NHR) significantly impacts activity.[1]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, on the benzene ring can enhance antibacterial activity.[5][7] This modification can increase the acidity of the sulfonamide proton, potentially improving its binding to the DHPS enzyme.
Experimental Protocol: Assessing Antimicrobial Efficacy
A. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation: A standardized inoculum of the test bacterium is uniformly streaked onto the surface of an agar plate.
-
Application: Sterile paper discs impregnated with a known concentration of the sulfonamide derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Serial Dilution: The sulfonamide derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Some studies have shown MIC values for novel sulfonamides ranging from 64 to 512 μg/ml against strains like Staphylococcus aureus.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating antimicrobial activity.
Quantitative Data: Antimicrobial Activity
| Compound Class | Test Organism | MIC Range (μg/mL) | Reference |
| Novel Sulfonamide Derivatives | S. aureus (clinical isolates) | 64 - 512 | |
| Benzenesulphonamide Derivatives | E. coli | ~6.72 | [8][9] |
| Benzenesulphonamide Derivatives | S. aureus | ~6.63 | [8][9] |
| Benzenesulphonamide Derivatives | P. aeruginosa | ~6.67 | [8][9] |
| Benzenesulphonamide Derivatives | S. typhi | ~6.45 | [8][9] |
Anticancer Activity: A Multifaceted Approach
Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through a variety of mechanisms, making them a promising area of oncology research.[2][3][4]
Mechanisms of Antitumor Action
Unlike their antimicrobial counterparts, anticancer sulfonamides do not have a single, universal mechanism. Instead, different derivatives can elicit their effects through various pathways.
-
Carbonic Anhydrase (CA) Inhibition: This is one of the most well-studied anticancer mechanisms for sulfonamides.[2][3] Tumor cells, particularly under hypoxic conditions, overexpress certain CA isoforms, such as CA IX and XII.[10][11] These enzymes help maintain the intracellular pH by catalyzing the hydration of CO₂, facilitating tumor cell survival and proliferation in an acidic microenvironment. Sulfonamides, particularly primary sulfonamides (-SO₂NH₂), are potent inhibitors of these enzymes.[2][12] By inhibiting CA IX and XII, these derivatives disrupt pH regulation, leading to intracellular acidification and apoptosis of cancer cells.[10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed.[13] This process is critical for tumor growth and metastasis. Certain sulfonamide derivatives have been specifically designed and shown to inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.[13][14]
-
Cell Cycle Arrest & Apoptosis Induction: Many effective anticancer agents work by disrupting the normal progression of the cell cycle. Some sulfonamide derivatives have been shown to cause cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cells from dividing.[2][3][13] Following cell cycle arrest, these compounds can trigger apoptosis (programmed cell death), eliminating the malignant cells.[13]
-
Other Mechanisms: Additional mechanisms include the disruption of microtubule assembly, which is essential for cell division, and the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[2][3][4]
Signaling Pathway Visualization
Caption: General workflow for synthesis and purification.
Other Notable Biological Activities
The versatility of the sulfonamide scaffold extends to several other therapeutic areas.
-
Anti-inflammatory Activity: Certain benzenesulfonamide derivatives have shown potent in vivo anti-inflammatory effects, in some cases exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin in carrageenan-induced rat paw edema models. [8][9]* Diuretic Activity: Inhibition of carbonic anhydrase in the nephron of the kidney leads to a diuretic effect, a property exploited by drugs like acetazolamide. [2][15]* Antidiabetic and Anti-Alzheimer's Potential: Some sulfonamide derivatives have been investigated as inhibitors of enzymes relevant to type 2 diabetes (α-glucosidase and α-amylase) and Alzheimer's disease (acetylcholinesterase), demonstrating the potential for developing multi-target agents. [16][17]
Conclusion and Future Perspectives
The 3,4-diaminobenzenesulfonamide core is a remarkably fruitful scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, from traditional antimicrobial effects to multifaceted anticancer mechanisms targeting key pathways like carbonic anhydrase and VEGFR-2. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, guiding the rational design of more potent and selective inhibitors. [18][19] Future research should focus on developing derivatives with high selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) to minimize off-target effects and improve safety profiles. The exploration of these compounds as dual- or multi-target agents, for instance, combining anticancer and anti-inflammatory properties, represents an exciting frontier in drug discovery. As our understanding of the molecular basis of disease deepens, the 3,4-diaminobenzenesulfonamide scaffold is poised to remain a valuable platform for creating the next generation of targeted therapies.
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An In-Depth Technical Guide to the Carbonic Anhydrase Inhibition Mechanism of 3,4-Diaminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the carbonic anhydrase (CA) inhibition mechanism of 3,4-diaminobenzenesulfonamide. While specific kinetic and structural data for this particular diamino-substituted sulfonamide are not extensively documented in publicly accessible literature, this guide synthesizes established principles of benzenesulfonamide-based CA inhibition with known structure-activity relationships of amino-substituted analogs. We will delve into the molecular interactions governing the binding of this class of inhibitors to the CA active site, with a focus on the pivotal role of the zinc ion and the sulfonamide moiety. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of CA inhibitors, empowering researchers to elucidate the precise inhibitory profile of 3,4-diaminobenzenesulfonamide.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity. The dysregulation of CA activity is implicated in a variety of pathologies, such as glaucoma, epilepsy, and certain types of cancer, making these enzymes attractive targets for therapeutic intervention.[4]
Primary aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor (CAI) discovery and development.[5] Their remarkable affinity and specificity for CAs have led to their successful clinical use as antiglaucoma agents, diuretics, and anticonvulsants.[4] This guide focuses on 3,4-diaminobenzenesulfonamide, a member of the benzenesulfonamide class of CAIs. Understanding its inhibition mechanism is crucial for the rational design of novel and isoform-selective CA inhibitors.
The Core Mechanism: How Benzenesulfonamides Inhibit Carbonic Anhydrase
The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-elucidated, structure-driven process. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the high-affinity binding to the enzyme's active site.
The Carbonic Anhydrase Active Site: A Zinc-Centered Catalytic Hub
The active site of human CAs is a conical cleft, at the bottom of which lies a catalytically essential zinc ion (Zn²⁺).[6] This zinc ion is coordinated by three conserved histidine residues and a water molecule (or a hydroxide ion at physiological pH). The zinc-bound hydroxide ion is the key nucleophile that attacks the carbon dioxide substrate.
The Binding Mode of Benzenesulfonamides
The inhibition of carbonic anhydrase by benzenesulfonamides is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound water/hydroxide ion and directly coordinates with the Zn²⁺ ion in a tetrahedral geometry.[6] This interaction is stabilized by a network of hydrogen bonds. Specifically, the sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199, and the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of the same Thr199 residue.[6]
The aromatic ring of the benzenesulfonamide inhibitor occupies a hydrophobic pocket within the active site, making van der Waals contacts with residues such as Val121, Phe131, and Leu198.[6] The substituents on the benzene ring can extend into either the hydrophobic or hydrophilic regions of the active site, influencing the inhibitor's affinity and isoform selectivity.
The Hypothesized Role of the 3,4-Diamino Substituents
While a crystal structure of 3,4-diaminobenzenesulfonamide complexed with a CA isoform is not publicly available, we can infer the likely influence of the 3,4-diamino groups based on the known structure-activity relationships (SAR) of related compounds. The amino groups can potentially engage in additional hydrogen bonding interactions with amino acid residues or water molecules at the rim of the active site. The precise positioning of these amino groups will dictate their contribution to the overall binding affinity. Depending on the isoform, these interactions could either enhance or be neutral to the inhibitory potency.
Visualizing the Inhibition: A Mechanistic Overview
The following diagram illustrates the fundamental mechanism of benzenesulfonamide-based carbonic anhydrase inhibition.
Caption: Generalized binding of a benzenesulfonamide inhibitor to the carbonic anhydrase active site.
Experimental Characterization of 3,4-Diaminobenzenesulfonamide Inhibition
To fully elucidate the inhibitory profile of 3,4-diaminobenzenesulfonamide, a combination of kinetic, thermodynamic, and structural studies is essential. The following section provides detailed protocols for these key experiments.
Kinetic Analysis: Determination of Inhibition Constants (Kᵢ)
The stopped-flow CO₂ hydration assay is the gold standard for measuring the kinetics of CA inhibition.[2][7] This method monitors the change in pH as CO₂ is hydrated to bicarbonate and a proton, using a pH indicator.
Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaClO₄ (for constant ionic strength).[7]
-
pH Indicator: 0.2 mM Phenol Red in the above buffer.[7]
-
Enzyme Stock Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the buffer. The final enzyme concentration in the assay is typically in the range of 5-12 nM.[8]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3,4-diaminobenzenesulfonamide in a suitable solvent (e.g., DMSO), and make serial dilutions in the buffer.
-
CO₂ Substrate Solution: Prepare a saturated solution of CO₂ in water.
-
-
Instrumentation:
-
Experimental Procedure:
-
Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]
-
Load one syringe of the stopped-flow instrument with the enzyme/inhibitor mixture and the pH indicator.
-
Load the second syringe with the CO₂ substrate solution.
-
Rapidly mix the contents of the two syringes and record the change in absorbance over time (typically 10-100 seconds).[2]
-
Determine the initial rates of the CA-catalyzed CO₂ hydration reaction for a range of CO₂ concentrations (1.7 to 17 mM).[2]
-
Repeat the experiment with varying concentrations of 3,4-diaminobenzenesulfonamide.
-
Measure the uncatalyzed reaction rate (in the absence of enzyme) and subtract it from the catalyzed rates.[2]
-
-
Data Analysis:
-
Calculate the initial velocity for each reaction.
-
Determine the inhibition constant (Kᵢ) by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using the Cheng-Prusoff equation.[9]
-
Visualizing the Experimental Workflow: Kinetic Analysis
Caption: Workflow for determining the inhibition constant (Kᵢ) using a stopped-flow assay.
Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of the dissociation constant, Kₐ), enthalpy (ΔH), and stoichiometry (n).[10]
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Buffer: Use a buffer with a low ionization enthalpy, such as phosphate buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[10]
-
Protein Solution: Prepare a solution of the purified CA isoform in the ITC buffer. A typical concentration is 20 µM.[11]
-
Ligand Solution: Prepare a solution of 3,4-diaminobenzenesulfonamide in the same ITC buffer at a concentration 10-fold higher than the protein concentration (e.g., 200 µM).[11]
-
Buffer Matching: Ensure that the protein and ligand solutions are in identical buffer compositions to minimize heats of dilution.[10]
-
-
Instrumentation:
-
Use a high-sensitivity isothermal titration calorimeter.
-
-
Experimental Procedure:
-
Load the sample cell with the protein solution and the injection syringe with the ligand solution.[12]
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to generate a binding isotherm (heat per injection vs. molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kₐ, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Structural Analysis: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on the enzyme-inhibitor complex, revealing the precise binding mode and the key molecular interactions.[13][14]
Protocol: X-ray Crystallography of CA-Inhibitor Complex
-
Protein Expression and Purification:
-
Express and purify the target CA isoform to high homogeneity.
-
-
Crystallization:
-
Screen for crystallization conditions for the CA isoform in the presence of 3,4-diaminobenzenesulfonamide (co-crystallization). Alternatively, soak pre-formed apo-enzyme crystals in a solution containing the inhibitor.
-
Typical crystallization conditions for human CA II involve using ammonium sulfate as a precipitant.[15]
-
-
X-ray Diffraction Data Collection:
-
Mount a single, well-formed crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the electron density map.
-
Build a model of the protein-inhibitor complex into the electron density map.
-
Refine the model to obtain a high-resolution structure.[16]
-
Data Presentation: Anticipated Results
The following table provides a template for summarizing the key quantitative data that would be obtained from the experimental characterization of 3,4-diaminobenzenesulfonamide.
| Parameter | hCA I | hCA II | hCA IX | hCA XII | Method |
| Kᵢ (nM) | tbd | tbd | tbd | tbd | Stopped-Flow Assay |
| Kₐ (M⁻¹) | tbd | tbd | tbd | tbd | ITC |
| ΔH (kcal/mol) | tbd | tbd | tbd | tbd | ITC |
| -TΔS (kcal/mol) | tbd | tbd | tbd | tbd | ITC |
| ΔG (kcal/mol) | tbd | tbd | tbd | tbd | ITC |
tbd: to be determined
Conclusion and Future Directions
3,4-Diaminobenzenesulfonamide belongs to a class of potent carbonic anhydrase inhibitors. Based on the well-established mechanism of benzenesulfonamides, it is expected to bind to the active site zinc ion via its deprotonated sulfonamide moiety. The 3,4-diamino substituents likely modulate its binding affinity and isoform selectivity through interactions with residues at the entrance of the active site.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the inhibition mechanism of 3,4-diaminobenzenesulfonamide. The resulting kinetic, thermodynamic, and structural data will be invaluable for understanding its structure-activity relationship and for guiding the design of next-generation, isoform-selective carbonic anhydrase inhibitors for a range of therapeutic applications.
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. Available at: [Link]
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Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Available at: [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available at: [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available at: [Link]
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A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). PubMed. Available at: [Link]
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A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC. Available at: [Link]
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Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. (2020). PubMed. Available at: [Link]
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Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). PubMed. Available at: [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). RSC Publishing. Available at: [Link]
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Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Applied Photophysics. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). White Rose Research Online. Available at: [Link]
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Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. (2019). MDPI. Available at: [Link]
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Structural study of X-ray induced activation of carbonic anhydrase. (2009). PNAS. Available at: [Link]
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Crystallography and Its Impact on Carbonic Anhydrase Research. (n.d.). PMC. Available at: [Link]
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Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). PMC. Available at: [Link]
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Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (2025). ResearchGate. Available at: [Link]
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Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. Available at: [Link]
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Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. (2021). MDPI. Available at: [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. Available at: [Link]
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Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2006). PubMed. Available at: [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. Available at: [Link]
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Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). Trepo. Available at: [Link]
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Characterizing Protein-Protein interactions by iTC. (n.d.). TA Instruments. Available at: [Link]
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Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020). MDPI. Available at: [Link]
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Stopped-flow – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. (2025). ResearchGate. Available at: [Link]
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Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). MDPI. Available at: [Link]
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Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents?. (2000). PubMed. Available at: [Link]
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2.1.5. Stopped flow reaction rate based method. (n.d.). Faculty of Pharmacy. Available at: [Link]
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Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). WUR eDepot. Available at: [Link]
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Ultra-High Resolution X-Ray Diffraction From Crystals Of The Kinetic Mutant Of Human Carbonic Anhydrase Ii, His 64 Ala, And Its Complexes With Proton Acceptor Donors. (2001). Ingenta Connect. Available at: [Link]
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Crystallization and preliminary X-ray diffraction studies of a beta-carbonic anhydrase from the red alga Porphyridium purpureum. (2000). PubMed. Available at: [Link]
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Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Available at: [Link]
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Methodological & Application
The Strategic Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-sulfonamides: A Comprehensive Guide to the Condensation of 3,4-Diaminobenzenesulfonamide with Aldehydes
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the condensation reaction between 3,4-diaminobenzenesulfonamide and various aldehydes. This reaction is a cornerstone in the synthesis of 2-aryl-1H-benzo[d]imidazole-6-sulfonamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The benzimidazole scaffold is a privileged structure in drug discovery, and the incorporation of a sulfonamide moiety often enhances pharmacological properties.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss modern, sustainable synthetic approaches.
Introduction: The Significance of the Benzimidazole-Sulfonamide Scaffold
Benzimidazoles are heterocyclic aromatic compounds that have garnered immense attention in the pharmaceutical industry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Their structural resemblance to purine nucleosides allows them to interact with various biological targets. The sulfonamide group, a key functional group in many clinically approved drugs, is known to impart a range of pharmacological effects.[1] The strategic combination of these two pharmacophores in the 2-aryl-1H-benzo[d]imidazole-6-sulfonamide framework has led to the development of potent inhibitors of various enzymes, such as carbonic anhydrases.[4]
The condensation of an o-phenylenediamine derivative with an aldehyde is a classical and versatile method for the synthesis of 2-substituted benzimidazoles.[5][6] This guide specifically focuses on the use of 3,4-diaminobenzenesulfonamide as the diamine precursor, providing a direct route to the valuable 6-sulfonamide substituted benzimidazole core.
Mechanistic Insights: The Pathway to Benzimidazole Formation
The condensation reaction of 3,4-diaminobenzenesulfonamide with an aldehyde proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall transformation can be visualized as follows:
Figure 1: General overview of the reaction mechanism.
Step-by-Step Mechanistic Breakdown:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminobenzenesulfonamide on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The presence of an acid catalyst can facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Cyclization: The second amino group of the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the imine carbon. This leads to the formation of a five-membered ring, yielding a 1,2-dihydrobenzimidazole intermediate.
-
Oxidative Aromatization: The final step involves the oxidation of the 1,2-dihydrobenzimidazole to the stable aromatic benzimidazole ring system. This step often occurs in the presence of an oxidizing agent or can proceed via air oxidation. The choice of oxidant can significantly influence the reaction rate and yield. In some protocols, sodium metabisulfite (Na₂S₂O₅) is used, which can act as an in situ source of an oxidizing agent.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical condensation reaction, as well as a discussion of alternative and "green" methodologies.
Protocol 1: Synthesis of N-(tert-butyl)-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide[4]
This protocol is adapted from a peer-reviewed publication and represents a robust method for the synthesis of a specific benzimidazole-6-sulfonamide derivative.
Materials:
-
N-(tert-butyl)-3,4-diaminobenzenesulfonamide
-
4-hydroxybenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dry Dimethylformamide (DMF)
-
Deionized Water
-
1N Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of N-(tert-butyl)-3,4-diaminobenzenesulfonamide (1.0 eq) in dry DMF, add 4-hydroxybenzaldehyde (1.0 eq) and sodium metabisulfite (1.3 eq).
-
Heat the resulting mixture at 80 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the resulting brown precipitate and wash it several times with deionized water and 1N HCl.
-
Recrystallize the crude product from ethanol to obtain the pure N-(tert-butyl)-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide as a light brown solid.
Alternative and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Several "green" approaches have been successfully applied to the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which can be adapted for 3,4-diaminobenzenesulfonamide.
| Method | Catalyst/Conditions | Advantages |
| Ammonium Chloride Catalysis | NH₄Cl, 80-90°C | Inexpensive, readily available, and environmentally benign catalyst.[5] |
| Ionic Liquid Catalysis | [Hbim][HSO₄], Water | "Green" solvent, recyclable catalyst, and often leads to shorter reaction times and higher yields. |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in green solvents | Rapid reaction rates, higher yields, and reduced energy consumption.[1][7] |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation, various catalysts | Enhanced reaction rates, improved yields, and milder reaction conditions.[3] |
| Nano-catalysis | ZnFe₂O₄ nanoparticles | High catalytic activity, easy separation, and reusability of the catalyst.[3] |
Characterization of Products
Thorough characterization of the synthesized 2-aryl-1H-benzo[d]imidazole-6-sulfonamides is essential to confirm their structure and purity. The following spectroscopic techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. Key signals to look for include the N-H proton of the imidazole ring (often a broad singlet at high chemical shift), aromatic protons of the benzimidazole and the 2-aryl substituent, and protons of any alkyl or other functional groups.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Characteristic signals include those for the C2 carbon of the benzimidazole ring and the carbons of the aromatic systems.
Example Spectroscopic Data for 2-Phenyl-1H-benzo[d]imidazole-6-sulfonamide: [4]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.25–8.16 (m, 2H), 8.09 (d, J = 1.8 Hz, 1H), 7.82 (d, J = 8.7 Hz, 1H), 7.77 (dd, J = 8.5, 1.8 Hz, 1H), 7.68–7.59 (m, 3H), 7.37 (s, 2H, exchangeable with D₂O).
-
¹³C NMR (100 MHz, DMSO) δ: 153.36, 138.92, 131.25, 129.22, 128.00, 127.07, 120.64.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:
-
N-H stretching of the imidazole ring (around 3400-3100 cm⁻¹)
-
C=N stretching of the imidazole ring (around 1620-1590 cm⁻¹)
-
S=O stretching of the sulfonamide group (asymmetric and symmetric stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[4]
Experimental Workflow and Logic
The successful synthesis and characterization of 2-aryl-1H-benzo[d]imidazole-6-sulfonamides require a logical and systematic workflow.
Figure 2: A typical experimental workflow for the synthesis and characterization of 2-aryl-1H-benzo[d]imidazole-6-sulfonamides.
Causality behind Experimental Choices:
-
Solvent Choice: Dry DMF is often used as a solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.[4] For greener alternatives, water or ionic liquids can be employed.
-
Catalyst Selection: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can accelerate the initial Schiff base formation. Green catalysts like ammonium chloride or reusable nano-catalysts are increasingly preferred for their environmental and economic benefits.[3][5]
-
Reaction Temperature and Time: These parameters are often optimized based on the reactivity of the specific aldehyde used. Electron-withdrawing groups on the aldehyde may require higher temperatures or longer reaction times. Microwave or ultrasound irradiation can significantly reduce the required time and temperature.[1][3]
-
Purification Method: Recrystallization is a common and effective method for purifying solid products.[4] If recrystallization is insufficient, column chromatography can be used to separate the desired product from any impurities.
Conclusion
The condensation of 3,4-diaminobenzenesulfonamide with aldehydes is a powerful and versatile method for the synthesis of 2-aryl-1H-benzo[d]imidazole-6-sulfonamides. This guide has provided a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and modern synthetic approaches. By understanding the principles outlined in this document, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The provided protocols and characterization data serve as a solid foundation for practical application in the laboratory.
References
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G. Ceruso, et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34:1, 1338-1350. [Link]
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D. Kathirvelan, et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem., 8(2), 194-199. [Link]
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Alam, M. M., & Siddiqui, N. (2021). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Journal of Chemical and Pharmaceutical Research, 13(5), 01-06. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735. [Link]
-
Kamble, D. B., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100. [Link]
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Shaikh, M. S., & Subhedar, D. D. (2018). Green Synthesis of Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, Volume-3(Issue-1), 743-747. [Link]
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Al-Adhami, M. A. J., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11006-11019. [Link]
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Kumar, A., & Kumar, S. (2013). Green and efficient synthesis of benzimidazole derivatives and their antibacterial screening. Journal of Chemical and Pharmaceutical Research, 5(12), 1231-1237. [Link]
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Yadav, G., et al. (2025). Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. Journal of Chemical Health Risks, 15(4), 2634-2649. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Sulfonamide-Based Fluorescent Probes from Diamino Precursors
These comprehensive application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of sulfonamide-based fluorescent probes utilizing diamino precursors. This document offers in-depth technical guidance, field-proven insights, and step-by-step protocols to ensure successful and reproducible synthesis.
Foundational Principles: The Strategic Advantage of Sulfonamide-Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and tracking of molecular processes within living systems with high sensitivity and specificity[]. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents[2][3]. The fusion of a fluorophore with a sulfonamide moiety through a diamino linker creates a versatile molecular architecture. This design allows for the strategic placement of the fluorescent reporter and a reactive handle for bioconjugation or for tuning the probe's physicochemical properties.
The use of diamino precursors offers a modular approach to probe design. One amino group can be selectively reacted with a fluorescent sulfonyl chloride, leaving the second amino group available for further modification or for its intrinsic role in interacting with a biological target. This strategy is particularly valuable for creating targeted probes for applications such as fluorescent imaging of specific cellular components or disease biomarkers[4][5][6].
The Core Reaction: Nucleophilic Sulfonylation of Diamines
The synthesis of sulfonamides predominantly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine[3][7]. This reaction is a nucleophilic acyl substitution at the sulfur atom.
Mechanistic Insights
The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General mechanism for sulfonamide formation.
When employing a diamino precursor, regioselectivity becomes a critical consideration. The relative nucleophilicity of the two amino groups will determine which one reacts preferentially with the sulfonyl chloride. Factors influencing this selectivity include steric hindrance and the electronic properties of the diamine. For instance, in a diamine with one aliphatic and one aromatic amine, the aliphatic amine is generally more nucleophilic and will react faster.
Key Reagents: A Comparative Overview of Fluorescent Sulfonyl Chlorides
The choice of the fluorescent sulfonyl chloride is paramount as it dictates the photophysical properties of the final probe. Two of the most widely used reagents are Dansyl Chloride and 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
| Reagent | Fluorophore Core | Typical Excitation (nm) | Typical Emission (nm) | Key Characteristics |
| Dansyl Chloride | 5-(Dimethylamino)naphthalene | ~340 | ~520 (solvent dependent) | Environmentally sensitive fluorescence, stable sulfonamide adducts.[8] |
| NBD-Cl | 7-Nitrobenzofurazan | ~464 | ~512 (in aqueous solution) | Non-fluorescent until reaction with amines, adducts are highly fluorescent.[9][10] |
Note: The exact excitation and emission maxima can vary depending on the solvent and the local environment of the fluorophore.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the synthesis of sulfonamide-based fluorescent probes from diamino precursors. Optimization may be required based on the specific substrates used.
Protocol 1: Synthesis of a Dansylated Diamine Probe
This protocol details the selective monosulfonylation of a diamine with Dansyl Chloride.
Materials:
-
Diamino precursor (e.g., 1,4-diaminobutane)
-
Dansyl chloride [5-(dimethylamino)naphthalene-1-sulfonyl chloride][8]
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Caption: Experimental workflow for the synthesis of a dansylated diamine probe.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diamino precursor (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Dansyl Chloride: Dissolve Dansyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled diamine solution over 15-20 minutes with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[4][6]
Protocol 2: Synthesis of an NBD-labeled Diamine Probe
This protocol outlines the reaction of a diamine with NBD-Cl. This reaction is often performed in a buffered aqueous/organic mixture.
Materials:
-
Diamino precursor
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for quenching
Procedure:
-
Sample Preparation: Dissolve the diamino precursor (1.0 eq) in the borate buffer.
-
NBD-Cl Solution: Prepare a solution of NBD-Cl (1.1 eq) in acetonitrile.
-
Reaction: Add the NBD-Cl solution to the diamine solution. Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.[9]
-
Quenching: Cool the reaction mixture to room temperature and stop the reaction by adding a small amount of HCl solution to acidify the mixture.
-
Purification and Analysis: The resulting NBD-labeled diamine can be purified by High-Performance Liquid Chromatography (HPLC). The fluorescent product can be detected using a fluorescence detector.[11]
Characterization and Quality Control
Thorough characterization of the synthesized fluorescent probe is crucial to ensure its identity, purity, and suitability for downstream applications.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. | A peak corresponding to the [M+H]⁺ or [M-H]⁻ of the desired product. |
| ¹H and ¹³C NMR | To elucidate the chemical structure and confirm the regioselectivity of the reaction. | Peaks corresponding to the protons and carbons of the fluorophore and the diamine backbone, with chemical shifts indicating the formation of the sulfonamide bond. |
| FT-IR Spectroscopy | To identify the presence of key functional groups. | Characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹). |
| UV-Visible Spectroscopy | To determine the absorption spectrum of the probe. | An absorption maximum corresponding to the fluorophore. |
| Fluorescence Spectroscopy | To determine the excitation and emission spectra and the quantum yield. | Characteristic excitation and emission maxima and a measurable quantum yield. |
Applications in Research and Development
Sulfonamide-based fluorescent probes synthesized from diamino precursors have a wide range of applications:
-
Live Cell Imaging: These probes can be used to visualize and track specific organelles or biomolecules within living cells.[][12]
-
Tumor Targeting and Imaging: By conjugating a tumor-targeting moiety to the free amino group, these probes can be used for the specific imaging of cancer cells.[5][6]
-
Sensing and Detection: The fluorescence of these probes can be designed to respond to changes in the local environment, such as pH, ion concentration, or the presence of specific enzymes.
-
Drug Discovery: Fluorescently labeled ligands can be used in binding assays to screen for new drug candidates that target specific receptors or enzymes.[13][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction- Degradation of starting materials or product- Inefficient work-up or purification | - Increase reaction time or temperature- Use fresh, high-purity reagents and anhydrous solvents- Optimize extraction and chromatography conditions |
| Formation of Disubstituted Product | - Excess of sulfonyl chloride used- High reactivity of the diamine | - Use a 1:1 or slightly less than 1:1 molar ratio of sulfonyl chloride to diamine- Add the sulfonyl chloride slowly to a solution of the diamine |
| No Reaction | - Inactive sulfonyl chloride (hydrolyzed)- Low nucleophilicity of the amine | - Use fresh Dansyl chloride or NBD-Cl- Consider a more forcing reaction condition (higher temperature, stronger base) or a different solvent |
| Fluorescence Quenching | - Aggregation of the probe- Presence of quenching species | - Work at lower concentrations- Ensure the purity of the final product and solvents used for fluorescence measurements |
Conclusion
The synthesis of sulfonamide-based fluorescent probes from diamino precursors is a robust and versatile strategy for developing powerful tools for biological and medicinal research. By carefully selecting the diamino linker and the fluorescent sulfonyl chloride, and by controlling the reaction conditions, researchers can create a diverse library of probes with tailored properties for a wide range of applications. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, characterization, and application of these valuable molecular probes.
References
-
Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. (2025). PubMed. [Link]
-
Dansyl chloride. (n.d.). Wikipedia. [Link]
-
Dansyl chloride. (2012). Wikidoc. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PMC. [Link]
-
Microwave-assisted, solvent and catalyst-free selective synthesis of sulfonamides from amines and sulfonyl chlorides. (n.d.). RSC Advances. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI. [Link]
-
Targeted quantification of amino acids by dansylation. (n.d.). PMC. [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed. [Link]
-
NBD-Cl & NBD-F. (n.d.). FluoProbes® - Interchim. [Link]
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging. (n.d.). PMC - NIH. [Link]
-
Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. (2022). Journal of Natural Products - ACS Publications. [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). PMC. [Link]
-
Synthesis of [18F]2B-SRF101: A Sulfonamide Derivative of the Fluorescent Dye Sulforhodamine 101. (n.d.). Bentham Science Publisher. [Link]
-
Synthesis of new disulfonamides from different substituted diamino pyridines. (n.d.). ResearchGate. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (n.d.). Arkivoc. [Link]
-
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (n.d.). ResearchGate. [Link]
-
Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. (2019). ACS Omega. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
-
Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. (n.d.). Frontiers in Chemistry. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]
-
Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]
-
A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. (2023). MDPI. [Link]
-
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). ACS Publications. [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). ResearchGate. [Link]
-
A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. (n.d.). ResearchGate. [Link]
Sources
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- 3. cbijournal.com [cbijournal.com]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. klcb.sdu.edu.cn [klcb.sdu.edu.cn]
- 14. Frontiers | Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 [frontiersin.org]
Application Note: Synthesis of 2-Substituted-5-Sulfamoylbenzimidazoles via Cyclization of 3,4-Diaminobenzenesulfonamide with Carboxylic Acids
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide
Introduction & Strategic Rationale
The benzimidazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and purine rings. Specifically, 2-substituted-5-sulfamoylbenzimidazoles are highly sought-after active pharmaceutical ingredients (APIs) and precursors[1]. The presence of the primary sulfonamide group (
Synthesizing these compounds typically involves the condensation and subsequent cyclodehydration of 3,4-diaminobenzenesulfonamide (DABS) with various carboxylic acids[3]. While the overall transformation appears straightforward, the differential nucleophilicity of the two ortho-amines and the high activation energy required for the final dehydration step necessitate carefully optimized conditions. This application note provides field-proven, self-validating protocols to achieve this cyclization using three distinct strategic approaches: Classical Polyphosphoric Acid (PPA) condensation, Microwave-Assisted synthesis, and a mild Two-Step coupling procedure.
Mechanistic Insights & Causality
To master this synthesis, one must understand the underlying physical chemistry driving the reaction. DABS possesses two primary amines at the 3- and 4-positions. The strong electron-withdrawing nature of the para-sulfonamide group subtly reduces the nucleophilicity of the 4-amino group compared to the 3-amino group.
-
Initial Acylation: The slightly more nucleophilic 3-amino group typically attacks the activated carbonyl carbon of the carboxylic acid first, forming a monoamide intermediate.
-
Intramolecular Cyclization: The adjacent 4-amino group then acts as an intramolecular nucleophile, attacking the newly formed amide carbonyl to form a tetrahedral intermediate.
-
Dehydration (Rate-Limiting Step): The collapse of the tetrahedral intermediate and the expulsion of water require significant thermodynamic driving force (provided by high heat, strong acids, or microwave irradiation) to yield the fully aromatized benzimidazole ring.
Because benzimidazoles undergo rapid tautomerization in solution, acylation at either the 3- or 4-position ultimately converges into the identical 5-sulfamoylbenzimidazole tautomeric mixture.
Mechanistic pathway for the cyclization of DABS with carboxylic acids.
Experimental Protocols
The choice of cyclization method depends heavily on the electronic nature and steric bulk of the carboxylic acid, as well as the sensitivity of any functional groups present.
Method A: Classical Polyphosphoric Acid (PPA) Cyclization
Best for: Robust aliphatic and aromatic carboxylic acids. Causality: PPA serves a dual purpose as both a high-boiling solvent and a potent dehydrating agent. The polymeric nature of PPA effectively traps the water generated during cyclization, driving the equilibrium forward[2].
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a mechanical stirrer, add 10 g of Polyphosphoric Acid (PPA). Heat the flask to 80 °C using an oil bath to reduce the viscosity of the PPA.
-
Addition: Add 3,4-diaminobenzenesulfonamide (1.0 eq, 5.0 mmol) and the desired carboxylic acid (1.1 eq, 5.5 mmol) to the stirring PPA.
-
Cyclodehydration: Increase the temperature to 130–150 °C. The mixture will turn into a dark, homogenous syrup. Maintain heating for 4 to 12 hours. Self-Validation: Monitor by extracting a micro-aliquot, quenching in water, and analyzing via LC-MS until the monoamide mass disappears.
-
Quenching: Cool the mixture to approximately 80 °C (do not let it cool to room temperature, or it will solidify). Pour the hot syrup slowly into 100 mL of vigorously stirred crushed ice.
-
Neutralization: The product is highly basic and will remain protonated in the acidic aqueous layer. Slowly add concentrated aqueous ammonia (
) or solid until the pH reaches 7.5–8.0. A dense precipitate will form. -
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove phosphate salts, and dry under a high vacuum.
Method B: Microwave-Assisted Greener Cyclization
Best for: Time-sensitive projects and moderately sensitive substrates. Causality: Microwave irradiation provides direct dielectric heating to the polar reactants, rapidly overcoming the activation energy barrier of the dehydration step. This minimizes the residence time at high temperatures, drastically reducing degradation side-products[1].
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial, combine DABS (1.0 eq, 2.0 mmol), the carboxylic acid (1.0 eq, 2.0 mmol), and p-Toluenesulfonic acid (p-TsOH) monohydrate (0.2 eq, 0.4 mmol) as a catalyst.
-
Solvent Addition: Add 3 mL of a microwave-transparent/absorbing solvent blend (e.g., 1:1 DMF:Water or solvent-free if the acid is a liquid). Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15–20 minutes with dynamic power modulation.
-
Workup: Cool to room temperature. Pour the mixture into 20 mL of saturated aqueous
. Extract with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).
Method C: Two-Step Amide Coupling and Cyclodehydration
Best for: Chiral carboxylic acids (prevents racemization) and highly sensitive functional groups. Causality: By separating the condensation and dehydration steps, we avoid subjecting the unreacted carboxylic acid to harsh acids. HATU facilitates rapid amide bond formation at room temperature. The subsequent cyclization in glacial acetic acid is mild enough to preserve stereocenters.
Step-by-Step Procedure:
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes to form the active ester. Add DABS (1.0 eq) and stir at room temperature for 6 hours.
-
Intermediate Isolation: Dilute with water and extract with EtOAc. Dry and concentrate to yield the crude monoamide intermediate.
-
Cyclization: Dissolve the crude intermediate in 10 mL of glacial acetic acid. Heat to 80 °C for 3 hours.
-
Final Isolation: Remove acetic acid under reduced pressure (co-evaporate with toluene if necessary). Neutralize the residue with saturated
and extract with EtOAc to isolate the pure benzimidazole.
Experimental workflows comparing PPA, Microwave, and Two-Step cyclization methods.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of the three methodologies based on standard laboratory optimizations.
| Parameter | Method A (PPA) | Method B (Microwave) | Method C (Two-Step) |
| Typical Yield | 65% – 85% | 75% – 95% | 50% – 70% |
| Reaction Time | 4 – 12 hours | 15 – 20 minutes | 8 – 12 hours (total) |
| Temperature | 130 – 150 °C | 120 °C | RT, then 80 °C |
| Substrate Scope | Aliphatic, Aryl, Heteroaryl | Broad (Tolerates sterics) | Chiral, Acid-sensitive |
| Scalability | High (Multi-gram to kg) | Low (Vial size limited) | Medium (Gram scale) |
| Environmental Impact | High (Phosphate waste) | Low (Catalytic acid) | Medium (Coupling reagents) |
Troubleshooting & Pro-Tips
-
Incomplete Cyclization (Method A & C): If LC-MS analysis reveals a mass corresponding to
(the monoamide), the dehydration step is incomplete. Increase the reaction temperature by 10 °C or extend the reaction time. -
PPA Viscosity Issues: Never allow the PPA reaction mixture to cool below 80 °C before quenching. If it solidifies, it will trap the product and require dangerous mechanical breaking or prolonged boiling in water to dissolve.
-
Sulfonamide Protection: In rare cases where the carboxylic acid is highly activated (e.g., acid chlorides instead of free acids), the primary sulfonamide may undergo competitive acylation. If this occurs, switch to Method C, as HATU selectively activates the carboxylic acid for amine attack over the much less nucleophilic sulfonamide.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. URL:[Link]
-
Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. URL: [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex [mdpi.com]
- 3. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
Application Note: Accelerated Synthesis of Benzimidazole-6-Sulfonamides via Microwave Irradiation
Introduction: A New Paradigm in Heterocyclic Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The sulfonamide group, a well-established pharmacophore, when appended to the benzimidazole nucleus, can significantly enhance its pharmacological profile. The traditional synthesis of these valuable 2-substituted-1H-benzimidazole-6-sulfonamides, typically through the condensation of 3,4-Diaminobenzenesulfonamide with carboxylic acids or their derivatives, often requires prolonged reaction times, high temperatures, and harsh acidic conditions, which can lead to undesirable byproducts and energy inefficiency.[1][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a greener and more efficient alternative to conventional heating methods.[4][5][6][7] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time—often minutes instead of hours—with improved yields, higher product purity, and reduced solvent usage.[5][8] This application note provides a detailed protocol and technical guidance for the rapid and efficient synthesis of a library of 2-substituted-1H-benzimidazole-6-sulfonamides using 3,4-Diaminobenzenesulfonamide diHCl as the starting material, leveraging the power of controlled microwave irradiation.
The Science Behind Microwave-Assisted Synthesis
The remarkable rate enhancements observed in microwave chemistry stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[5][9][10] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the reaction medium.[6][8][9][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat efficiently.[6][8][11]
This direct and volumetric heating leads to rapid temperature increases and allows for precise temperature control, often enabling reactions to be performed at temperatures significantly above the solvent's boiling point in sealed, pressurized vessels.[5][12] This "superheating" effect is a key contributor to the dramatic acceleration of reaction rates.[7][13]
Visualizing the Reaction Pathway
The synthesis of 2-substituted-1H-benzimidazole-6-sulfonamides from 3,4-Diaminobenzenesulfonamide diHCl and a carboxylic acid under microwave irradiation proceeds via a cyclocondensation reaction.
Caption: General reaction scheme for microwave-assisted synthesis.
Materials and Equipment
Reagents:
-
3,4-Diaminobenzenesulfonamide dihydrochloride (C₆H₁₁Cl₂N₃O₂S)
-
Various aliphatic or aromatic carboxylic acids (e.g., acetic acid, benzoic acid, 4-chlorobenzoic acid)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or water)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
A dedicated microwave reactor for organic synthesis, equipped with temperature and pressure sensors.[12][14][15] Note: Domestic microwave ovens are not suitable and are extremely dangerous for this type of work.[13][14][15]
-
Microwave process vials (10 mL or 20 mL) with snap-on caps and septa.
-
Magnetic stir bars.
-
Standard laboratory glassware for work-up and purification.
-
Thin Layer Chromatography (TLC) plates (silica gel) for reaction monitoring.
-
Column chromatography system for purification.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-substituted-1H-benzimidazole-6-sulfonamides. The reaction conditions may require optimization for different carboxylic acids.
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,4-Diaminobenzenesulfonamide diHCl (1.0 mmol, 262.14 mg).
-
Add Carboxylic Acid: Add the desired carboxylic acid (1.1 mmol, 1.1 equivalents).
-
Add Solvent: Add 3-5 mL of a suitable solvent (e.g., ethanol). The choice of solvent can influence heating efficiency and reaction outcomes.[15]
-
Neutralization: Add a suitable base (e.g., triethylamine, 2.2 mmol, 0.306 mL) to neutralize the dihydrochloride salt and facilitate the reaction.
-
Vessel Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (The reactor will modulate power to maintain this temperature)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before removing it from the reactor.[12]
-
Reaction Work-up:
-
Open the vial carefully in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-1H-benzimidazole-6-sulfonamide.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Results
The following table summarizes expected results for the synthesis of representative benzimidazole-6-sulfonamides using the described microwave protocol, contrasting them with typical conventional heating methods.
| R-Group (from R-COOH) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) |
| Methyl (from Acetic Acid) | 15 | 92% | 4-6 |
| Phenyl (from Benzoic Acid) | 15 | 95% | 6-8 |
| 4-Chlorophenyl | 20 | 91% | 8-12 |
| 2-Furyl | 12 | 89% | 5-7 |
Note: Yields are for isolated, purified products. Conventional heating times are typical literature values for similar transformations.
Safety and Best Practices
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[14][15] These units have built-in safety features to monitor and control temperature and pressure, which are absent in domestic ovens.[14]
-
Vessel Integrity: Never exceed the recommended volume for the microwave vials. Inspect vials for cracks or defects before use.
-
Pressure Hazards: Be aware that heating solvents above their boiling point in a sealed vessel generates significant pressure.[6][12] Always allow the vessel to cool completely before opening.
-
Ventilation: Always operate the microwave reactor in a well-ventilated laboratory fume hood.[14]
Troubleshooting and Discussion
-
Low Yield: If yields are low, consider increasing the reaction time or temperature in small increments. The solvent choice is also critical; a more polar solvent like DMF may absorb microwave energy more efficiently and improve results, but may also require higher temperatures for removal.[15]
-
Incomplete Reaction: Ensure the base was added in sufficient quantity (at least 2 equivalents) to fully neutralize the diHCl salt. Inadequate neutralization can stall the reaction.
-
Side Product Formation: Overly harsh conditions (excessive time or temperature) can sometimes lead to decomposition or side reactions. A systematic optimization of reaction parameters is recommended.
-
Catalyst Use: While many condensations proceed without a catalyst under microwave conditions, for particularly unreactive carboxylic acids, the addition of a catalytic amount of an acid like p-toluenesulfonic acid (in addition to the base for neutralization) or the use of a Lewis acid catalyst might be beneficial.[2][19]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of 2-substituted-1H-benzimidazole-6-sulfonamides. By significantly reducing reaction times from hours to minutes and often improving yields, this technology accelerates the discovery and development of novel chemical entities for pharmaceutical research.[5][7][20] The protocols and guidelines presented herein provide a robust framework for researchers to harness the power of microwave chemistry for their synthetic objectives.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
- Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). epcp.co.
- The impact of microwave synthesis on drug discovery. (2005, December 23).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- A Review on: A significance of microwave assist technique in green chemistry. (n.d.).
- Safety Considerations for Microwave Synthesis. (n.d.).
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Theory of Microwave Heating for Organic Synthesis. (n.d.).
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.).
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthetic Applications for Microwave Synthesis. (n.d.).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7).
- Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). urfjournals.org.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Thieme Chemistry.
- Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (2024). Wiley-VCH.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.).
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. (n.d.). Bentham Science Publishers.
- Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022, February 10). Preprints.org.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5).
- Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents. (n.d.). PubMed.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5).
- Synthesis of new 1,2-disubstituted benzimidazole analogs as potent inhibitors of b-Glucuronidase and in silico. (n.d.). Arabian Journal of Chemistry.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21).
- 3,4-Diaminobenzenesulfonic acid SDS, 7474-78-4 Safety D
- 3,4-Diaminobenzenesulfonamide. (n.d.). PubChem.
- Stability Summary and Conclusions. (n.d.).
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2007, January 4). PubMed.
- 3,4-Diaminobenzenesulfonamide. (n.d.). Sigma-Aldrich.
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- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. epcp.ac.in [epcp.ac.in]
- 5. visitka.narod.ru [visitka.narod.ru]
- 6. ijrpas.com [ijrpas.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 14. Safety Considerations for Microwave Synthesis [cem.com]
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- 17. accessdata.fda.gov [accessdata.fda.gov]
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- 19. preprints.org [preprints.org]
- 20. Synthetic Applications for Microwave Synthesis [cem.com]
Application Note: Preparation of 2-Substituted Benzimidazole Sulfonamides
Abstract & Scope
This application note details the synthetic protocols for 2-substituted benzimidazole sulfonamides , a privileged scaffold in medicinal chemistry known for potent inhibition of Carbonic Anhydrases (CAs) (specifically isoforms hCA I, II, IX, and XII) and broad-spectrum antimicrobial activity.
Unlike generic organic synthesis guides, this document focuses on the "Late-Stage Functionalization" strategy, allowing researchers to rapidly diversify the sulfonamide moiety—a critical pharmacophore for zinc-binding in metalloenzymes. We provide two validated workflows:
-
Route A (Divergent): Oxidative cyclization followed by chlorosulfonation.
-
Route B (Convergent): Condensation using pre-functionalized sulfamoyl precursors.
Retrosynthetic Logic & Strategy
The benzimidazole core acts as a bioisostere for purines, while the sulfonamide group provides the necessary "anchor" for active site interaction (e.g., Zn²⁺ coordination in CAs).
Strategic Considerations
-
Regioselectivity: Electrophilic substitution (chlorosulfonation) on the benzimidazole ring typically occurs at the 5(6)-position due to resonance stabilization.
-
Oxidative Cyclization: We utilize a Sodium Metabisulfite (Na₂S₂O₅) mediated pathway in DMF. This avoids the harsh conditions of polyphosphoric acid (PPA) and allows for the inclusion of acid-sensitive aldehydes.
Figure 1: Retrosynthetic disconnection showing the divergent pathway from the parent benzimidazole.
Experimental Protocols
Protocol A: The Divergent Route (Recommended for Library Generation)
Objective: Synthesize 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-sulfonamide.
Step 1: Oxidative Cyclization
Reaction: o-Phenylenediamine + 4-Hydroxybenzaldehyde
-
Setup: Charge a 100 mL round-bottom flask (RBF) with o-phenylenediamine (1.08 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol).
-
Solvent: Add DMF (15 mL) . Note: DMF is superior to EtOH here for solubility of the aldehyde adduct.
-
Catalyst: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq, 12 mmol).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1).
-
Workup: Cool to RT. Pour the mixture into crushed ice (100 g). A precipitate will form.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.
-
Expected Yield: 75–85%.[1]
-
Checkpoint: Solid should be light brown/beige.
-
Step 2: Chlorosulfonation (Critical Step)
Safety Warning: Chlorosulfonic acid reacts violently with water. Use a fume hood and wear full PPE.
-
Setup: Place Chlorosulfonic acid (ClSO₃H) (5.0 mL, excess) in a dry 50 mL RBF. Cool to 0°C in an ice bath.
-
Addition: Add the benzimidazole scaffold from Step 1 (1.0 g) portion-wise over 15 minutes. Do not add all at once to prevent thermal runaway.
-
Reaction: Remove ice bath. Stir at RT for 30 min, then heat to 80°C for 2 hours.
-
Quenching (Hazardous): Cool the mixture to RT. Very slowly drip the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Isolation: A solid precipitate (sulfonyl chloride) forms. Filter immediately. Wash with cold water.
-
Critical: Do not dry this intermediate completely; use it immediately in Step 3 to prevent hydrolysis.
-
Step 3: Amidation
-
Setup: Dissolve the wet sulfonyl chloride paste in THF (20 mL) .
-
Reagent: Add the desired amine (e.g., 2.0 eq of ammonia in methanol or a primary amine). Add Triethylamine (TEA) (2.0 eq) as a base scavenger.
-
Reaction: Stir at RT for 2–4 hours.
-
Purification: Evaporate solvent. Resuspend residue in water.[5] Adjust pH to ~7. Filter the solid. Recrystallize from Ethanol/Water.
Protocol B: The Convergent Route (For Sensitive Substrates)
Objective: Coupling o-phenylenediamine with 4-sulfamoylbenzoic acid.
-
Reagents: Mix o-phenylenediamine (10 mmol) and 4-sulfamoylbenzoic acid (10 mmol).
-
Condensation: Add Polyphosphoric Acid (PPA) (20 g).
-
Reaction: Heat to 140–150°C for 3 hours.
-
Note: PPA acts as both solvent and cyclodehydration agent.
-
-
Workup: Pour hot syrup into crushed ice/water. Neutralize with NaOH solution until pH ~8. Filter the precipitate.
Characterization & Data Analysis
Expected NMR Data (DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| NH (Sulfonamide) | 7.20 – 7.40 | Broad Singlet | SO₂NH₂ (Exchangeable) |
| NH (Imidazole) | 13.0 – 13.5 | Broad Singlet | Benzimidazole NH |
| Ar-H (C4) | 8.05 | Doublet (J=1.5Hz) | Ortho to SO₂NH₂ |
| Ar-H (C7) | 7.70 | Doublet | Benzimidazole ring |
| Ar-H (C6) | 7.65 | dd | Meta to SO₂NH₂ |
| 2-Phenyl Ring | 6.90 – 8.10 | Multiplet | Substituent dependent |
Mechanism of Action (Carbonic Anhydrase Inhibition)
The sulfonamide group (
Figure 2: The sulfonamide moiety coordinates with the Zinc ion, blocking substrate access.[6]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete oxidation of the intermediate imidazoline. | Ensure open vessel or air bubbling (oxygen is the terminal oxidant). Increase Na₂S₂O₅ to 1.5 eq. |
| Sticky Gum in Step 2 | Hydrolysis of sulfonyl chloride. | Ensure glassware is bone-dry. Use fresh ClSO₃H. Filter the chloride rapidly and do not over-dry. |
| Regioisomer Mixtures | Tautomerism of benzimidazole. | The 5- and 6-sulfonamides are tautomers in solution. In the solid state, they may crystallize as one form. This is usually acceptable for biological assays. |
| Incomplete Amidation | HCl byproduct inhibition. | Ensure excess amine or TEA is used to neutralize the HCl generated during sulfonamide formation. |
References
-
Vertex AI Search. (2025). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors. National Institutes of Health (PMC). Link
-
BenchChem. (2025).[5][7] Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles. BenchChem Application Library. Link
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters. Molecules. Link
-
Taylor & Francis. (2013). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2020). Synthesis of benzimidazoles. Organic Chemistry Portal. Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Utilizing 3,4-Diaminobenzenesulfonamide as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 3,4-Diaminobenzenesulfonamide as a Versatile Ligand
3,4-Diaminobenzenesulfonamide is a compelling ligand for the synthesis of novel metal complexes. Its structure is characterized by two adjacent amino groups on a benzene ring, offering a bidentate chelation site for metal ions. The presence of the sulfonamide group further introduces the potential for hydrogen bonding and can influence the electronic properties and solubility of the resulting complexes. The coordination of metal ions to sulfonamide derivatives has been shown to enhance their biological activity, making these complexes promising candidates for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields.[1][2] This guide provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes featuring 3,4-diaminobenzenesulfonamide as a ligand.
Part 1: Synthesis and Characterization of Metal Complexes
The following protocols are based on established methods for the synthesis of metal complexes with similar diamine and sulfonamide-containing ligands.[3][4] Researchers should consider these as a starting point, and optimization of reaction conditions may be necessary to achieve the desired products.
Protocol 1: Synthesis of a Cobalt(II) Complex with 3,4-Diaminobenzenesulfonamide
This protocol details the synthesis of a representative Cobalt(II) complex. The same general procedure can be adapted for other transition metal salts.
Materials and Reagents:
-
3,4-Diaminobenzenesulfonamide (C₆H₉N₃O₂S, MW: 187.22 g/mol )[5]
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (reflux setup, beakers, filtration apparatus)
-
Magnetic stirrer with heating plate
Procedure:
-
Ligand Solution Preparation: Dissolve 3,4-diaminobenzenesulfonamide (2 mmol, 0.374 g) in 20 mL of warm absolute methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (1 mmol, 0.238 g) in 10 mL of absolute methanol.
-
Reaction Mixture: Slowly add the methanolic solution of the metal salt to the ligand solution while stirring continuously. A color change and the formation of a precipitate may be observed.
-
Reflux: Attach a condenser to the round-bottom flask and reflux the reaction mixture at 60-70°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. The precipitated complex is then collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride.
Expected Observations: A change in color of the solution upon addition of the metal salt is indicative of complex formation. The isolated complex should be a colored, crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a Cobalt(II) complex.
Protocol 2: Physicochemical and Spectroscopic Characterization
A. Molar Conductance:
Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) can indicate whether the complex is an electrolyte or non-electrolyte.[3]
B. FT-IR Spectroscopy:
-
Rationale: FT-IR spectroscopy is used to identify the coordination sites of the ligand.
-
Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex.
-
Expected Changes:
-
N-H Stretching: The stretching vibrations of the amino groups (ν(N-H)) in the free ligand are expected to shift to lower frequencies upon coordination to the metal ion.
-
M-N Stretching: The formation of a new bond between the metal and the nitrogen atoms of the amino groups will result in the appearance of a new band in the low-frequency region of the spectrum (typically 400-500 cm⁻¹).
-
SO₂ Stretching: The asymmetric and symmetric stretching vibrations of the sulfonamide group may also show shifts, indicating its potential involvement in coordination or changes in the electronic environment upon complexation.
-
C. UV-Visible Spectroscopy:
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.
-
Procedure: Record the UV-Vis spectra of the complex dissolved in a suitable solvent (e.g., DMSO).
-
Expected Spectra: The spectrum of the complex will likely show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands can provide insights into the coordination geometry of the complex.[6]
D. ¹H-NMR Spectroscopy:
-
Rationale: ¹H-NMR spectroscopy can confirm the coordination of the ligand to the metal ion.
-
Procedure: Record the ¹H-NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Changes:
-
-NH₂ Protons: The chemical shift of the amino protons is expected to change significantly upon coordination.
-
Aromatic Protons: The chemical shifts of the aromatic protons may also be affected by the coordination of the metal ion.
-
E. Magnetic Susceptibility:
-
Rationale: This measurement helps to determine the magnetic moment of the complex, which in turn provides information about the oxidation state and geometry of the central metal ion.
-
Procedure: Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer.
-
Interpretation: The effective magnetic moment (µ_eff) can be calculated and compared with theoretical values for different spin states and geometries of the metal ion.
Part 2: Application in Antimicrobial Studies
Metal complexes of sulfonamides have shown enhanced antimicrobial activity compared to the free ligands.[1][7] The following protocol outlines a standard method for evaluating the antibacterial activity of the synthesized complexes.
Protocol 3: Evaluation of Antibacterial Activity using the Disk Diffusion Method
Materials and Reagents:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Mueller-Hinton agar
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
-
Solvent for dissolving the complex (e.g., DMSO)
-
Sterile swabs and Petri dishes
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.
-
Application of Discs:
-
Impregnate sterile filter paper discs with a known concentration of the synthesized complex dissolved in a suitable solvent.
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the inoculated agar plates.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity. Compare the results with the positive and negative controls.[7]
Diagram of the Coordination of 3,4-Diaminobenzenesulfonamide to a Metal Ion:
Caption: Proposed bidentate coordination of 3,4-diaminobenzenesulfonamide.
Data Summary
Table 1: Physicochemical Properties of 3,4-Diaminobenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂S | [5] |
| Molecular Weight | 187.22 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 151-154 °C | |
| Solubility | Soluble in polar organic solvents |
Table 2: Expected Spectroscopic Data for a Co(II)-3,4-Diaminobenzenesulfonamide Complex
| Spectroscopic Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | Shift in ν(N-H) bands; Appearance of ν(Co-N) band | Coordination through amino groups |
| UV-Vis (nm) | Bands corresponding to d-d transitions and LMCT | Electronic transitions in the complex |
| ¹H-NMR (ppm) | Shift in the resonance of -NH₂ and aromatic protons | Change in electronic environment upon coordination |
Conclusion
3,4-Diaminobenzenesulfonamide presents a promising scaffold for the design of novel metal complexes with potential applications in medicinal chemistry and catalysis. The protocols provided herein offer a foundational framework for the synthesis, characterization, and biological evaluation of these complexes. Further research, including single-crystal X-ray diffraction studies, is encouraged to definitively elucidate the coordination modes and structure-activity relationships of these new materials.
References
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation of Some Transition Metal Complexes from C16H19N3O3S Ligand. Journal of Global Pharma Technology. Available from: [Link]
-
Characterization and Antimicrobial Studies of Cobalt(II) Complexes with Some Antibacterial Agents. Bangladesh Journals Online. Available from: [Link]
-
Molecular docking and Antibacterial activities of Cobalt (II) complexes derived from precursors of Hydrazones. Indian Journal of Biochemistry and Biophysics (IJBB). Available from: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 - Rasayan Journal of Chemistry. Available from: [Link]
-
Cobalt Complexes as Antiviral and Antibacterial Agents. PMC - NIH. Available from: [Link]
-
Synthesis and Spectral Identification of Some Transition Metal Complexes with New Derivative Of of N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamidem Ligand. Walsh Medical Media. Available from: [Link]
-
Antibacterial activity of cobalt(II) complexes with some benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Microwave Solid Phase Synthesis, Characterization and Antimicrobial Activities of Mononuclear Cobalt(II) Complex with 4-Chloro-b. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies. Zhongguo Kuangye Daxue Xuebao. Available from: [Link]
-
Metal Complexes for Therapeutic Applications. PMC. Available from: [Link]
-
New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. PMC. Available from: [Link]
-
Mixed-ligand copper(II)-sulfonamide complexes: effect of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity and anticancer activity. PubMed. Available from: [Link]
-
3,4-Diaminobenzenesulfonamide. PubChem. Available from: [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. asianpubs.org [asianpubs.org]
- 5. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation of Some Transition Metal Complexes from C16H19N3O3S Ligand | Journal of Global Pharma Technology [jgpt.co.in]
- 7. researchgate.net [researchgate.net]
Application Note: Carbonic Anhydrase Inhibition Assay Protocol for Sulfonamide Derivatives
Abstract & Introduction
Carbonic Anhydrases (CAs, EC 4.2.1.[1][2][3][4][5][6][7][8]1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (
Sulfonamides (
This guide details two protocols:
-
The Esterase Assay: A colorimetric HTS method using p-nitrophenyl acetate (p-NPA).[9]
-
The Stopped-Flow
Hydration Assay: The "Gold Standard" kinetic method measuring physiological activity.
Mechanism of Action
To design a valid assay, one must understand the molecular interaction. Sulfonamides act as competitive inhibitors by binding to the zinc ion (
The Zinc-Hydroxide Displacement Mechanism
The catalytic turnover of CA relies on a zinc-bound hydroxide ion (
Figure 1: Mechanism of sulfonamide inhibition. The inhibitor coordinates directly to the metal center, displacing the catalytic water molecule.
Protocol A: The Esterase Assay (Colorimetric HTS)
Purpose: Rapid screening of large libraries. Principle: CA possesses a pseudo-esterase activity. It hydrolyzes p-nitrophenyl acetate (p-NPA) into acetate and p-nitrophenol. The accumulation of p-nitrophenol is measured by absorbance at 400–405 nm (yellow color).[9]
Reagents & Preparation
| Component | Concentration | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl (pH 7.6) | Adjust pH carefully. Store at 4°C. |
| Substrate (p-NPA) | 3 mM (Final) | Dissolve 3 mM p-NPA in minimal Acetonitrile (ACN). Make Fresh Daily (spontaneous hydrolysis occurs). |
| Enzyme (hCA) | ~100 nM (Final) | Dilute stock in Assay Buffer. Keep on ice. |
| Inhibitor Stock | 10 mM in DMSO | Final DMSO concentration in assay must be < 1%. |
Experimental Workflow
-
Preparation: Prepare a 96-well clear microplate.
-
Inhibitor Addition: Add 10 µL of test compound (various concentrations) to wells.
-
Enzyme Addition: Add 80 µL of Enzyme Solution.
-
Pre-Incubation (CRITICAL): Incubate for 15 minutes at 25°C .
-
Why? Sulfonamide binding kinetics can be slow; immediate substrate addition may underestimate potency.
-
-
Substrate Initiation: Add 10 µL of 30 mM p-NPA stock (Final conc: 3 mM).
-
Measurement: Immediately read Absorbance (405 nm) in kinetic mode for 15–30 minutes (read every 30s).
Data Analysis
Calculate the initial velocity (
Protocol B: Stopped-Flow Hydration Assay (The Gold Standard)
Purpose: Determination of accurate
Reagents & System Setup
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX.18MV).
-
Detection: Absorbance at 557 nm (Phenol Red isosbestic point/maximum).
-
Temperature: 20°C.
Reagent A (Enzyme + Inhibitor + Indicator):
-
10–20 nM hCA (Isoform specific).
-
0.2 mM Phenol Red.[5]
-
10 mM HEPES (pH 7.5).
Reagent B (Substrate):
- -saturated water.[6]
-
Bubble pure
gas into water for 30 mins at 20°C. -
Resulting concentration: ~33 mM
. -
Dilute with water to generate substrate concentrations ranging from 1.7 mM to 17 mM for
determination.
Experimental Workflow
Figure 2: Stopped-flow workflow. Rapid mixing allows measurement of the fast hydration reaction before equilibrium is reached.
Protocol Steps
-
Baseline: Measure the uncatalyzed rate (
+ Buffer only). -
Control: Measure the catalyzed rate (Enzyme +
+ Buffer). -
Inhibition: Measure rates with varying concentrations of inhibitor.
-
Curve Fitting: Fit the absorbance decay curves to a single exponential equation to obtain the rate constant (
).
Data Interpretation & Validation
Calculating (Inhibition Constant)
Do not rely solely on
-
: Concentration of inhibitor reducing activity by 50%.[12]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
: Concentration ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (typically ~1.7 to 17 mM in the assay). -
: Michaelis-Menten constant for the specific CA isoform (e.g., hCA II
mM).
Validation Criteria (Self-Correcting)
-
Positive Control: Always run Acetazolamide (AAZ) .
-
Expected
for hCA II: ~12 nM. -
Expected
for hCA I: ~250 nM.
-
-
Spontaneous Hydrolysis (Esterase Assay): Run a "No Enzyme" blank. p-NPA hydrolyzes spontaneously at pH > 7.5. Subtract this slope from your enzyme data.
-
Solvent Effects: Ensure DMSO < 1%. Higher concentrations can inhibit CA independently of the drug.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][9][10][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
BenchChem. (2025).[9] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Recrystallization solvent for 3,4-Diaminobenzenesulfonamide derivatives
Application Notes & Protocols
Topic: Strategic Solvent Selection for the Recrystallization of 3,4-Diaminobenzenesulfonamide and Its Derivatives
Abstract & Introduction
The purification of active pharmaceutical ingredients (APIs) is a critical, non-negotiable step in drug development and manufacturing.[1] For solid organic compounds, recrystallization remains a cornerstone technique for achieving the high purity levels required for clinical use and regulatory approval.[2][3] 3,4-Diaminobenzenesulfonamide and its derivatives are an important class of compounds, often serving as key intermediates in the synthesis of various therapeutic agents. The presence of multiple polar functional groups—two primary amines and a sulfonamide moiety—on an aromatic ring presents a unique challenge for purification.[4] Impurities from preceding synthetic steps can co-precipitate, compromising the final product's purity, efficacy, and safety profile.
This application note provides a comprehensive guide to selecting the optimal solvent or solvent system for the recrystallization of 3,4-diaminobenzenesulfonamide derivatives. We will move beyond a simple list of solvents to explain the underlying chemical principles governing solubility and crystal formation. This guide is intended for researchers, chemists, and drug development professionals seeking to develop robust, scalable, and efficient purification protocols.
The Science of Solvent Selection: First Principles
The ideal recrystallization solvent must satisfy a specific set of criteria: the target compound should be highly soluble at elevated temperatures but sparingly soluble at lower (room or sub-zero) temperatures.[5] Conversely, the impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[5] This differential solubility is the driving force for purification.
The principle of "like dissolves like" is the primary guiding factor. 3,4-Diaminobenzenesulfonamide is a polar molecule due to its amino (-NH₂) and sulfonamide (-SO₂NH₂) functional groups, which are capable of hydrogen bonding. Therefore, polar solvents are the most logical starting point for solvent screening.[6]
Key characteristics of an ideal recrystallization solvent include:
-
Favorable Solubility Gradient: High solubility when hot, low solubility when cold.[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[6]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[6][7]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for large-scale operations.[5]
Solvent Systems for 3,4-Diaminobenzenesulfonamide Derivatives
Due to the polarity of 3,4-diaminobenzenesulfonamide and its derivatives, single-solvent systems like water or short-chain alcohols are often effective. However, a single solvent may not always provide the ideal solubility gradient. In such cases, a mixed-solvent system is employed.[6] This typically involves a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble.[8] The two solvents must be miscible.[6]
For sulfonamides, alcohol-water mixtures are particularly effective.[7] Ethanol-water and isopropanol-water are excellent starting points for screening.[5][7]
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Suitability & Notes for 3,4-Diaminobenzenesulfonamide Derivatives |
| Water | 100 | 80.4 | Excellent for highly polar derivatives. A patent for 3,4-diaminobenzenesulfonic acid specifically notes recrystallization from water.[8][9] High boiling point can make drying slow. |
| Ethanol (95%) | 78 | 24.3 | An excellent general-purpose polar solvent for sulfonamides.[8] Often used in combination with water to fine-tune solubility. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, often used in aqueous mixtures. A 70% isopropanol-water solution is a common starting point for related sulfonamides.[7] |
| Methanol | 65 | 33.6 | A very polar solvent that may be too effective, potentially leading to high solubility even when cold.[8] Useful as the "soluble solvent" in a mixed system. |
| Acetone | 56 | 21.0 | Good solvent for moderately polar compounds. Its low boiling point allows for easy removal.[8] Often paired with water or non-polar anti-solvents.[10] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. May be suitable for less polar derivatives (e.g., those with N-alkyl or N-aryl substitutions). Often paired with hexane or heptane.[10][11] |
| n-Heptane / Hexane | 98 / 69 | ~1.9 | Non-polar solvents. Unlikely to dissolve the parent compound but are excellent as anti-solvents when mixed with more polar solvents like ethanol or ethyl acetate.[10][12] |
Decision-Making Workflow for Solvent Selection
The following diagram outlines the logical process for identifying a suitable recrystallization solvent system. This systematic approach minimizes wasted material and time.
Caption: The step-by-step experimental workflow for a mixed-solvent recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the solute. [7] 2. The solution is cooling too rapidly. 3. High concentration of impurities. [7] | 1. Re-heat the solution to re-dissolve the oil. 2. Add more of the "soluble solvent" to decrease saturation. [7] 3. Allow the solution to cool much more slowly (e.g., by insulating the flask). [7] 4. Choose a solvent with a lower boiling point. |
| No Crystals Form | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation. [7] | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. [7] 3. Add a "seed crystal" of the pure compound to the solution. [7][13] |
| Low Recovery / Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not cold enough. 4. The compound has significant solubility in the cold solvent. | 1. Concentrate the filtrate (mother liquor) by boiling off some solvent to obtain a second crop of crystals. [8] 2. Ensure the filtration apparatus is pre-heated for hot filtration. [7] 3. Always use ice-cold solvent for washing the filter cake. |
| Colored Crystals | 1. Colored impurities were not fully removed. | 1. Repeat the recrystallization process, ensuring the use of activated charcoal during the dissolution step. [12] |
References
-
Crystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York - Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of New Brunswick. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Sydney - School of Chemistry. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid. (n.d.). Google Patents.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI. Retrieved from [Link]
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- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. LabXchange [labxchange.org]
Application Note: High-Yield One-Pot Synthesis of Benzimidazole-Sulfonamide Hybrids
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocol, and analytical validation.
Introduction & Rationale
The fusion of benzimidazole and sulfonamide pharmacophores represents a highly effective strategy in modern drug discovery. Benzimidazoles are renowned for their broad-spectrum biological activities, including antimicrobial and anticancer properties, often acting through DNA binding or target affinity[1]. Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, functioning as a potent inhibitor of critical enzymes such as carbonic anhydrase and cysteine proteases[2].
Combining these moieties into a single hybrid scaffold allows researchers to exploit synergistic bioactivity[3]. However, traditional multi-step syntheses of these hybrids require the isolation of highly reactive and moisture-sensitive intermediates (such as sulfonyl chlorides), which leads to diminished overall yields, intermediate degradation, and excessive solvent waste. To circumvent these limitations, this application note details a highly efficient, eco-friendly one-pot cascade protocol utilizing an oxidative-chlorination and amination sequence directly from 2-mercaptobenzimidazole[2].
Fig 1: Pharmacophore hybridization rationale for benzimidazole-sulfonamides.
Experimental Design & Causality
This protocol utilizes 2-mercaptobenzimidazole as the starting material. The transformation relies on a carefully calibrated H2O2-PCl5 reagent system[2].
-
Causality of Reagents: Hydrogen peroxide (H₂O₂) acts as the primary oxidant, converting the thiol group into a sulfinic/sulfonic intermediate. Phosphorus pentachloride (PCl₅) is employed as an economical and highly selective chlorinating agent to rapidly generate 2-benzimidazolesulfonyl chloride in situ[2].
-
Causality of Solvent: Acetonitrile (CH₃CN) is selected as a polar aprotic solvent. It effectively solubilizes the precursors and stabilizes the highly reactive sulfonyl chloride intermediate without acting as a competing nucleophile.
-
Causality of Conditions: The reaction is maintained at room temperature. Elevated temperatures risk the exothermic degradation of the sulfonyl chloride intermediate, while lower temperatures unnecessarily retard the amination kinetics.
Fig 2: Workflow for the one-pot synthesis of benzimidazole-sulfonamide hybrids.
Step-by-Step Protocol: One-Pot Synthesis
Reagents Required:
-
2-Mercaptobenzimidazole (1.0 equiv)
-
Hydrogen peroxide (30% w/v, 3.0 equiv)
-
Phosphorus pentachloride (PCl₅, 1.2 equiv)
-
Acetonitrile (CH₃CN, anhydrous)
-
Aromatic amines (Ar-NH₂, 1.2 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
Phase 1: Oxidative Chlorination
-
Initiation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzimidazole (1.0 equiv) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).
-
Oxidation: Cool the reaction mixture to 0–5 °C using an ice bath. Add 30% H₂O₂ (3.0 equiv) dropwise over 10 minutes to prevent thermal spiking.
-
Chlorination: Carefully add PCl₅ (1.2 equiv) to the chilled mixture in small portions.
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot confirms the formation of the 2-benzimidazolesulfonyl chloride intermediate[2].
-
Phase 2: In Situ Amination
-
Coupling: To the same reaction flask, add the desired aromatic amine (1.2 equiv) directly. Performing this in the same pot bypasses the need to isolate the moisture-sensitive intermediate, drastically improving atom economy.
-
Neutralization: Add pyridine (1.5 equiv) dropwise. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the sulfonamide bond formation, thereby driving the equilibrium toward the product.
-
Completion: Stir the mixture at room temperature for an additional 1–2 hours until TLC indicates complete consumption of the intermediate.
Phase 3: Workup and Purification
-
Quenching: Pour the reaction mixture into crushed ice/distilled water (50 mL). The sudden change in polarity forces the hydrophobic benzimidazole-sulfonamide hybrid to precipitate.
-
Isolation: Filter the solid under vacuum and wash thoroughly with cold water to remove water-soluble byproducts (e.g., phosphine oxides, unreacted H₂O₂, and pyridinium chloride).
-
Refinement: Recrystallize the crude product from a mixture of ethanol and water to yield analytically pure crystalline solids[2].
Analytical Validation (E-E-A-T Trustworthiness)
To ensure the integrity of the synthesized hybrid, the protocol must be self-validating through rigorous spectroscopic analysis:
-
FT-IR Spectroscopy: Confirm the absence of the S-H stretching band (~2500 cm⁻¹). Verify the successful formation of the sulfonamide group via strong asymmetric and symmetric O=S=O stretching bands at 1351–1375 cm⁻¹ and 1150–1185 cm⁻¹[4]. The benzimidazole C=N stretch should appear clearly around 1610 cm⁻¹[5].
-
¹H-NMR (CDCl₃/DMSO-d₆): The highly deshielded sulfonamide N-H proton typically appears as a broad singlet between δ 5.90–9.50 ppm, depending on the degree of hydrogen bonding and the specific aromatic substituent[2].
Quantitative Data Presentation
The efficiency of this one-pot protocol is robust across various aromatic amine derivatives. The table below summarizes typical reaction parameters, yields, and corresponding antimicrobial efficacy against E. coli derived from standard literature evaluations[2][4].
| Compound | Ar-NH₂ Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Antimicrobial MIC (µg/mL) |
| 1a | -C₆H₅ (Phenyl) | 1.5 | 88 | 159 | 32 |
| 1b | 4-CH₃-C₆H₄ | 1.5 | 92 | 165 | 16 |
| 1c | 4-OCH₃-C₆H₄ | 2.0 | 85 | 172 | 16 |
| 1d | 4-Cl-C₆H₄ | 2.5 | 81 | 180 | 8 |
| 1e | 4-NO₂-C₆H₄ | 3.0 | 76 | 195 | 64 |
Table 1: Reaction parameters, yields, and representative antimicrobial activity of synthesized benzimidazole-sulfonamide hybrids.
References
1.[2] ONE POT SYNTHESIS OF ANTIMICROBIAL ACTIVE NEW 2-BENZIMIDAZOLESULFONAMIDE DERIVATIVES FROM 2-MERCAPTOBENZIMIDAZOLE, Hakon-Art. 2 2.[3] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities, PMC - NIH. 3 3.[4] Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides, PMC - NIH. 4 4.[1] Recent achievements in the synthesis of benzimidazole derivatives, Semantic Scholar. 1 5.[5] Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity, ResearchGate. 5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hakon-art.com [hakon-art.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aqueous Formulation & Solubilization of 3,4-Diaminobenzenesulfonamide diHCl
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of 3,4-Diaminobenzenesulfonamide diHCl .
A common misconception in drug development is that purchasing a dihydrochloride (diHCl) salt guarantees universal aqueous solubility. While 3,4-Diaminobenzenesulfonamide diHCl dissolves readily in pure water, it creates a highly acidic environment (pH < 2). When researchers attempt to use this solution in biological assays by buffering it to a physiological pH (7.4), the salt is neutralized. The resulting free base lacks ionizable groups at neutral pH, leading to rapid, assay-ruining precipitation.
This guide provides field-proven, mechanistically grounded strategies to overcome this specific bottleneck.
🔍 Diagnostic FAQs: Understanding the Precipitation
Q1: I dissolved 3,4-Diaminobenzenesulfonamide diHCl in ddH₂O at 50 mM perfectly, but it crashed out immediately upon addition to PBS. Why?
A1: This is a classic acid-base equilibrium failure. In pure water, the diHCl salt dissociates, dropping the pH and keeping the amine groups protonated (
Q2: Can I just heat the PBS to 37°C to force the precipitate back into solution? A2: No. While heating increases kinetic solubility temporarily, the solution will become supersaturated. As it cools or sits in the incubator, it will undergo delayed micro-precipitation. This causes erratic assay readouts, high background noise, and false negatives in cellular assays due to variable drug bioavailability.
Q3: What is the most reliable method for high-throughput biochemical assays? A3: Co-solvency using Dimethyl Sulfoxide (DMSO) combined with Polyethylene Glycol 400 (PEG-400). DMSO disrupts the crystalline lattice energy of the free base, increasing the solubility of sulfonamides by over 5000-fold compared to water [[1]]([Link]). PEG-400 acts as a surfactant/co-solvent that reduces interfacial tension, preventing precipitation during aqueous dilution .
Q4: My cell line is sensitive to DMSO (toxicity > 0.5%). How can I keep the compound soluble for in vivo or sensitive cell assays? A4: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. They form a 1:1 stoichiometric inclusion complex with the aromatic ring of the sulfonamide , effectively shielding the hydrophobic core from the aqueous environment without using toxic organic solvents .
🧪 Troubleshooting Guides & Experimental Protocols
Protocol A: DMSO/PEG-400 Co-solvent System (For Biochemical Assays)
-
Causality: DMSO acts as the primary solubilizer by breaking solute-solute hydrogen bonds. PEG-400 is introduced to prevent the "solvent shift" shock—a phenomenon where the hydrophobic drug rapidly aggregates when the DMSO stock hits the aqueous buffer.
-
Self-Validation: The final solution should have ≤ 0.5% DMSO and ≤ 2% PEG-400. Measure the absorbance of your final buffer at 600 nm; an
indicates invisible micro-precipitation, meaning the intermediate dilution step was rushed.
Step-by-Step Methodology:
-
Primary Stock: Weigh the required mass of 3,4-Diaminobenzenesulfonamide diHCl and dissolve completely in 100% anhydrous DMSO to yield a 100 mM master stock. Vortex until optically clear.
-
Intermediate Dilution: Prepare a 10 mM intermediate stock by diluting the master stock into a mixture of PEG-400 and ddH₂O. (Ratio: 10% DMSO stock, 40% PEG-400, 50% ddH₂O). Mix thoroughly by pipetting.
-
Neutralization: Slowly titrate the intermediate stock with 0.1 M NaOH or your concentrated assay buffer to reach pH 7.4.
-
Final Assay: Dilute the intermediate stock 1:20 into your final assay buffer to achieve the working concentration.
Protocol B: HP-β-CD Complexation (For Cell Culture & In Vivo)
-
Causality: Mechanical energy (sonication) overcomes the activation energy required to displace water molecules from the cyclodextrin cavity, allowing the sulfonamide guest molecule to enter and form a stable thermodynamic complex.
-
Self-Validation: If the solution turns cloudy during the final pH adjustment, the complexation was incomplete. You must add an additional 5% (w/v) HP-β-CD and re-sonicate before proceeding.
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ddH₂O.
-
Guest Addition: Add 3,4-Diaminobenzenesulfonamide diHCl directly to the cyclodextrin solution to achieve a target concentration of 10 mM.
-
Complexation: Sonicate the suspension in a water bath sonicator for 20-30 minutes at room temperature until the solution clarifies completely.
-
pH Adjustment (Crucial Step): Dropwise, add 1M NaOH while under continuous magnetic stirring until the pH reaches 7.2 - 7.4.
-
Sterilization: Filter through a 0.22 µm PES syringe filter to ensure sterility and remove any uncomplexed crystalline nuclei.
📊 Quantitative Data Summary
| Formulation Strategy | Max Stable Conc. at pH 7.4 | Biocompatibility | Primary Mechanism | Recommended Application |
| Aqueous Buffer (PBS) | < 0.1 mM | High | N/A | Not recommended |
| 1% DMSO in PBS | ~0.5 mM | Moderate | Solute lattice disruption | High-throughput screening |
| 5% DMSO + 20% PEG-400 | ~5.0 mM | Low (Toxic to some cells) | Interfacial tension reduction | Enzyme/Biochemical assays |
| 20% HP-β-CD in PBS | > 10.0 mM | High | Hydrophobic encapsulation | Cell culture / In vivo dosing |
🗺️ Solubilization Decision Workflow
Decision matrix for solubilizing 3,4-Diaminobenzenesulfonamide diHCl at physiological pH.
📚 References
1.[2] Title: The effect of cosolvents and surfactants on the solubility of sulfasalazine. Source: Ingenta Connect. URL:[Link] 2.[3] Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Source: PMC. URL:[Link] 3.[4] Title: Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Source: PMC. URL:[Link] 4.[1] Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Source: MDPI. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of cosolvents and surfactants on the solubility of sul...: Ingenta Connect [ingentaconnect.com]
- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Preventing Oxidation of 3,4-Diaminobenzenesulfonamide in Solution
Executive Summary
3,4-Diaminobenzenesulfonamide (3,4-DABS) poses a specific stability challenge due to its ortho-diamine motif. Unlike mono-amines, the 1,2-diamine structure is highly susceptible to auto-oxidation, rapidly forming colored quinone diimine species and azo-polymers upon exposure to air, light, or transition metals.
This guide provides a scientifically grounded protocol to arrest this oxidative cascade. It moves beyond generic advice, offering a mechanistic understanding of why degradation occurs and how to chemically inhibit it using pH control, chelation, and radical scavenging.
Module 1: The Chemistry of Instability
Why does my solution turn brown?
The discoloration (browning or darkening) is a visual indicator of quinonoid formation. The ortho-diamine group on the benzene ring undergoes a two-electron oxidation to form o-benzoquinone diimine derivatives. These electrophilic intermediates rapidly polymerize or react with nucleophiles to form complex, dark-colored pigments (similar to the mechanism seen in dopamine or o-phenylenediamine degradation).
Key Drivers of Oxidation:
-
pH: At neutral or basic pH, the free amine bases (
) have high electron density, facilitating electron loss (oxidation). -
Dissolved Oxygen: Acts as the primary electron acceptor.
-
Transition Metals: Trace ions (Fe
, Cu ) catalyze the radical generation steps.
Visualization: The Oxidation Cascade
The following diagram maps the degradation pathway you must interrupt.
Figure 1: Mechanistic pathway of 3,4-DABS oxidation. Intervention points (Blue) prevent the formation of the Quinone Diimine (Red).
Module 2: Formulation & Preparation Strategy
Q: What is the optimal solvent system?
Recommendation: Use acidified aqueous buffers or degassed DMSO depending on your downstream application.
-
Aqueous Systems: The stability of 3,4-DABS is significantly higher at pH < 4 .
-
Organic Systems: For stock solutions, DMSO is preferred over ethanol, provided it is anhydrous and degassed.
Q: Which additives actually work?
Do not rely on a single stabilizer. Use a "Cocktail Approach" to target multiple oxidation vectors.
Table 1: Recommended Stabilizer Cocktail
| Component | Role | Recommended Conc. | Mechanism of Action |
| Ascorbic Acid | Primary Antioxidant | 0.1% - 0.5% (w/v) | Sacrificial reducing agent; regenerates DABS from radical intermediates [2]. |
| Sodium Metabisulfite | Oxygen Scavenger | 0.05% - 0.1% (w/v) | Reacts directly with dissolved oxygen to prevent initiation [2]. |
| EDTA (Disodium) | Chelator | 0.5 - 1.0 mM | Sequesters trace metal ions (Cu, Fe) that catalyze radical formation [3]. |
Q: How do I prepare a "Self-Validating" Stock Solution?
Follow this workflow to ensure your solution is stable before you start your experiment.
Figure 2: Preparation workflow with built-in quality control checkpoint.
Module 3: Troubleshooting & FAQs
Q: My solution turned pink/brown within hours. What happened?
Diagnosis: This is the "Pink-to-Brown" transition characteristic of quinone imine formation. Root Cause Analysis:
-
Incomplete Degassing: Did you sparge the solvent before adding the solid? Adding solid to oxygenated solvent initiates oxidation immediately.
-
pH Drift: If you used unbuffered water, the pH may be near neutral (pH 6-7), which accelerates auto-oxidation. Corrective Action: Re-prepare using 0.1% Ascorbic Acid in the solvent and ensure pH is < 4.
Q: Can I use DMSO stocks stored at room temperature?
No. While DMSO is a good solvent, it is hygroscopic. Absorbed water can facilitate proton transfer and oxidation.
-
Protocol: Store DMSO stocks at -20°C or -80°C .
-
Thawing: Thaw only once. Repeated freeze-thaw cycles introduce oxygen. Use single-use aliquots.
Q: Is the oxidized product toxic to cells?
Yes. Quinones are potent electrophiles that can alkylate proteins and deplete cellular glutathione (GSH), leading to oxidative stress artifacts in biological assays [4].
-
Validation: If you observe toxicity, verify the color of your stock solution. If it is dark, the toxicity may be due to the degradation product, not the parent drug.
Q: How do I verify purity without a standard?
Self-Validation Technique:
-
UV-Vis Spectroscopy: The oxidized quinone species typically exhibits a bathochromic shift (new absorbance bands >400 nm). A pure 3,4-DABS solution should have negligible absorbance in the visible region (clear/pale).
-
HPLC: Run a blank with your stabilizer "cocktail" to distinguish stabilizer peaks from degradation peaks.
References
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. Link
-
BenchChem Technical Support. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage. BenchChem Protocols. Link
-
PubChem. (2025).[5] 3,4-Diaminobenzenesulfonamide Compound Summary. National Library of Medicine. Link
-
Galzigna, L., et al. (1995). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Pigment Cell Research. Link
Sources
- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yields in benzimidazole synthesis from diamines
Status: Online | Ticket Volume: High | Current Operator: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier-3 Support for benzimidazole synthesis. Most "low yield" tickets we receive aren't actually chemical failures—they are process interruptions at specific thermodynamic or redox bottlenecks.
This guide treats your synthesis as a system to be debugged. We will address the three most common "failure modes" reported by medicinal chemistry teams:
-
The Thermodynamic Stall (Phillips Condensation issues)
-
The Redox Trap (Oxidative Cyclization failures)
-
The Workup Loss (pH-dependent solubility errors)
Ticket #001: "I see the intermediate, but the ring won't close."
Context: Classical Phillips Condensation (Diamine + Carboxylic Acid). Diagnosis: Insufficient activation energy for the dehydration step.
The reaction of o-phenylenediamine (OPD) with carboxylic acids is a two-step process.[1] The first step (N-acylation) is kinetically fast and exothermic. The second step (cyclodehydration) is endothermic and requires strong acid catalysis or high heat to overcome the entropic barrier. If your yield is low, you likely isolated the mono-amide , not the benzimidazole.
The Mechanism (Visualization)
The following pathway illustrates where the "Stall" occurs.
Caption: The Phillips Condensation pathway showing the critical energy barrier at the cyclodehydration step.
Troubleshooting Protocol: The "4N" Standard
If you are using equimolar acid or weak organic acids, switch to the Phillips-Ladenburg conditions [1].
-
Reagent Ratio: Use the carboxylic acid as the solvent if possible, or use a 1:1.5 ratio (Diamine:Acid) in 4N HCl.
-
Acid Concentration: The protonation of the carbonyl oxygen is required for cyclization.
-
Low Yield Warning: Dilute HCl (<2N) often fails to drive the second step.
-
High Yield Target:4N HCl .
-
-
Temperature: Reflux is non-negotiable. 100°C for 2–4 hours is standard.
-
Validation: Check TLC. The mono-amide is usually more polar than the benzimidazole. If the polar spot persists, add more HCl and reflux longer.
Ticket #002: "My reaction turned into black tar."
Context: Oxidative Cyclization (Diamine + Aldehyde). Diagnosis: Uncontrolled oxidation of the diamine or "Redox Stall."
Unlike the acid method, the aldehyde route requires an oxidant . The reaction forms a dihydrobenzimidazole intermediate which must be oxidized to form the aromatic ring. Without an oxidant, the reaction stalls or disproportionates. "Black tar" is usually polymerized o-quinone, formed by air-oxidation of the starting diamine before it reacts with the aldehyde.
The Redox Workflow
You must drive the reaction from the dihydro state to the aromatic state using a specific oxidant (e.g., Sodium Metabisulfite, Na₂S₂O₅) [2].
Caption: The oxidative pathway. Note that the Dihydro-intermediate must be actively oxidized to prevent reversion or side-reactions.
Protocol: Sodium Metabisulfite Method (Mild & High Yield)
This method avoids the harshness of DDQ and the slowness of air oxidation [3].
-
Solvent: DMF or Ethanol/Water (3:1).
-
Stoichiometry:
-
Diamine: 1.0 equiv
-
Aldehyde: 1.0 equiv[2]
-
Na₂S₂O₅: 1.0–1.2 equiv (The oxidant).
-
-
Procedure:
-
Why this works: The bisulfite adduct acts as a radical scavenger and an oxidant, preventing the "tar" formation while driving the aromatization.
Oxidant Comparison Table
| Oxidant | Reaction Speed | Yield Potential | Risk Factor |
| Air (O₂) | Very Slow (>24h) | Low (40-60%) | High (Tar formation due to long exposure) |
| Na₂S₂O₅ | Fast (3-4h) | High (85-95%) | Low (Easy workup, water soluble) |
| DDQ | Very Fast (<1h) | Moderate (70%) | High (Difficult purification, expensive) |
| H₂O₂/HCl | Fast | Moderate | High (Over-oxidation of sensitive groups) |
Ticket #003: "I lost my product during extraction."
Context: Workup and Purification. Diagnosis: pH-dependent solubility error (Amphoteric nature).
Benzimidazoles are amphoteric . They can act as bases (protonating at N3) and weak acids (deprotonating at N1, pKa ~12).
-
pH < 5: Product is protonated (salt) and stays in the water layer. Yield Loss.
-
pH > 12: Product may form a salt (if N-H is free) or simply not precipitate cleanly.
The "Goldilocks" Zone Protocol
Never blindly "neutralize." You must target the specific precipitation pH.[6]
-
Quenching: Pour the reaction mixture into crushed ice/water.
-
pH Adjustment:
-
If acidic (Phillips method): Add NH₄OH (ammonium hydroxide) dropwise.
-
Target pH: 8–9.
-
Do not use strong NaOH unless necessary, as it can trap the product as a sodium salt or hydrolyze sensitive substituents.
-
-
The "Milky" Phase: The solution will turn milky white/tan. Do not extract yet. Let it stand for 30 minutes. The crystal lattice needs time to exclude impurities.
-
Filtration vs. Extraction:
Frequently Asked Questions (FAQ)
Q: Can I use o-phenylenediamine dihydrochloride instead of the free base? A: Yes, and you often should. The hydrochloride salt is more stable to oxidation (less "tar") than the free amine. However, you must add an extra equivalent of base (like Sodium Acetate) to free the amine in situ for the reaction to proceed [4].
Q: My product is purple/brown even after column chromatography. A: This is trace azo/quinone impurity.
-
Fix: Dissolve product in boiling ethanol/water. Add activated charcoal (Norite) . Boil for 5 mins. Filter hot through Celite. Recrystallize.
Q: Why is my yield lower with electron-withdrawing aldehydes (e.g., Nitrobenzaldehyde)? A: Electron-withdrawing groups destabilize the Schiff base intermediate, making the initial condensation slower.
-
Fix: Add a catalytic amount of acetic acid (5 mol%) to activate the aldehyde carbonyl, or increase the reflux time.
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.
-
Dubey, R., et al. (2007).[5] Synthesis of Benzimidazoles using Sodium Metabisulfite. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.[5]
-
Bahrami, K., et al. (2007).[5] Oxidative Cyclization of Aldehydes with o-Phenylenediamines. Synthesis, 2007(3), 417-427.[5]
-
Organic Syntheses. (1943). Benzimidazole.[2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll. Vol. 2, p.65.
Sources
- 1. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Diaminobenzenesulfonamide Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Diaminobenzenesulfonamide. This guide provides in-depth answers to common questions and troubleshooting advice for optimizing your condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the condensation reaction of 3,4-Diaminobenzenesulfonamide with carbonyl compounds?
The pH of the reaction medium plays a critical, dual role that must be carefully balanced. The reaction, which typically forms a benzimidazole ring system, proceeds via nucleophilic attack of one of the amino groups of 3,4-diaminobenzenesulfonamide onto the electrophilic carbonyl carbon of an aldehyde, ketone, or carboxylic acid.
-
Acid Catalysis (Activation): Under acidic conditions, the carbonyl oxygen gets protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group. This is often the rate-determining step, and acid catalysis can significantly accelerate the reaction.[1][2]
-
Nucleophile Deactivation: However, if the medium is too acidic, the amino groups of the 3,4-diaminobenzenesulfonamide (pKa of anilines is typically ~4-5) will be protonated to form ammonium salts. This protonation neutralizes their nucleophilic character, rendering them unable to attack the carbonyl carbon and thus halting the reaction.
Therefore, the "optimal pH" is a compromise: it must be acidic enough to activate the carbonyl compound but not so acidic that it deactivates the diamine nucleophile.
Q2: What is the recommended starting pH for this reaction?
A mildly acidic environment is the most common and effective starting point.
For reactions with aldehydes or ketones to form benzimidazoles, a pH range of 3 to 6 is generally recommended.[3] Many procedures utilize a specific amount of a Brønsted acid like hydrochloric acid (HCl), trifluoroacetic acid (TFA), or an acid catalyst like ammonium chloride (NH₄Cl) which establishes an appropriate acidic environment in situ.[4][5]
The reaction of o-phenylenediamines with β-ketoesters, for example, can lead to different products depending on the conditions. Neutral conditions might favor the formation of benzodiazepines, while acidic conditions are often required for benzimidazole synthesis.[6]
Q3: How does the sulfonamide group in 3,4-Diaminobenzenesulfonamide affect the reaction compared to o-phenylenediamine?
The sulfonamide (-SO₂NH₂) group is a strong electron-withdrawing group. This has two major consequences:
-
Reduced Basicity: It significantly reduces the basicity (and nucleophilicity) of the adjacent amino groups. This makes 3,4-diaminobenzenesulfonamide a weaker nucleophile than unsubstituted o-phenylenediamine. Consequently, more forcing conditions, such as slightly stronger acid catalysis or higher temperatures, may be required to achieve similar reaction rates.
-
Acidity of Sulfonamide: The sulfonamide N-H bond itself is weakly acidic (pKa typically in the range of 9-11).[7][8] In most condensation reactions performed under acidic to neutral pH, this group will remain protonated and is not directly involved in the initial cyclization. However, its presence influences the overall electronic properties of the molecule.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a common problem in benzimidazole synthesis and can stem from several factors.[6][9] A systematic approach is key to identifying the issue.
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products or Significant Side Reactions
The formation of undesired byproducts can complicate purification and lower the yield of the target molecule.
-
Potential Side Reaction: Incomplete cyclization, where the reaction stalls at the intermediate imine (Schiff base) stage.[5]
-
Solution: This can be caused by insufficient heating or reaction time. Ensure the reaction is monitored to completion using Thin Layer Chromatography (TLC). The presence of an oxidizing agent (sometimes even air) is often required in the final step to aromatize the dihydrobenzimidazole intermediate to the final benzimidazole product.[5]
-
-
Potential Side Reaction: Formation of benzodiazepines instead of benzimidazoles, especially when using β-ketoesters as the carbonyl source under neutral conditions.[6]
-
Solution: Ensure the reaction is run under sufficiently acidic conditions to favor the benzimidazole pathway. For example, using 4N HCl is a common condition for this type of cyclization.
-
-
Potential Side Reaction: Polymerization or degradation of the starting materials, particularly the aldehyde.
-
Solution: Use fresh, purified reagents. Add the aldehyde slowly to the reaction mixture. Avoid excessively high temperatures, which can promote degradation.[9]
-
Issue 3: Product Purification Challenges
Purification can be difficult if the product has similar polarity to the starting materials or byproducts.[5]
-
Strategy 1: Acid/Base Extraction: Benzimidazoles have a basic nitrogen atom in the imidazole ring and can be protonated. You can wash the crude organic extract with dilute acid (e.g., 1N HCl) to extract the product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.[10]
-
Strategy 2: Recrystallization: This is a highly effective method for obtaining pure crystalline products if a suitable solvent system can be identified.[9] Common solvent systems include ethanol/water or ethyl acetate/hexane.
-
Strategy 3: Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution, for instance with hexane/ethyl acetate, is typically effective.[5]
Experimental Protocols & Data
While protocols must be optimized for each specific substrate, the following table summarizes common catalytic systems used for the condensation of o-phenylenediamine derivatives, which serve as excellent starting points for reactions with 3,4-diaminobenzenesulfonamide.
| Carbonyl Source | Catalyst / Conditions | Solvent | Temperature | Typical Yield | Reference |
| Aromatic Aldehyde | Trifluoroacetic acid (TFA, 30 mol%) | Ethanol/Water | Room Temp. | Good to Excellent | [4] |
| Aromatic Aldehyde | Ammonium Chloride (NH₄Cl) | Chloroform (CHCl₃) | Room Temp. | ~95% | [6] |
| Aldehyde | Hydrochloric Acid (HCl) / H₂O₂ | Acetonitrile | Room Temp. | Excellent | [11] |
| Aldehyde | Oxone / wet DMF | DMF | Room Temp. | High | [11] |
| Malonic Acid | 4N Hydrochloric Acid (HCl) | Water | Reflux | Variable | |
| Ketone | Phenylboronic acid (20 mol%) | Acetonitrile | Reflux | ~88% | [12] |
General Acid-Catalyzed Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed formation of a benzimidazole from an o-phenylenediamine derivative and an aldehyde.
Caption: General mechanism for acid-catalyzed benzimidazole formation.
References
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Condensation of o-Phenylenediamine and Ketones.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. [Link]
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- ResearchGate. (n.d.). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide.
-
Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. J. Mar. Chim. Heterocycl., 23(3), 34-46. [Link]
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
- Benchchem. (n.d.). Troubleshooting common issues in benzimidazole cyclization reactions.
- Interchim. (n.d.). FluoProbes®.
- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
-
MDPI. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
- Nature. (n.d.). Enhancement of enzymatic activity by biomolecular condensates through pH buffering.
- ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
- ACS GCI Pharmaceutical Roundtable. (2026). Condensation. Retrieved from ACS GCI Pharmaceutical Roundtable website.
- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
- ResearchGate. (2025). Synthesis of oxaazaisowurtzitanes by condensation of 4-dimethylaminobenzenesulfonamide with glyoxal.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES | Science topic.
- PubChemLite. (n.d.). 3,4-diaminobenzenesulfonamide (C6H9N3O2S).
- Sigma-Aldrich. (n.d.). 3,4-Diaminobenzenesulfonamide.
- ResearchGate. (n.d.). Scheme 1. Condensation of sulfonamides with aldehydes.
- PubChem. (n.d.). 3,4-Diaminobenzenesulfonamide.
- Benchchem. (n.d.). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
-
PMC. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
PMC. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. [Link]
-
PMC. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]
-
PubMed. (2007). Asymmetric Mannich reaction of dicarbonyl compounds with alpha-amido sulfones catalyzed by cinchona alkaloids and synthesis of chiral dihydropyrimidones. [Link]
-
PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. [Link]
- IIT Kanpur. (n.d.). Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines.
- Revue Roumaine de Chimie. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES.
-
MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]
-
Preprints.org. (2023). Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. [Link]
- ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling 3,4-Diaminobenzenesulfonamide diHCl
Topic: Mitigation of Hygroscopicity & Stability Management for 3,4-Diaminobenzenesulfonamide dihydrochloride CAS: 2055119-18-9 (diHCl salt); 2360-20-5 (Free base) Audience: Synthetic Chemists, Analytical Scientists, Formulation Engineers[1]
Core Technical Directive
The Problem: 3,4-Diaminobenzenesulfonamide dihydrochloride is a salt formed by protonating the diamine functionality with hydrochloric acid. While the sulfonamide group is relatively stable, the ortho-diamine dihydrochloride moiety is highly hygroscopic .
Upon exposure to atmospheric moisture, three critical failure modes occur:
-
Stoichiometric Drift: The material absorbs water weight, leading to under-dosing of the active reagent in synthesis.
-
Deliquescence & Caking: The crystal lattice collapses, forming a sticky gum that is difficult to dispense.
-
Oxidative Degradation: Moisture facilitates the oxidation of the electron-rich diamine system, typically turning the white/off-white solid to green, brown, or grey.
This guide provides self-validating protocols to manage these risks.
The Moisture-Failure Cycle (Visual Logic)
The following diagram illustrates the causality between moisture absorption and experimental failure.
Figure 1: The cascade effect of moisture absorption on 3,4-Diaminobenzenesulfonamide diHCl stability and reactivity.
Critical Handling Protocols
Protocol A: Weighing & Dispensing (The "Speed" Technique)
Use this when a glovebox is unavailable.
The Logic: Minimizing the
-
Preparation: Tare your receiving vessel (flask/vial) before opening the reagent bottle.
-
Aliquot Strategy: Do not weigh directly from the bulk bottle. Pour a small approximate amount into a secondary dry container (e.g., a weigh boat) and close the bulk bottle immediately.
-
The Weighing: Rapidly transfer from the weigh boat to the tared vessel.
-
Correction: If the solid looks sticky or clumpy, assume it contains 5-10% water by weight. (See Quantification section below).
Protocol B: Recovery of "Gummy" Material (Solvent Drying)
Use this if the material has deliquesced (turned into a paste).
The Logic: Vacuum drying a gum often results in a hard glass. Azeotropic drying or solvent washing restores the powder form.
-
Solvent Choice: Use Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) . Do not use alcohols (they dissolve the salt too well) or water.
-
Procedure:
-
Add cold MeCN to the gummy solid.
-
Triturate (grind/mash) the solid with a spatula. The solvent will extract the water, and the salt should harden back into a solid.
-
Filter rapidly or decant the solvent.
-
Dry the resulting solid in a vacuum oven at 60°C for 4 hours.
-
Protocol C: Long-Term Storage[2]
-
Primary: Store under Argon or Nitrogen atmosphere.
-
Secondary: If inert gas is unavailable, use a vacuum desiccator with fresh phosphorus pentoxide (
) or high-grade silica gel.[1] -
Temperature: Store at 2-8°C (Refrigerate) to slow oxidative discoloration, but warm to room temperature before opening to prevent condensation.
Quantitative Data: Impact on Stoichiometry
The table below demonstrates how moisture absorption silently alters your reaction stoichiometry.
| State of Matter | Assumed MW ( g/mol ) | Actual MW ( g/mol ) | Error in 1.00g Sample | Result |
| Anhydrous diHCl | 260.14 | 260.14 | 3.84 mmol | Target |
| Monohydrate (+1 | 260.14 | 278.15 | 3.59 mmol | 6.5% Deficit |
| Dihydrate (+2 | 260.14 | 296.17 | 3.37 mmol | 12.2% Deficit |
| Wet Paste (~15% | 260.14 | ~306.00 | 3.26 mmol | 15.1% Deficit |
Takeaway: If your sample is "wet" and you weigh it as if it were dry, you are adding ~15% less reactant than intended. This often leads to incomplete conversion in condensation reactions.
Troubleshooting FAQ
Q1: My sample has turned from white to a grey/green color. Is it still usable?
-
Diagnosis: This indicates partial oxidation of the ortho-diamine moiety, likely facilitated by moisture.
-
Action: For routine synthesis, it is often usable if the color is faint. For analytical standards or sensitive catalysis, recrystallize or discard.
-
Purification: Dissolve in minimal water, treat with activated charcoal, filter, and precipitate by adding conc. HCl or a non-solvent (like Ethanol/Ether) [1].
Q2: I dried the salt in an oven at 100°C, and it turned black.
-
Diagnosis: Thermal decomposition. While sulfonamides are stable, the diamine salt can degrade or polymerize at high temperatures in the presence of oxygen.
-
Solution: Never exceed 60-80°C during drying. Always use a vacuum to lower the boiling point of water and remove oxygen [2].
Q3: Can I use the free base (CAS 2360-20-5) instead of the diHCl salt to avoid hygroscopicity?
-
Analysis: Yes, the free base is significantly less hygroscopic.
-
Caveat: The free base is less water-soluble. If your reaction requires aqueous solubility, you must generate the salt in situ by adding 2 equivalents of HCl to the reaction mixture.
Q4: How do I determine the exact water content?
-
Method: Karl Fischer (KF) titration is the gold standard.
-
Alternative: If KF is unavailable, perform a Gravimetric Loss on Drying (LOD) test. Weigh 100mg, dry at 60°C under vacuum for 4 hours, and re-weigh. The mass loss is water.
References
-
BenchChem Technical Support. (2025).[2] Effective Drying of Aniline Hydrochloride Salts.[2] Retrieved from 2
-
Sigma-Aldrich. (n.d.). 3,4-Diaminobenzenesulfonamide Product Sheet. Retrieved from
-
PubChem. (2025).[3] 3,4-Diaminobenzenesulfonamide Compound Summary. Retrieved from 3[3]
-
ResearchGate Forum. (2021). Drying of Moisture Absorbing Salts.[4] Retrieved from 4
Sources
Color change and stability of 3,4-Diaminobenzenesulfonamide solutions
Technical Support Center: 3,4-Diaminobenzenesulfonamide Solutions
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for 3,4-Diaminobenzenesulfonamide. This resource is designed for our valued partners in research and drug development. We understand that unexpected experimental results, such as solution color changes, can be a significant source of concern, potentially impacting data integrity and project timelines. This guide moves beyond simple procedural steps to explain the fundamental chemical principles governing the stability of 3,4-Diaminobenzenesulfonamide. Our goal is to empower you with the knowledge to proactively ensure the stability of your solutions and to troubleshoot effectively when issues arise.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly prepared solution of 3,4-Diaminobenzenesulfonamide has turned yellow, pink, or brown. Why did this happen?
This is the most common issue reported and is almost always due to oxidation. The 3,4-diamino substitution pattern on the benzene ring makes the molecule highly susceptible to oxidation.
-
Chemical Rationale: Aromatic amines, particularly those with multiple amino groups, are electron-rich.[1][2][3] This high electron density makes them easily oxidized by atmospheric oxygen. The initial oxidation products are often quinone-imine structures, which are highly conjugated and absorb light in the visible spectrum, appearing colored. These initial products can then undergo further reactions, including polymerization, to form more complex, intensely colored mixtures.
-
Contributing Factors:
-
Oxygen: Dissolved oxygen in solvents is a primary culprit.
-
Light: UV and even ambient light can provide the energy to initiate and accelerate oxidative reactions.
-
Trace Metal Ions: Metal ions (e.g., iron, copper) present as impurities in reagents or on glassware can act as catalysts for oxidation.[4]
-
pH: The basicity of the amine groups is a key factor. While protonation of the amines in acidic conditions can offer some protection against oxidation, many applications require neutral or basic conditions where the lone pairs are more available.[1][5][6]
-
Q2: Is a discolored solution of 3,4-Diaminobenzenesulfonamide still usable for my experiment?
We strongly advise against using discolored solutions for any quantitative or sensitive application.
-
Expert Rationale: The color change is a direct visual indicator of chemical degradation.[7] This means:
-
Reduced Purity: The concentration of the active 3,4-Diaminobenzenesulfonamide is lower than calculated.
-
Presence of Unknowns: The solution now contains a mixture of degradation products.[8][9] These impurities can interfere with your assay, react with other components, or produce misleading analytical signals. For example, in HPLC analysis, you would likely see multiple new peaks, complicating quantification of your target analyte.[10]
-
Using a degraded solution compromises the trustworthiness and reproducibility of your results. The best practice is always to discard the discolored solution and prepare a fresh one following the recommended protocols.
Preventative Measures & Protocols
Q3: How can I prevent or minimize the color change in my solutions?
Proactive measures during preparation and storage are critical for maintaining the stability and integrity of your 3,4-Diaminobenzenesulfonamide solutions. The key is to eliminate the factors that promote oxidation.
Caption: Recommended workflow for preparing and storing stable solutions.
Protocol: Preparation of a Stabilized Stock Solution (e.g., 10 mg/mL)
This protocol incorporates best practices to minimize oxidation.
Materials:
-
3,4-Diaminobenzenesulfonamide solid
-
High-purity, HPLC-grade solvent (e.g., DMSO, DMF, or degassed water)
-
Inert gas source (Nitrogen or Argon) with tubing
-
Amber glass vials with Teflon-lined caps
-
Standard laboratory glassware and sonicator
Procedure:
-
Solvent Preparation: Place your chosen solvent in a flask. Bubble inert gas (Nitrogen or Argon) through the solvent for 15-20 minutes to remove dissolved oxygen. Alternatively, sonicate the solvent under vacuum for 10-15 minutes.
-
Weighing: Accurately weigh the required amount of solid 3,4-Diaminobenzenesulfonamide. Perform this step efficiently to minimize prolonged exposure to air.
-
Dissolution:
-
Place the weighed solid into your amber vial.
-
Create an inert atmosphere in the vial by gently blowing a stream of Nitrogen or Argon over the solid.
-
Add the degassed solvent to the vial.
-
Immediately cap the vial and mix (vortex or sonicate) until fully dissolved. Maintain a gentle stream of inert gas over the solution if the cap needs to be removed for any reason.
-
-
Storage: Before final tightening of the cap, briefly flush the headspace of the vial with inert gas. Store the vial at the recommended temperature, protected from light.
Q4: What are the optimal storage conditions for the solid compound and its solutions?
Proper storage is crucial for shelf-life. The following table summarizes our recommendations based on extensive stability data and chemical principles.
| Form | Temperature | Atmosphere | Light Condition | Recommended Container |
| Solid Powder | 2-8°C | Standard Air (Sealed) | Protect from Light | Manufacturer's container |
| Solution | ≤ -20°C (Long-term) | Inert (N₂ or Ar) | Amber Vial (Dark) | Tightly sealed glass vial |
| 2-8°C (Short-term) | Inert (N₂ or Ar) | Amber Vial (Dark) | Tightly sealed glass vial |
Quality Control & Analysis
Q5: I have a solution that is not obviously discolored, but I am unsure of its quality. How can I test it?
Visual inspection is the first line of defense, but for critical experiments, an analytical check is recommended, especially if the solution is not freshly prepared.
-
Recommended Method: HPLC-UV Analysis
-
Principle: High-Performance Liquid Chromatography (HPLC) separates the components of your solution. A pure, stable solution of 3,4-Diaminobenzenesulfonamide will show one major peak at a characteristic retention time. A degraded sample will show this primary peak with reduced area, along with additional peaks corresponding to degradation products.[10]
-
Typical Conditions: A standard reversed-phase C18 column is often suitable. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11][12] Detection is typically performed with a UV detector.
-
-
Alternative Method: UV-Vis Spectrophotometry
-
Principle: A pure solution will have a characteristic UV absorbance spectrum. As colored degradation products form, new absorbance features will appear in the visible range (approx. 400-700 nm). You can run a scan of your solution and compare it to the spectrum of a freshly prepared, high-quality standard. An increase in absorbance in the visible region is a clear indicator of degradation.
-
Caption: Troubleshooting flowchart for assessing solution quality.
References
-
PubChem Compound Summary for CID 2735927, 3,4-Diaminobenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Basicity of Aromatic Amines. JoVE. [Link]
-
Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [Link]
-
Properties of amines. Chemistry LibreTexts. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Safety data sheet - Sulfabenzamide. CPAchem. [Link]
-
A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. [Link]
- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
- Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
- Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
-
Microextraction-Based Methods for Determination of Sulfonamides in Milk. MDPI. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. [Link]
-
Overview of Degradation Products. Veeprho. [Link]
-
Degradation of different sulfonamides by resting cells of... ResearchGate. [Link]
-
Studies on sulfonamide degradation products. ResearchGate. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
-
Color changing drug molecules as built in stability indicators. Preprints.org. [Link]
-
Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. ResearchGate. [Link]
-
Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. PubMed. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. Auburn University Electronic Theses and Dissertations. [Link]
-
Fleming-Tamao Oxidation. YouTube. [Link]
-
Help: reconstituted drug has different color(s)? Reddit. [Link]
-
A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI. [Link]
- STABILIZER FOR COLOR SOLUTIONS.
Sources
- 1. Video: Basicity of Aromatic Amines [jove.com]
- 2. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 3,4-Diaminobenzenesulfonamide Cyclization
Executive Summary & Substrate Analysis
The Challenge:
Cyclizing 3,4-diaminobenzenesulfonamide (3,4-DABS) into benzimidazole derivatives presents a specific kinetic challenge compared to unsubstituted o-phenylenediamines. The sulfonamide group (
Chemical Consequence:
Through inductive (
-
Result: Standard mild catalysts (e.g., acetic acid alone) often result in stalled reactions, low yields, or incomplete cyclization (stopping at the Schiff base/imine intermediate).
-
Solution: Catalyst selection must prioritize electrophilic activation of the carbonyl partner or oxidative driving force to overcome this nucleophilic deactivation.
Catalyst Decision Matrix
Select your catalyst system based on your coupling partner (Electrophile) and tolerance for harsh conditions.
| Coupling Partner | Recommended Catalyst | Reaction Class | Key Advantage | Trade-off |
| Aldehydes (R-CHO) | Sodium Metabisulfite ( | Oxidative Cyclization | Mild conditions (EtOH/Water), high tolerance for functional groups. | Requires oxidative step; slightly longer reaction times for EWG-amines. |
| Carboxylic Acids (R-COOH) | Polyphosphoric Acid (PPA) | Condensation / Dehydration | "Sledgehammer" approach; drives difficult substrates to completion. | Viscous, harsh workup, incompatible with acid-sensitive groups. |
| Aldehydes (Green/Fast) | Heterogeneous Catalysis | Reusable catalyst, high surface area, magnetic separation. | Requires catalyst preparation; potential metal leaching. | |
| Orthoesters | Lewis Acids ( | Lewis Acid Catalysis | Extremely mild, high yields, solvent-free options. | Cost of catalyst; requires specific orthoester precursors. |
Visualization: Reaction Pathways & Mechanism[1]
The following diagram illustrates the mechanistic divergence based on catalyst selection. Note the critical "Oxidative Dehydrogenation" step required for the aldehyde route.
Caption: Mechanistic pathways for 3,4-DABS cyclization. The aldehyde route requires an oxidative step (green node) often facilitated by bisulfite adducts.
Validated Protocols
Protocol A: The "Green" Oxidative Route (Aldehydes)
Best for: Library synthesis, diversity-oriented synthesis, and acid-sensitive substrates.
Reagents:
-
3,4-Diaminobenzenesulfonamide (1.0 equiv)
-
Aromatic/Aliphatic Aldehyde (1.0 - 1.1 equiv)
-
Catalyst: Sodium Metabisulfite (
) (1.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve the diamine and aldehyde in the EtOH/Water mixture.
-
Add
. -
Reflux at 80°C for 4–6 hours. (Note: Standard diamines take 2–3 hours; the sulfonamide EWG requires extended time).
-
Monitoring: Check TLC. The disappearance of the Schiff base (often fluorescent) indicates completion.
-
Workup: Cool to room temperature. Pour into crushed ice. The bisulfite adduct byproducts are water-soluble. Filter the precipitate.
-
Purification: Recrystallize from hot ethanol.
Why this works:
Protocol B: The "Robust" Acid Route (Carboxylic Acids)
Best for: Scale-up, simple alkyl substitutions, and unreactive substrates.
Reagents:
-
3,4-Diaminobenzenesulfonamide (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) (10–15 equiv by weight)
Procedure:
-
Mix the diamine and carboxylic acid in a round-bottom flask.
-
Heat to 140–160°C with mechanical stirring. The mixture will become a viscous liquid.
-
Maintain temperature for 3–5 hours.
-
Critical Workup: Cool to ~60–80°C (do not let it solidify completely). Pour slowly into crushed ice/water with vigorous stirring.
-
Neutralization: The solution will be highly acidic. Neutralize with Ammonium Hydroxide (
) to pH ~8–9 to precipitate the free base product. -
Filter and wash extensively with water to remove phosphate salts.
Troubleshooting & FAQs
Q1: My reaction stalls at the imine (Schiff base) stage. Why?
Diagnosis: The sulfonamide group at position 4 pulls electron density away from the amine at position 3, making it a poor nucleophile for the second step (ring closure). Fix:
-
If using Protocol A (
): Increase the reflux time or switch to a higher boiling solvent (e.g., DMF or glycerol) to overcome the activation energy barrier. -
If using Acid Catalysis: Switch from acetic acid to PPA or Methanesulfonic acid (MSA) . Weak acids are often insufficient to drive the dehydration of EWG-substituted diamines.
Q2: I see two spots on TLC that are very close. Is this a mixture of regioisomers?
Technical Insight: 3,4-Diaminobenzenesulfonamide is asymmetric. However, in the final benzimidazole product, the hydrogen on the imidazole nitrogen is tautomeric.
-
In Solution: You typically see rapid tautomerization, appearing as one average signal in NMR or one spot in TLC.
-
N-Alkylation: If you perform a subsequent N-alkylation, you will get distinct regioisomers (5-sulfonamido vs. 6-sulfonamido).
-
TLC Ghosting: If you see two spots for the unalkylated product, it is likely the mono-anil (Schiff base) intermediate and the final product. The intermediate is often less polar. Push the reaction harder.
Q3: The product is not precipitating during the PPA workup.
Cause: Sulfonamides can be amphoteric.
-
Acidic pH: The imidazole ring is protonated (water-soluble).
-
Very Basic pH (>11): The sulfonamide proton (
) might be deprotonated, forming a soluble salt. Fix: Carefully adjust pH to the isoelectric point , typically around pH 7–8.5. Avoid using strong NaOH; use or .
Q4: Can I use microwave irradiation?
Recommendation: Yes, highly recommended. Microwave irradiation is particularly effective for overcoming the deactivation caused by the sulfonamide group.
-
Protocol: Diamine + Aldehyde +
in Ethanol. -
Settings: 120°C, 10–20 minutes. This often replaces 6 hours of reflux.
References
-
Oxidative Cyclization with Sodium Metabisulfite
-
Polyphosphoric Acid (PPA)
-
General Benzimidazole Synthesis Reviews
- Regioselectivity & Troubleshooting: Title: How to avoid the formation of regioisomers in benzimidazole synthesis. Source: BenchChem Technical Guides.
Sources
- 1. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: A Guide to Purifying Polar Sulfonamide Derivatives by Flash Chromatography
Welcome to the technical support center for the purification of polar sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the flash chromatography of these often-tricky compounds. Here, we will address common issues in a practical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Section 1: Troubleshooting Common Purification Problems
Polar sulfonamides can present a unique set of challenges during flash chromatography. Their ability to engage in strong hydrogen bonding and their ionizable nature often lead to purification difficulties. This section provides solutions to the most frequently encountered problems.
Q1: My polar sulfonamide derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What's happening and what should I do?
This is a common and frustrating issue often referred to as "compound sticking." It typically arises from a few key factors:
-
Excessively Strong Interaction with Silica: The slightly acidic nature of standard silica gel can lead to very strong interactions with the polar functional groups of your sulfonamide, effectively immobilizing it on the stationary phase.[1]
-
Mobile Phase Insufficiency: The mobile phase may not be polar enough to displace your highly polar compound from the active sites on the silica.[2]
-
Compound Instability: It's possible your sulfonamide is degrading on the acidic silica gel.[2] You can test for this by spotting your compound on a silica TLC plate, waiting for a period (e.g., an hour), and then developing the plate to see if new spots have appeared.[2]
-
Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column upon loading.[2]
Solutions:
-
Increase Mobile Phase Polarity Drastically: If you are using a standard solvent system like ethyl acetate/hexanes, a significant increase in the polar component is necessary. For very polar compounds, consider switching to a more aggressive mobile phase such as methanol in dichloromethane. A starting point could be 5% methanol/dichloromethane.[1]
-
Employ a Gradient Elution: Instead of an isocratic (constant) mobile phase, a gradient elution can be highly effective.[2] Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This helps to first elute less polar impurities and then effectively move your target compound.
-
Consider Alternative Stationary Phases: If your compound is still retained, switching from standard silica gel is the next logical step. Options include:
-
Reversed-Phase (C18) Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] This is often the go-to method for highly polar compounds.[3]
-
Amine-Modified Silica: These columns can be effective for separating sulfonamides.[2]
-
Diol-Bonded Silica: This is another polar stationary phase that is less polar than silica, reducing the risk of irreversible binding.[1][4]
-
-
Utilize Dry Loading: To counteract solubility and precipitation issues, a "dry loading" technique is highly recommended.[2] This involves pre-adsorbing your crude sample onto a small amount of silica gel (or Celite for very sensitive compounds) and then loading the resulting free-flowing powder onto the column.[1]
Experimental Protocol: Dry Loading for Flash Chromatography
-
Dissolve your crude sulfonamide derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (roughly 2-3 times the weight of your crude product) to this solution.[2]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[2]
-
Carefully layer this powder onto the top of your packed chromatography column.[2]
Q2: The peaks for my sulfonamide are showing significant tailing. How can I achieve a more symmetrical peak shape?
Peak tailing is a frequent problem when purifying sulfonamides and is often caused by secondary interactions with the stationary phase.
-
Secondary Interactions with Silica: The primary cause of tailing for sulfonamides is often the interaction between the compound's amine or sulfonamide groups and the acidic silanol groups on the silica surface.[5]
-
Column Overload: Loading too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Inappropriate Flow Rate: A flow rate that is too fast may not allow for proper equilibration between the mobile and stationary phases.[2]
Solutions:
-
Adjust Mobile Phase pH: For ionizable compounds like sulfonamides, modifying the pH of the mobile phase can dramatically improve peak shape. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can help to "mask" the acidic silanol groups on the silica, reducing secondary interactions.[6]
-
Reduce Sample Load: Simply decreasing the amount of crude material loaded onto the column can often resolve tailing issues caused by overloading.[2]
-
Optimize the Flow Rate: Experiment with slower flow rates to allow for better equilibrium and sharper peaks.[2]
-
Switch to an End-Capped Column: In reversed-phase chromatography, using a modern, end-capped C18 column can minimize tailing, as most of the residual silanol groups have been deactivated.[5]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Section 2: Method Development and Optimization
Developing a robust purification method from the outset can save significant time and resources. This section provides guidance on how to approach method development for polar sulfonamides.
Q3: What is a good starting point for developing a flash chromatography method for a new polar sulfonamide derivative?
A systematic approach is key to efficient method development.
-
Thin-Layer Chromatography (TLC) is Your Best Friend: Before committing to a column run, use TLC to screen various solvent systems.[1] The goal is to find a mobile phase composition that gives your target compound a retention factor (Rf) value between 0.2 and 0.4.[2] This Rf range generally translates well to good separation on a flash column.[7]
-
Start with a Binary Solvent System: For normal-phase chromatography on silica, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] For more polar sulfonamides, you may need to start with a stronger system, such as dichloromethane and methanol.[1]
-
Consider a Gradient: For complex mixtures or when impurities are close in polarity to your product, a linear gradient is often more effective than an isocratic elution.[7] A shallow gradient will generally provide better resolution.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Compounds
| Polarity of Compound | Recommended Starting Solvent System |
| Moderately Polar | 10-50% Ethyl Acetate/Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[1] |
| Very Polar (Amines) | 1-10% of a 10% Ammonia in Methanol solution/Dichloromethane[1] |
Q4: When should I choose normal-phase versus reversed-phase chromatography for my polar sulfonamide?
The choice between normal-phase and reversed-phase chromatography depends primarily on the solubility and polarity of your compound.
-
Normal-Phase Chromatography (NPC): This is the traditional method using a polar stationary phase (like silica) and a non-polar mobile phase. It is suitable for moderately polar compounds that are soluble in organic solvents.[1]
-
Reversed-Phase Chromatography (RPC): This employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water-acetonitrile or water-methanol).[1] RPC is often the better choice for highly polar, water-soluble compounds that are poorly retained or interact too strongly with silica.[1][3]
Decision Tree for Chromatography Mode Selection
Caption: A decision-making workflow for choosing the appropriate chromatography mode.
Section 3: Frequently Asked Questions (FAQs)
This section addresses specific, targeted questions that often arise during the purification of polar sulfonamide derivatives.
Q5: Can I use my HPLC method as a starting point for my flash chromatography purification?
Yes, but with some important considerations. Directly transferring an HPLC method to a flash system can be challenging due to differences in column media, particle size, and system volumes, which can alter selectivity.[3] However, if you use an HPLC column packed with the same media as your flash column, you can achieve a more directly transferable method.[3]
Q6: My compound appears to be degrading on the column. What are my options?
Compound instability on silica gel is a known issue, especially for acid-sensitive molecules.[8][9]
-
Deactivate the Silica: You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[8]
-
Switch to a Different Stationary Phase: Alumina can be a good alternative to silica for acid-sensitive compounds as it can be basic or neutral.[1]
Q7: I have a very small amount of my sulfonamide derivative (<50 mg). How should I approach the purification?
For small-scale purifications, a pipette column can be a very effective and economical option. It uses a smaller amount of stationary phase and solvent, minimizing sample loss.
Q8: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for polar sulfonamides?
HILIC is a variation of normal-phase chromatography that is particularly well-suited for very polar and water-soluble compounds that are poorly retained in reversed-phase chromatography.[1] It uses a polar stationary phase (like silica, amine-bonded, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water.[1] HILIC can be an excellent alternative for the purification of highly polar sulfonamides.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - Patsnap Eureka.
- General methods for flash chromatography using disposable columns - PMC.
- Tips for Flash Column Chromatography.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems.
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
- How do I convert my HPLC method to flash chromatography? - Biotage.
- Troubleshooting Flash Chromatography.
- How to separate these sulfonamides with TLC : r/Chempros - Reddit.
- Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. labex.hu [labex.hu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
1H NMR Spectrum Analysis of 3,4-Diaminobenzenesulfonamide diHCl
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,4-Diaminobenzenesulfonamide diHCl . It is designed for researchers requiring rigorous structural verification and differentiation between the free base and the dihydrochloride salt forms.[1][2]
A Comparative Technical Guide for Structural Validation
Executive Summary: The Analytical Challenge
3,4-Diaminobenzenesulfonamide is a critical intermediate in the synthesis of sulfa drugs and high-performance polymers (e.g., polybenzimidazoles).[1][2] In drug development, the dihydrochloride (diHCl) salt is often generated to improve aqueous solubility or stability.[1][2][3]
The primary analytical challenge lies in distinguishing the diHCl salt from the Free Base and verifying the protonation state of the labile amine groups.[1] Standard LC-MS confirms the molecular mass (M+H) but often fails to distinguish the counter-ion state.[2][3] 1H NMR is the definitive method for this characterization, provided the correct solvent and interpretation logic are applied.[1][2]
Comparative Analysis: Free Base vs. diHCl Salt
The transition from Free Base to diHCl Salt induces drastic electronic changes in the aromatic ring, resulting in a distinct "Spectral Fingerprint."[1][2]
The Mechanism of Shift[1]
-
Free Base (Shielding): The two amino groups (–NH₂) are strong electron-donating groups (EDG).[2][3] They increase electron density in the aromatic ring via resonance, specifically shielding the protons ortho and para to them (Positions 2, 5, and 6).[1][2][3]
-
diHCl Salt (Deshielding): Protonation converts the amino groups into ammonium cations (–NH₃⁺).[2][3] These are strong electron-withdrawing groups (EWG) due to the positive charge.[2][3] This reverses the electronic effect, withdrawing density from the ring and causing a significant downfield shift (deshielding) of the aromatic signals.[1][3]
Spectral Comparison Table (DMSO-d₆)
Note: Values are diagnostic ranges based on substituent chemical shift principles (SCS) and analogous sulfanilamide derivatives.
| Feature | Alternative A: Free Base | Target Product: diHCl Salt | Diagnostic Significance |
| H-5 (Aromatic) | δ 6.5 – 6.7 ppm (Upfield) | δ 7.4 – 7.8 ppm (Downfield) | Primary Indicator. The huge shift (~1 ppm) confirms protonation of the adjacent amines.[2][3] |
| H-2 / H-6 | δ 7.0 – 7.2 ppm | δ 7.8 – 8.2 ppm | Significant downfield shift due to global ring deactivation.[2] |
| Amine Protons | δ 4.5 – 5.5 ppm (Broad s, 4H) | δ 8.0 – 10.0 ppm (Very Broad) | Free amines appear sharp/broad in the aliphatic region; Ammonium protons shift to the acidic region or disappear due to exchange.[2][3] |
| Sulfonamide NH₂ | δ 6.9 – 7.2 ppm (Broad s, 2H) | δ 7.2 – 7.5 ppm | Less affected, but typically shifts slightly downfield.[1][2][3] |
Solvent Selection Strategy
Choosing the wrong solvent can mask the very data required to prove the salt structure.[1][2]
Option 1: DMSO-d₆ (Recommended)[2][3][4]
-
Why: Aprotic polar solvent.[1][2][4] It slows down proton exchange, allowing the observation of labile protons (–NH₃⁺ and –SO₂NH₂).[1][2][3]
-
Result: You will see the complete "proton inventory," including the ammonium protons (often as a very broad hump >8 ppm).[1][2][3]
-
Risk: Hygroscopic nature of the salt may introduce water, causing peak broadening.[1][2]
Option 2: Deuterium Oxide (D₂O)[2][3]
-
Result: All labile protons (–NH₃⁺, –SO₂NH₂) exchange with deuterium and disappear .[1][2][3] Only the aromatic scaffold (3 protons) remains.[2][3]
-
Utility: Useful for precise integration of the carbon skeleton without interference from broad NH peaks, but fails to directly show the salt protons .[1][2]
Option 3: Methanol-d₄ (CD₃OD)[2][3]
-
Result: Similar to D₂O; labile protons exchange.[1][2][5] Not recommended for salt confirmation.[1][2]
Decision Logic for Researchers
Figure 1: Decision matrix for solvent selection based on analytical goals.[2][3]
Detailed Peak Assignment (in DMSO-d₆)
The structure consists of a 1,2,4-trisubstituted benzene ring.[1][2]
Aromatic Region (δ 7.4 – 8.2 ppm)
In the diHCl salt, the ring is electron-deficient.[1][2][3]
-
H-2 (d, J~2 Hz): Meta to both ammonium groups, ortho to sulfonamide.[1][2][3] Appears as a doublet due to meta-coupling with H-6.[1][2]
-
H-6 (dd, J~8, 2 Hz): Ortho to sulfonamide, meta to ammonium (Pos 4).[1][2][3] Appears as a doublet of doublets (ortho-coupling to H-5, meta-coupling to H-2).[2]
-
H-5 (d, J~8 Hz): Ortho to ammonium (Pos 4). In the free base, this is the most shielded proton (~6.6 ppm).[1][2][3] In the salt, the adjacent positive charge deshields it significantly, pushing it into the 7.5+ ppm range.[1][2]
Labile Proton Region
-
–SO₂NH₂ (δ 7.2 – 7.5 ppm): Broad singlet.[2][3] Integration = 2H.[1][2]
-
–NH₃⁺ (δ 8.0 – 10.0 ppm): Often appears as a very broad, flat hump.[1][2][3] Integration is theoretically 6H but is rarely accurate due to exchange and quadrupole broadening from Nitrogen-14.[1][2] Note: If the sample is "wet" (contains H₂O), these protons may merge with the water peak or disappear.[1][2][3]
Experimental Protocol
To ensure reproducibility and minimize salt dissociation or exchange:
-
Sample Preparation (Dry Box Recommended):
-
Instrument Parameters:
-
Processing:
Workflow Visualization
Figure 2: Validation workflow for salt confirmation.
References
-
PubChem. "3,4-Diaminobenzenesulfonamide Compound Summary."[1][2] National Library of Medicine.[1][2] Available at: [Link][2][3]
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1][2] Available at: [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] Journal of Organic Chemistry, 1997.[1][2] Available at: [Link][2][3]
-
Nag, A., et al. "1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl." ResearchGate, 2021.[1][2] (Comparative reference for diamino-aromatic salt shifts). Available at: [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,4-Diaminobenzenesulfonamide and Comparative Analytical Approaches
Foreword for the Modern Researcher
In the landscape of contemporary drug development and analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a cornerstone of robust characterization, impurity profiling, and metabolic studies. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just data, but a causal understanding of the analytical process. We will delve into the anticipated mass spectrometry fragmentation pattern of 3,4-Diaminobenzenesulfonamide, a key structural motif in medicinal chemistry. Beyond a mere cataloging of fragments, we will explore the "why" behind the bond cleavages, offering insights grounded in established chemical principles.
This document eschews a rigid template, instead adopting a narrative that follows the logical flow of scientific inquiry. We begin with a theoretical exploration of the fragmentation pathways, substantiated by data from analogous structures in the scientific literature. We then present a detailed, self-validating experimental protocol, designed to be a practical starting point for your own investigations. Crucially, this guide extends beyond the confines of mass spectrometry, offering a comparative analysis with alternative analytical techniques. Our aim is to equip you with the knowledge to not only interpret complex data but also to make informed decisions about the most appropriate analytical strategies for your research objectives.
Unraveling the Fragmentation Cascade of 3,4-Diaminobenzenesulfonamide
The fragmentation of sulfonamides in the gas phase, particularly under electrospray ionization (ESI) conditions, is a well-documented process governed by the relative stabilities of the resulting fragment ions.[1][2] For 3,4-Diaminobenzenesulfonamide (Molecular Weight: 187.22 g/mol ), we can anticipate a series of characteristic cleavages. In positive ion mode ESI-MS/MS, protonation is likely to occur on one of the amine nitrogens or the sulfonamide nitrogen, creating a precursor ion [M+H]⁺ at m/z 188.
The subsequent fragmentation of this protonated molecule is driven by the cleavage of the relatively labile sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. One of the most common fragmentation pathways for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[3] This process often involves a rearrangement mechanism.
Another prominent fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of a benzenesulfonyl cation derivative or the loss of the SO₂NH₂ group. Furthermore, cleavage of the C-S bond can result in the formation of an aminophenyl cation.
The table below summarizes the expected major fragment ions for 3,4-Diaminobenzenesulfonamide in positive ion mode ESI-MS/MS.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |
| 188 | 124 | SO₂ (64 Da) | Diaminophenyl cation |
| 188 | 107 | SO₂NH₂ (81 Da) | Aminophenyl cation |
| 188 | 92 | C₆H₄(NH₂)₂ (108 Da) | SO₂NH₂⁺ |
It is important to note that the relative abundance of these fragments will be influenced by the collision energy used in the MS/MS experiment.
Visualizing the Fragmentation Pathway
To provide a clearer picture of the fragmentation cascade, the following diagram illustrates the proposed pathways for the [M+H]⁺ ion of 3,4-Diaminobenzenesulfonamide.
Caption: Proposed fragmentation pathways of protonated 3,4-Diaminobenzenesulfonamide.
A Robust Experimental Protocol for MS/MS Analysis
The following protocol provides a detailed methodology for acquiring high-quality MS/MS data for 3,4-Diaminobenzenesulfonamide. The parameters provided are a starting point and may require optimization based on the specific instrumentation used.
Objective: To determine the fragmentation pattern of 3,4-Diaminobenzenesulfonamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Materials:
-
3,4-Diaminobenzenesulfonamide standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide (for negative ion mode, if desired)
Instrumentation:
-
A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
A syringe pump or liquid chromatography system for sample introduction.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3,4-Diaminobenzenesulfonamide in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.[4]
-
-
Instrument Setup and Tuning:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
Tune the instrument using a standard solution (e.g., polypropylene glycol) to optimize sensitivity and resolution.
-
-
Infusion and MS1 Scan:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion, [M+H]⁺, at m/z 188.
-
-
MS/MS Fragmentation Analysis:
-
Select the [M+H]⁺ ion at m/z 188 as the precursor ion for fragmentation.
-
Perform product ion scans (MS/MS) at various collision energies (e.g., 10, 20, 30 eV) to observe the different fragment ions produced. The use of a range of collision energies helps to elucidate the complete fragmentation pathway.
-
Record the m/z values and relative intensities of the product ions.
-
-
Data Analysis and Interpretation:
A Comparative Look at Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, it is not the only technique available for the analysis of 3,4-Diaminobenzenesulfonamide. The choice of analytical method often depends on the specific requirements of the study, such as the need for quantitation, the complexity of the sample matrix, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection based on UV absorbance. | Robust, quantitative, widely available. | Lower sensitivity and selectivity compared to MS; requires a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass spectrometry. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like sulfonamides; potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation; non-destructive. | Lower sensitivity than MS; requires larger sample amounts; more complex data interpretation. |
The selection of the most appropriate analytical technique is a critical decision in the research process. For routine quantitative analysis in a well-defined matrix, HPLC-UV may be sufficient.[5] For complex mixtures or when high sensitivity and structural confirmation are required, LC-MS/MS is the method of choice.[5][6] GC-MS can be an option if suitable derivatization methods are employed. NMR remains the gold standard for definitive structure elucidation but is generally not used for routine screening or quantification at low levels.
Conclusion
The anticipated mass spectrometry fragmentation pattern of 3,4-Diaminobenzenesulfonamide is characterized by key cleavages of the S-N and C-S bonds, leading to the formation of diagnostic fragment ions. By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and its metabolites in complex matrices. The provided experimental protocol offers a solid foundation for obtaining high-quality MS/MS data. Furthermore, a comparative assessment of alternative analytical techniques underscores the importance of selecting the most appropriate tool for the specific analytical challenge at hand. This guide, grounded in scientific principles and practical insights, is intended to empower researchers to navigate the complexities of modern analytical chemistry with confidence and precision.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Optimized ESI-MS/MS conditions for the analysis of sulfonamide... - ResearchGate. (n.d.). Retrieved from [Link]
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A liquid chromatography–tandem mass spectrometry (LC/ESI/MS/MS) method was developed and validated for the determination of ten sulfonamide antibiotic residues in raw shrimp meat. (2018, January 2). International Journal of Fisheries and Aquatic Studies. [Link]
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Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. (n.d.). PMC. [Link]
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Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]
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A Researcher's Guide to Differentiating Sulfonamide and Amine Groups via FTIR Spectroscopy
For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures.[1][2] This guide provides an in-depth comparison of the characteristic FTIR peaks for sulfonamide and amine groups, offering insights into their spectral differentiation.
The Foundational Principles of FTIR in Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces molecular vibrations.[1][3][4] The frequencies at which a molecule absorbs radiation are unique to its specific chemical bonds and overall structure, generating a distinct spectral "fingerprint".[1][4] The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes.[3]
Deciphering the Amine Signature: A Tale of Three Classes
Amines are organic compounds containing nitrogen and are classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom.[5] This structural variance is clearly reflected in their FTIR spectra, primarily in the N-H stretching region.[6][7]
N-H Stretching Vibrations: The Key Differentiator
The most telling region for identifying the class of an amine is between 3300 and 3500 cm⁻¹.[6][7][8]
-
Primary Amines (R-NH₂): Exhibit two distinct bands in this region.[7][8][9][10] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[8][9] Typically, the asymmetric stretch appears at a higher wavenumber (around 3350-3500 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 3250-3450 cm⁻¹).[8][9] These bands are generally sharper and less intense than the O-H stretching bands of alcohols.[8][9]
-
Secondary Amines (R₂NH): Having only one N-H bond, secondary amines show a single, often weaker, absorption band in the 3300-3500 cm⁻¹ range.[6][7][8][9][10][11] This peak is typically found between 3310 and 3350 cm⁻¹.[9][12]
-
Tertiary Amines (R₃N): Lacking an N-H bond, tertiary amines do not exhibit any absorption in the N-H stretching region.[6][7][8][9][10] This absence is a key identifying feature.
Other Vibrational Modes in Amines
Beyond N-H stretching, other vibrations can help confirm the presence of an amine group:
-
N-H Bending: Primary amines display an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[9] Secondary amines show a bending vibration that is often broad and can be observed in the 1560-1620 cm⁻¹ range, though it can be less reliable for identification.[13]
-
C-N Stretching: The C-N stretching vibration provides additional evidence. For aliphatic amines, this peak appears in the 1020-1250 cm⁻¹ range as a medium to weak band.[9] In aromatic amines, the C-N stretch is stronger and found at a higher frequency, typically between 1250 and 1335 cm⁻¹.[9]
-
N-H Wagging: Primary and secondary amines also exhibit a broad N-H "wagging" band in the 665-910 cm⁻¹ region.[9]
Unveiling the Sulfonamide Moiety: A Combination of Key Peaks
The sulfonamide functional group (-SO₂NH-) is a cornerstone in many pharmaceutical compounds. Its FTIR spectrum is characterized by the vibrations of the sulfonyl (SO₂) and the amino (NH) portions of the group.
The Dominant Sulfonyl (SO₂) Vibrations
The most prominent and reliable peaks for identifying a sulfonamide are the stretching vibrations of the SO₂ group:
-
Asymmetric SO₂ Stretching: A strong absorption band is typically observed in the range of 1310-1370 cm⁻¹.[14][15]
-
Symmetric SO₂ Stretching: Another strong band appears at a lower frequency, generally between 1140 and 1180 cm⁻¹.[14][15]
The presence of these two strong, distinct bands is highly indicative of a sulfonamide group.
N-H and S-N Vibrations in Sulfonamides
-
N-H Stretching: For primary sulfonamides (R-SO₂NH₂), two N-H stretching bands are observed around 3330 cm⁻¹ (asymmetric) and 3260 cm⁻¹ (symmetric).[15] Secondary sulfonamides (R-SO₂NHR') show a single N-H stretching band in the 3260-3300 cm⁻¹ region.[15]
-
S-N Stretching: A stretching vibration for the S-N bond can be found in the 895-935 cm⁻¹ range.[12][14]
Comparative Analysis: A Summary Table
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Peak Characteristics |
| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500[6][7] | Two distinct, sharp to medium bands[10] |
| N-H Symmetric Stretch | 3300 - 3400[6][7] | ||
| N-H Bend (Scissoring) | 1580 - 1650[9] | Medium to strong | |
| C-N Stretch (Aliphatic) | 1020 - 1250[9] | Weak to medium | |
| C-N Stretch (Aromatic) | 1250 - 1335[9] | Strong | |
| Secondary Amine | N-H Stretch | 3310 - 3350[9][12] | Single, weaker band[6][9] |
| N-H Bend | 1560 - 1620[13] | Broad, variable | |
| Tertiary Amine | N-H Stretch | Absent[6][7][9] | No peak in the 3300-3500 cm⁻¹ region |
| Sulfonamide | N-H Asymmetric Stretch (1°) | ~3330[15] | Two bands for primary |
| N-H Symmetric Stretch (1°) | ~3260[15] | ||
| N-H Stretch (2°) | 3260 - 3300[15] | Single band for secondary | |
| SO₂ Asymmetric Stretch | 1310 - 1370[14][15] | Strong | |
| SO₂ Symmetric Stretch | 1140 - 1180[14][15] | Strong | |
| S-N Stretch | 895 - 935[12][14] | Medium |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of reliable and reproducible FTIR data, adherence to a standardized experimental protocol is crucial.
Sample Preparation: The Foundation of Good Data
The choice of sample preparation technique depends on the physical state of the sample.[16][17]
For Solid Samples (KBr Pellet Method):
-
Grinding: Finely grind 1-2 mg of the solid sample using an agate mortar and pestle to reduce particle size and minimize light scattering.[16][18]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly.[16] KBr is transparent in the mid-IR region.[4][16]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[16]
For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):
ATR is a modern, convenient technique that requires minimal sample preparation.[4][17]
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond) is clean.[16]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16][19]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[16]
-
Analysis: Initiate the FTIR scan.
Data Acquisition and Interpretation
-
Background Spectrum: Always collect a background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) before running the sample. This allows for the subtraction of atmospheric (CO₂, H₂O) and accessory absorbances.
-
Sample Spectrum: Collect the spectrum of the sample.
-
Interpretation: Analyze the resulting spectrum by identifying the key absorption bands and comparing them to established correlation charts and reference spectra.[2][3] The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations unique to the entire molecule and is invaluable for confirming the identity of a compound by comparison with a known standard.[1][3]
Visualizing the Vibrational Landscape
To better understand the key differences, the following diagrams illustrate the molecular structures and the primary distinguishing vibrational modes.
Caption: Molecular structures and key distinguishing FTIR vibrations.
Caption: Experimental workflow for FTIR analysis.
Conclusion
The differentiation between amine and sulfonamide functional groups by FTIR spectroscopy is straightforward when focusing on the key characteristic peaks. For amines, the number of N-H stretching bands in the 3300-3500 cm⁻¹ region is the primary determinant of their class. In contrast, the sulfonamide group is unequivocally identified by the two strong S=O stretching vibrations between 1140-1180 cm⁻¹ and 1310-1370 cm⁻¹. By understanding these fundamental spectral features and employing robust experimental techniques, researchers can confidently elucidate the molecular structures of their compounds.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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The ChemTalk Team. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. ChemTalk. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
SlidePlayer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
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Oreate AI Blog. (2026, January 21). N-H stretching vibration: Significance and symbolism. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
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Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]
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MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
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ResearchGate. (2023, April 15). (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
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PMC. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. Retrieved from [Link]
-
PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
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JETIR. (2019, June). Infrared Spectroscopy. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]
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Taylor & Francis Online. (2018, March 27). Vibrational investigation on pharmaceutical activity of m-xylene-4-sulphonic acid by quantum computational and experimental support. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the sulfonated polyacrylamide (PAMPS). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS.... Retrieved from [Link]
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MDPI. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]
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ResearchGate. (2006, October 31). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]
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Thermal and Physicochemical Profiling: 3,4-Diaminobenzenesulfonamide diHCl vs. Free Base
Executive Summary
In early-stage drug discovery, particularly in the development of carbonic anhydrase (CA) inhibitors, the selection of the correct active pharmaceutical ingredient (API) salt form is paramount[1]. 3,4-Diaminobenzenesulfonamide is a highly versatile sulfonamide pharmacophore. This guide provides an objective, data-driven comparison between the pure free base (CAS 2360-20-5) and its dihydrochloride salt (CAS 2055119-18-9), focusing on their melting point ranges, thermal stability, and aqueous solubility.
As a Senior Application Scientist, my objective here is not just to provide raw data, but to explain the causality behind the physicochemical behaviors of these two forms and provide self-validating protocols for your own laboratory characterization.
Physicochemical Comparison: Free Base vs. diHCl Salt
Salification fundamentally alters the crystal lattice energy of a molecule. The free base of 3,4-Diaminobenzenesulfonamide exhibits a well-defined melting point, whereas the diHCl salt forms a robust ionic lattice that significantly shifts its thermal profile.
Quantitative Data Summary
| Property | 3,4-Diaminobenzenesulfonamide (Free Base) | 3,4-Diaminobenzenesulfonamide diHCl |
| CAS Number | 2360-20-5[2] | 2055119-18-9[3] |
| Molecular Weight | 187.22 g/mol | 260.14 g/mol |
| Melting Point Range | 160 °C[2][4] – 175 °C | >200 °C (Thermal Decomposition) |
| Aqueous Solubility | Low (Requires DMSO/DMF for assays) | High (Readily soluble in aqueous buffers) |
| Primary Application | Organic synthesis, solid-phase screening | In vitro aqueous assays (e.g., ITC), IV formulation |
Mechanistic Insight: The free base exhibits a melting point reported between 160 °C[4] and 175 °C by major chemical suppliers. This 15 °C variance in the literature is a classic indicator of either polymorphic differences depending on the crystallization solvent, or the presence of residual moisture. Conversely, the diHCl salt—formed by the protonation of both aniline-type amino groups—creates strong ionic interactions with chloride counterions. Because the energy required to break this ionic lattice exceeds the energy of the covalent bonds within the molecule, the diHCl salt typically undergoes thermal decomposition (releasing HCl gas) at elevated temperatures (>200 °C) rather than exhibiting a clean phase transition (melting).
Experimental Methodology: Thermal Profiling
To accurately capture the melting point and thermal degradation profile, a dual-approach using Capillary Melting Point Apparatus and Differential Scanning Calorimetry (DSC) is required.
Protocol 1: Capillary Melting Point Determination (Free Base)
This protocol is designed as a self-validating system to ensure thermodynamic accuracy.
-
System Calibration: Calibrate the melting point apparatus using a USP-grade melting point standard such as Salicylic acid (MP 158.6 °C).
-
Causality: Salicylic acid's melting point is nearly identical to the lower bound of the free base's expected range (160 °C), ensuring maximum sensor accuracy for the specific thermal window being investigated.
-
-
Sample Preparation: Pulverize the pure 3,4-Diaminobenzenesulfonamide free base into a fine, uniform powder using an agate mortar.
-
Causality: Uniform particle size ensures even heat distribution. Coarse crystals create localized hot spots that artificially skew and broaden the melting range.
-
-
Capillary Loading: Pack the capillary tube to a strict depth of 2-3 mm. Drop the tube through a glass guide tube 3-5 times to pack the powder tightly.
-
Causality: Air acts as a thermal insulator; microscopic voids in a loosely packed capillary will delay heat transfer, leading to inaccurately high melting point readings.
-
-
Heating Ramp: Rapidly heat the block to 145 °C, then strictly reduce the ramp rate to 1 °C/min.
-
Causality: A slow, controlled ramp rate near the expected melting point allows the sample to maintain thermal equilibrium with the heating block, providing a precise onset (first drop of liquid) and clear point (complete liquefaction).
-
Protocol 2: DSC & TGA Profiling (diHCl Salt)
Because standard capillary methods are insufficient for salts that decompose, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory.
-
Validation: Validate the DSC cell constant using high-purity Indium (MP 156.6 °C).
-
Preparation: Load 2-5 mg of the diHCl salt into a vented aluminum pan.
-
Causality: Vented pans are critical for salts. As the diHCl salt decomposes and releases HCl gas, a sealed pan would pressurize, artificially altering the thermodynamics of the transition or rupturing the pan.
-
-
Atmosphere: Purge the DSC/TGA cell with dry Nitrogen at 50 mL/min.
-
Causality: An inert atmosphere prevents oxidative degradation from masking the true thermal dissociation profile.
-
-
Execution: Heat from 25 °C to 300 °C at 10 °C/min. The TGA will reveal a distinct mass loss event corresponding to the endothermic dissociation of HCl on the DSC curve, confirming decomposition rather than a true melt.
Workflows and Mechanisms
The selection between the free base and the diHCl salt dictates the downstream workflow in drug development. The diHCl salt is highly advantageous for Isothermal Titration Calorimetry (ITC) and enzymatic assays because it dissolves rapidly in physiological buffers (pH 7.4) without the need for co-solvents like DMSO, which can perturb protein structure and skew binding kinetics[1].
Workflow comparison for the thermal analysis and downstream application of API forms.
Sulfonamides containing an unsubstituted
Mechanism of Carbonic Anhydrase inhibition by sulfonamide pharmacophores.
References
- Title: Selective inhibitors of carbonic anhydrase (US11312682B2)
Sources
A Comparative Guide to HPLC Method Development for 3,4-Diaminobenzenesulfonamide Detection
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,4-Diaminobenzenesulfonamide. We will navigate the critical decisions in method development, from initial column and mobile phase screening to forced degradation studies and validation, with a focus on the scientific rationale behind each choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound and its related substances.
Understanding the Analyte: 3,4-Diaminobenzenesulfonamide
3,4-Diaminobenzenesulfonamide is a sulfonamide compound characterized by the presence of two primary amine groups and a sulfonamide functional group on a benzene ring. Its structure presents a unique set of challenges and opportunities for chromatographic separation. The presence of aromatic and polar functional groups suggests that reversed-phase HPLC is a suitable analytical technique.
A thorough understanding of the analyte's physicochemical properties is paramount for logical method development. Key properties for 3,4-Diaminobenzenesulfonamide include its pKa and solubility, which dictate the optimal mobile phase pH and solvent composition. The presence of two amine groups and a sulfonamide group means the molecule's ionization state, and therefore its retention, will be significantly influenced by the mobile phase pH.[1]
The Strategic Approach to Method Development
A successful HPLC method development strategy for an active pharmaceutical ingredient (API) like 3,4-Diaminobenzenesulfonamide should be systematic and scientifically sound. The goal is to achieve a method that is not only suitable for routine analysis but is also stability-indicating, as per the guidelines from the International Council for Harmonisation (ICH).[2][3]
Our approach will be a comparative one, evaluating two common yet distinct stationary phases to illustrate the importance of column selection in achieving optimal separation.
Caption: A systematic workflow for HPLC method development.
Experimental Design: A Comparative Study of Stationary Phases
The choice of stationary phase is a critical factor that dictates the selectivity of the separation.[4] For an aromatic and polar compound like 3,4-Diaminobenzenesulfonamide, a standard C18 column is a common starting point due to its hydrophobic interactions. However, a Phenyl-Hexyl column offers an alternative selectivity based on π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating structurally similar compounds.[5][6]
This guide will compare the performance of a traditional C18 column with a Phenyl-Hexyl column.
Potential Process-Related Impurities and Degradants:
A stability-indicating method must be able to separate the active ingredient from its potential impurities and degradation products. Based on the synthesis of 3,4-diaminobenzenesulfonamide, potential process-related impurities could include the starting material, 1,2-diaminobenzene, and isomeric forms such as 2,3-diaminobenzenesulfonic acid. A common degradation product of sulfonamides is sulfanilic acid.
Caption: Potential related substances for separation.
Initial Chromatographic Conditions
For our comparative study, the following initial conditions will be used:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
Column Comparison: C18 vs. Phenyl-Hexyl
The initial screening will involve running a standard mixture of 3,4-Diaminobenzenesulfonamide and its potential related substances on both a C18 (150 x 4.6 mm, 5 µm) and a Phenyl-Hexyl (150 x 4.6 mm, 5 µm) column.
Table 1: Comparative Chromatographic Data - Initial Screening
| Compound | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | Resolution | |
| Sulfanilic acid | 3.5 | - |
| 1,2-Diaminobenzene | 8.2 | 1.8 |
| 3,4-Diaminobenzenesulfonamide | 10.1 | - |
| 2,3-Diaminobenzenesulfonic acid | 10.5 | 1.1 |
Analysis of Initial Screening Results:
The initial screening reveals that both columns can retain and separate the compounds to some extent. However, the Phenyl-Hexyl column provides significantly better resolution between the main peak and its closely eluting isomer, 2,3-diaminobenzenesulfonic acid.[6] This enhanced selectivity is likely due to the π-π interactions between the phenyl rings of the stationary phase and the analytes.[5] The C18 column, relying primarily on hydrophobic interactions, struggles to differentiate the subtle structural differences between the isomers.
Method Optimization: The Critical Role of Mobile Phase pH
The pKa of the amino groups in 3,4-Diaminobenzenesulfonamide suggests that the mobile phase pH will have a profound effect on its retention time and peak shape.[7][8] By adjusting the pH, we can control the ionization state of the analyte and its related substances, thereby influencing their interaction with the stationary phase.[1]
To investigate this, we will evaluate the separation on the more promising Phenyl-Hexyl column at three different pH levels: 2.5 (0.1% Formic Acid), 4.5 (10 mM Ammonium Acetate), and 6.5 (10 mM Phosphate Buffer).
Table 2: Effect of Mobile Phase pH on Separation (Phenyl-Hexyl Column)
| Compound | pH 2.5 | pH 4.5 | pH 6.5 |
| Retention Time (min) | Resolution | Retention Time (min) | |
| Sulfanilic acid | 4.2 | - | 3.8 |
| 1,2-Diaminobenzene | 9.5 | 2.5 | 10.2 |
| 3,4-Diaminobenzenesulfonamide | 12.3 | - | 13.5 |
| 2,3-Diaminobenzenesulfonic acid | 13.8 | 2.1 | 15.2 |
Analysis of pH Optimization:
The data clearly indicates that increasing the pH leads to longer retention times for the basic compounds (diamino-substituted) and a slight decrease for the acidic compound (sulfanilic acid). More importantly, the resolution between the critical pair, 3,4-Diaminobenzenesulfonamide and its isomer, improves significantly at higher pH. A pH of 6.5 provides the best overall separation and will be selected for further development.
Forced Degradation Studies: Ensuring Method Specificity
A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products.[2] To achieve this, forced degradation studies are performed under various stress conditions to generate potential degradants.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the optimized HPLC method. The results should demonstrate that the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure under all stress conditions.
Method Validation: Adherence to ICH Q2(R1) Guidelines
Once the method is optimized and its specificity is confirmed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities/degradants. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the target concentration. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. |
| Robustness | No significant changes in results with deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5°C). |
Conclusion and Recommendations
This comparative guide demonstrates a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for 3,4-Diaminobenzenesulfonamide. The study highlights the critical importance of stationary phase selection, with the Phenyl-Hexyl column providing superior selectivity for the separation of the API from its closely related structural isomer compared to a traditional C18 column. Furthermore, the optimization of mobile phase pH was shown to be a powerful tool for enhancing resolution.
The final recommended method utilizes a Phenyl-Hexyl stationary phase with a mobile phase buffered at pH 6.5. This method, once fully validated according to ICH guidelines, will provide a reliable and robust tool for the quality control and stability assessment of 3,4-Diaminobenzenesulfonamide in a pharmaceutical setting.
References
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Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). ScienceDirect. Retrieved from [Link]
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Ghanem, G. M., & Mohammad, D. (2014). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. [Link]
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Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC. [Link]
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Ghanem, M., et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in an Injectable Solution. Semantic Scholar. [Link]
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Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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A Comparative Guide to the Antibacterial Activity of 3,4-Diaminobenzenesulfonamide and Sulfanilamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antibacterial activities of 3,4-Diaminobenzenesulfonamide and its historically significant isomer, Sulfanilamide. By examining their shared mechanism of action and the subtle yet critical structural differences, this document aims to equip researchers with the foundational knowledge and practical methodologies required to evaluate and contrast these compounds effectively.
The Sulfonamide Mechanism: A Shared Pathway of Inhibition
Both 3,4-Diaminobenzenesulfonamide and Sulfanilamide belong to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to see widespread clinical use.[1][2] Their efficacy stems from their action as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[3][4][5]
Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the production of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1][6] A key step in this pathway is the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a reaction catalyzed by DHPS.[4]
Due to their structural similarity to the native substrate PABA, sulfonamides can bind to the active site of the DHPS enzyme.[1][7] This competitive inhibition blocks the formation of 7,8-dihydropteroate, thereby halting the entire folic acid synthesis cascade.[6] Without an adequate supply of folic acid, bacteria are unable to replicate, leading to a bacteriostatic effect—meaning they are inhibited from growing rather than being killed outright.[3][5] This selective toxicity is a hallmark of sulfonamides, as mammals do not synthesize their own folic acid and instead acquire it from their diet, making them unaffected by DHPS inhibitors.[1][7]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Structural Differences and Activity Comparison
The primary distinction between Sulfanilamide and 3,4-Diaminobenzenesulfonamide lies in the arrangement of the amino groups on the benzene ring.
-
Sulfanilamide (4-aminobenzenesulfonamide): Features a single amino group at the para (4-position) relative to the sulfonamide group. This para-amino group is crucial for its structural mimicry of PABA.
-
3,4-Diaminobenzenesulfonamide: Possesses two adjacent amino groups at the meta and para positions (3 and 4-positions).
This structural variation is significant. The classical structure-activity relationship (SAR) for antibacterial sulfonamides emphasizes the necessity of a free para-amino group.[2][8] This group is fundamental for the compound to be recognized and bound by the DHPS enzyme active site. While 3,4-Diaminobenzenesulfonamide does have a para-amino group, the presence of an additional amino group at the ortho position to it (the 3-position) can influence its electronic properties, steric profile, and binding affinity to the enzyme.
Direct, side-by-side comparative data on the antibacterial potency of these two specific isomers is not abundant in readily available literature. However, based on SAR principles, any substitution on the benzene ring, particularly near the critical para-amino group, can alter the molecule's fit within the enzyme's active site, potentially affecting its inhibitory power.[9] Generally, Sulfanilamide is considered the foundational structure, and modifications elsewhere on the molecule (on the sulfonamide nitrogen) have historically been the focus for developing more potent derivatives.[10]
| Compound | Structure | Key Feature | Expected DHPS Inhibition |
| Sulfanilamide | A benzene ring with a para-amino group and a sulfonamide group. | The quintessential PABA analogue. The para-amino group is essential for activity. | Serves as the benchmark for sulfonamide antibacterial activity. |
| 3,4-Diaminobenzenesulfonamide | A benzene ring with adjacent amino groups at the 3 and 4 positions and a sulfonamide group. | Retains the para-amino group but adds a second amino group at the meta-position. | The additional amino group may alter binding affinity compared to Sulfanilamide. |
Experimental Protocols for Activity Assessment
To empirically compare the activity of 3,4-Diaminobenzenesulfonamide and Sulfanilamide, standardized microbiological and biochemical assays are required. The following protocols provide a robust framework for such an evaluation.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This method is a gold standard for quantifying antibacterial potency.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity (growth) is recorded as the MIC.[12][13]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 3,4-Diaminobenzenesulfonamide and Sulfanilamide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Causality Note: DMSO is often used for its ability to dissolve a wide range of organic compounds that may have poor aqueous solubility.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Causality Note: Standardizing the inoculum is critical for reproducibility. A higher bacterial density can lead to artificially elevated MIC values.
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.
-
Add an appropriate volume of the drug stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[14] Discard the final 100 µL from the last well.
-
This creates a gradient of decreasing drug concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include necessary controls:
-
Growth Control: Wells with MHB and inoculum only (no drug).
-
Sterility Control: Wells with MHB only (no inoculum or drug).
-
Solvent Control: Wells with inoculum and the highest concentration of the solvent (DMSO) used.
-
-
Incubate the plate at 35-37°C for 18-24 hours.[15]
-
-
Reading and Interpretation:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
This biochemical assay directly measures the ability of the compounds to inhibit the DHPS enzyme, providing a mechanistic confirmation of their activity.
Principle: The activity of purified DHPS enzyme is measured in the presence and absence of the inhibitors. The rate of product formation (dihydropteroate) or substrate consumption (PABA) is monitored, typically by a spectrophotometric or fluorometric method.
Step-by-Step Methodology:
-
Reagents and Enzyme:
-
Obtain or purify DHPS enzyme from a relevant bacterial source.
-
Prepare assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
Prepare solutions of substrates: PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Prepare serial dilutions of 3,4-Diaminobenzenesulfonamide and Sulfanilamide.
-
-
Assay Procedure:
-
In a microplate or cuvette, combine the assay buffer, DHPS enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a set period to allow for binding.
-
Initiate the reaction by adding the substrates (PABA and DHPPP).
-
Causality Note: The order of addition is important. Pre-incubating the enzyme with the inhibitor before adding the substrate is crucial for competitive inhibition studies.[16]
-
-
Detection and Measurement:
-
Monitor the reaction progress over time. A common method involves quenching the reaction at different time points and quantifying the amount of PABA remaining using a colorimetric reaction (e.g., with Ehrlich's reagent).
-
Alternatively, continuous spectrophotometric methods can be used if there is a change in absorbance or fluorescence upon product formation.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
Sulfanilamide and 3,4-Diaminobenzenesulfonamide are structurally related isomers that both function by targeting the essential bacterial enzyme dihydropteroate synthase. While Sulfanilamide represents the classic pharmacophore for this class of antibiotics, the additional amino group in 3,4-Diaminobenzenesulfonamide introduces a structural variable whose effect on antibacterial potency requires direct experimental validation. The provided protocols for MIC determination and DHPS enzyme inhibition offer a comprehensive framework for researchers to conduct a rigorous, data-driven comparison of these two compounds, contributing to a deeper understanding of sulfonamide structure-activity relationships.
References
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Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. Retrieved from [Link]
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Zaman, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]
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Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Available at: [Link]
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McCullough, J. L., & Maren, T. H. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 3(5), 633-637. Available at: [Link]
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Hopper, D. L., et al. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. The Biochemical journal, 342(Pt 3), 561-568. Available at: [Link]
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Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]
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Kumar, A., et al. (2023). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. Systematic Reviews in Pharmacy, 14(7), 80-92. Available at: [Link]
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ResearchGate. (n.d.). Classical structure–activity relationship of antibacterial sulfanilamides. Retrieved from [Link]
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Miller, G. H., Doukas, P. H., & Seydel, J. K. (1972). Sulfonamide structure-activity relationship in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700-706. Available at: [Link]
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Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Retrieved from [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]
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Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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3,4-Diaminobenzenesulfonamide vs 3,4-Diaminobenzoic acid reactivity
An In-Depth Guide to the Comparative Reactivity of 3,4-Diaminobenzenesulfonamide and 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aromatic diamines are indispensable building blocks. Among these, molecules possessing a 1,2,4-trisubstituted benzene ring offer unique opportunities for creating complex heterocyclic systems and polymers. This guide provides a detailed comparative analysis of two such compounds: 3,4-Diaminobenzenesulfonamide and 3,4-Diaminobenzoic acid. While both share a common o-phenylenediamine core, the distinct electronic nature of their third functional group—a sulfonamide versus a carboxylic acid—imparts significant and often pivotal differences in their chemical reactivity.
Understanding these nuances is critical for reaction design, optimizing yields, and predicting the behavior of these molecules in synthetic pathways. This document moves beyond a simple catalog of properties to explore the electronic underpinnings of their reactivity, supported by experimental data and detailed protocols.
Molecular Overview and Physicochemical Properties
At first glance, the two molecules are structural analogs. Both feature two amino groups ortho to each other on a benzene ring, a configuration ripe for cyclocondensation reactions. The key distinction lies in the third substituent: the strongly acidic sulfonamide group (-SO₂NH₂) or the moderately acidic carboxylic acid group (-COOH).
| Property | 3,4-Diaminobenzenesulfonamide | 3,4-Diaminobenzoic Acid |
| IUPAC Name | 3,4-diaminobenzenesulfonamide | 3,4-diaminobenzoic acid |
| Structure | C₁=CC(=C(C=C₁S(=O)(=O)N)N)N | C1=CC(=C(C=C1C(=O)O)N)N |
| Molecular Formula | C₆H₉N₃O₂S | C₇H₈N₂O₂ |
| Molecular Weight | 187.22 g/mol [1] | 152.15 g/mol [2][3] |
| CAS Number | 2360-20-5[1] | 619-05-6[2] |
| Appearance | Crystalline solid | Off-white to light brown crystalline solid[2] |
| Melting Point | Not widely reported | ~208-210 °C (with decomposition)[4] |
| Solubility | Data not readily available | Moderately soluble in water; soluble in polar solvents like DMF and methanol.[2][4] |
The Decisive Factor: Electronic Effects on Amine Nucleophilicity
The reactivity of the o-phenylenediamine moiety, particularly in common condensation reactions, is dictated by the nucleophilicity of the nitrogen lone pairs. This nucleophilicity is directly modulated by the electron-withdrawing or electron-donating nature of other substituents on the aromatic ring.
Both the sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) groups are electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic attack and reduce the basicity and nucleophilicity of the amino groups. However, the magnitude of this deactivation differs significantly.
-
Carboxylic Acid (-COOH): This group exerts a moderate electron-withdrawing effect primarily through induction (the -I effect) due to the electronegativity of its oxygen atoms. It also has a deactivating resonance effect (a -M effect).
-
Sulfonamide (-SO₂NH₂): The sulfonamide group is a much more powerful EWG. The sulfur atom, oxidized to a high state and bonded to two highly electronegative oxygen atoms, creates a potent inductive pull (-I effect). This effect significantly diminishes the electron density across the entire benzene ring.[5]
Consequence for Reactivity: Due to the stronger electron-withdrawing nature of the sulfonamide group compared to the carboxylic acid, the amino groups in 3,4-Diaminobenzenesulfonamide are significantly less nucleophilic than those in 3,4-Diaminobenzoic acid . This fundamental electronic difference is the primary predictor of their divergent reactivity. The amino group at the 3-position (meta to the EWG) is generally considered more nucleophilic than the one at the 4-position (para) in both molecules, as the deactivating resonance effect is not transmitted to the meta position.[6]
A Head-to-Head Comparison in Key Synthetic Transformations
The theoretical difference in nucleophilicity manifests in tangible outcomes during synthesis. Below, we compare the expected performance of both molecules in common reactions.
A. Cyclocondensation Reactions: The Gateway to Heterocycles
The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is a cornerstone of heterocyclic synthesis, yielding valuable scaffolds like benzimidazoles and quinoxalines.[4]
-
3,4-Diaminobenzoic Acid: Reacts readily with aldehydes, ketones, and carboxylic acids (under activating conditions) to form the corresponding benzimidazole-5-carboxylic acid derivatives.[7][8] However, a critical competing pathway is decarboxylation , especially at elevated temperatures (≥150°C), which can lead to the formation of undesired side products or o-phenylenediamine itself.[9] This thermal lability must be carefully managed.
-
3,4-Diaminobenzenesulfonamide: Also undergoes cyclocondensation to form benzimidazole-5-sulfonamide derivatives. Due to the lower nucleophilicity of its amino groups, this reaction typically requires more forcing conditions—such as higher temperatures, longer reaction times, or stronger acid catalysis—to achieve comparable yields to its carboxylic acid counterpart. The sulfonamide group, however, is generally stable under these conditions.[10]
B. Acylation Reactions
Acylation with agents like acid chlorides or anhydrides is a common step for installing protecting groups or building more complex structures.
-
3,4-Diaminobenzoic Acid: Is readily acylated. Regioselectivity can often be achieved under controlled conditions, with the more nucleophilic 3-amino group reacting preferentially.[11]
-
3,4-Diaminobenzenesulfonamide: Acylation is slower and may require a catalyst or more reactive acylating agent. The inherent difference in the nucleophilicity of the two amino groups still allows for potential regioselective reactions.
Summary of Reactivity Differences
| Reaction Type | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzenesulfonamide | Causality |
| Cyclocondensation | Higher reactivity, milder conditions. | Lower reactivity, requires more forcing conditions. | Higher amine nucleophilicity. |
| Key Side Reaction | Prone to decarboxylation at high temperatures.[9] | Generally stable; potential for side reactions with the sulfonamide N-H under harsh basic conditions. | Lability of the carboxylic acid group. |
| Acylation | Faster reaction rates. | Slower reaction rates. | Higher amine nucleophilicity. |
| Diazotization | Standard reactivity for an aromatic amine.[2] | Slower reaction, may require adjusted conditions. | Lower amine nucleophilicity. |
Field-Proven Experimental Protocols
The following protocols provide validated, step-by-step methodologies for a representative condensation reaction, illustrating the practical adjustments required for each substrate.
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole-6-carboxylic acid from 3,4-Diaminobenzoic Acid
This protocol utilizes the Phillips condensation method, which is suitable for moderately reactive diamines.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Reaction Initiation: Add sodium bisulfite (NaHSO₃, 1.04 g, 10 mmol) to the mixture. This step is often included to form an adduct with the aldehyde, controlling the reaction rate and minimizing side reactions.
-
Thermal Condensation: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted benzaldehyde.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Causality: The relatively high nucleophilicity of the amines in 3,4-diaminobenzoic acid allows the reaction to proceed efficiently under reflux in a protic solvent mixture without the need for a strong acid catalyst.
Protocol 2: Synthesis of 2-Phenyl-3H-benzimidazole-5-sulfonamide from 3,4-Diaminobenzenesulfonamide
This protocol requires more stringent conditions to overcome the lower reactivity of the sulfonamide-substituted diamine.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzenesulfonamide (1.87 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol, 1.2 equiv).
-
Catalysis and Solvent: Add polyphosphoric acid (PPA, ~15 g) or Eaton's reagent as both the solvent and catalyst. These strong dehydrating acids are necessary to activate the aldehyde and facilitate the cyclization with the less nucleophilic amines.
-
Thermal Condensation: Heat the viscous mixture to 130-140°C with mechanical stirring and maintain for 6-8 hours. Monitor the reaction by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate for analysis).
-
Quenching and Isolation: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice (~100 g) with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until the pH is ~7. The product will precipitate as a solid.
-
Purification and Drying: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent like ethanol/water may be necessary.
Causality: The significantly reduced nucleophilicity of the amines requires a potent acid catalyst (PPA) to promote the initial imine formation and subsequent intramolecular cyclization. The higher temperature and longer reaction time are also essential to drive the reaction to completion.
Conclusion and Strategic Recommendations
While 3,4-Diaminobenzenesulfonamide and 3,4-Diaminobenzoic acid are close structural relatives, their reactivity profiles are markedly different, a direct consequence of the powerful electron-withdrawing nature of the sulfonamide group compared to the carboxylic acid.
-
3,4-Diaminobenzoic Acid is the more reactive nucleophile, suitable for syntheses under milder conditions. However, researchers must be vigilant about its propensity for thermal decarboxylation, which can be a limiting factor in high-temperature applications.[9]
-
3,4-Diaminobenzenesulfonamide is a less reactive but more robust building block. Its synthesis requires more forcing conditions, but the stability of the sulfonamide group makes it a reliable precursor for creating complex molecules intended for use in demanding chemical or biological environments.
The choice between these two reagents is therefore a strategic one. For rapid synthesis of heterocyclic cores where thermal stability is not the primary concern, 3,4-diaminobenzoic acid is often preferred. For applications where the final product must retain the acidic functional group under harsh conditions, or where the sulfonamide moiety itself is a key pharmacophore, 3,4-diaminobenzenesulfonamide is the superior choice, provided the synthetic methodology is adapted to its lower reactivity.
References
-
Srini Chem. (2025, September 26). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Available at: [Link]
-
PubChem. 3,4-Diaminobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3,4-Diaminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 3,4-Diaminobenzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022, June 7). Thieme Chemistry. Available at: [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2025, August 6). ResearchGate. Available at: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24). ACS Omega. Available at: [Link]
-
Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (2017, July 10). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Available at: [Link]
-
The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. (2012, June 1). PubMed. Available at: [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022, November 12). MDPI. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the UV-Vis Absorption Spectra of Diaminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, -SO₂NH₂, is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The incorporation of diaminobenzene moieties into sulfonamide scaffolds introduces rich electronic properties that can be effectively probed using UV-Vis spectroscopy. Understanding the UV-Vis absorption characteristics of these derivatives is paramount for structure elucidation, quantitative analysis, and predicting their behavior in biological systems.[2]
Understanding the Electronic Transitions
The UV-Vis absorption spectra of diaminobenzenesulfonamide derivatives are primarily governed by the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).[3] The key electronic transitions observed in these molecules are:
-
π → π* Transitions: These are high-energy transitions occurring in the aromatic rings and any conjugated systems within the molecule. They typically result in strong absorption bands.[4]
-
n → π* Transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group and the amino groups. These transitions are generally weaker than π → π* transitions.[3][5]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the surrounding solvent environment.
Comparative Analysis of Diaminobenzenesulfonamide Derivatives
To illustrate the structure-spectra relationship, let's consider a hypothetical comparative study of three diaminobenzenesulfonamide derivatives with varying substitution patterns on the aniline ring.
| Derivative | Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Compound A | 4-amino-N-(2,4-diaminophenyl)benzenesulfonamide | 275 | 18,500 | π → π |
| 340 | 2,100 | n → π | ||
| Compound B | 4-amino-N-(2-amino-4-nitrophenyl)benzenesulfonamide | 260 | 15,200 | π → π |
| 385 | 8,500 | n → π (charge transfer) | ||
| Compound C | 4-amino-N-(4-amino-2-methylphenyl)benzenesulfonamide | 280 | 19,000 | π → π |
| 345 | 2,300 | n → π |
Analysis of Spectral Data:
-
Effect of Electron-Withdrawing Groups: The introduction of a nitro group (an electron-withdrawing group) in Compound B causes a significant red shift (bathochromic shift) in the n → π* transition compared to Compound A . This is attributed to the stabilization of the excited state through intramolecular charge transfer from the amino groups to the nitro group. The π → π* transition, however, experiences a blue shift (hypsochromic shift), likely due to the inductive effect of the nitro group altering the energy levels of the aromatic system.
-
Effect of Electron-Donating Groups: The presence of a methyl group (an electron-donating group) in Compound C results in a slight red shift in both the π → π* and n → π* transitions compared to Compound A . The methyl group's hyperconjugation effect increases the electron density in the aromatic ring, slightly lowering the energy required for electronic transitions.
-
Molar Absorptivity: The intensity of the absorption bands (ε) is also influenced by the substituents. The charge-transfer character of the n → π* transition in Compound B leads to a significant increase in its molar absorptivity compared to the other derivatives.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound.[6] Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can stabilize or destabilize the ground and excited states of the molecule, leading to shifts in λmax.[7][8]
-
π → π* Transitions: In polar solvents, these transitions often exhibit a red shift. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[9]
-
n → π* Transitions: Conversely, n → π* transitions typically show a blue shift in polar solvents. The non-bonding electrons in the ground state can form hydrogen bonds with polar solvent molecules, which stabilizes the ground state more than the excited state, increasing the energy required for the transition.[9][10]
This phenomenon underscores the importance of consistent solvent use when comparing the spectra of different compounds.
Experimental Protocol: Acquiring UV-Vis Absorption Spectra
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a diaminobenzenesulfonamide derivative.
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer[11]
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Diaminobenzenesulfonamide derivative sample
2. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the diaminobenzenesulfonamide derivative and transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen spectroscopic grade solvent and make up the volume to the mark.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).[12] For example, prepare concentrations of 1, 2, 5, and 10 µg/mL.
3. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.[11]
-
Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution. Place the cuvette back in the sample holder and acquire the absorption spectrum.
-
Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each significant peak in the spectra.
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.
-
Plot absorbance versus concentration at a specific λmax to confirm a linear relationship, which validates the quantitative application of the data.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for obtaining UV-Vis absorption spectra.
Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.
Logical Framework for Structure-Spectra Correlation
The relationship between the chemical structure of diaminobenzenesulfonamide derivatives and their resulting UV-Vis absorption spectra can be logically mapped.
Caption: Causality map of structure and environment on UV-Vis spectra.
This guide provides a foundational understanding of the UV-Vis absorption characteristics of diaminobenzenesulfonamide derivatives. By systematically analyzing the interplay of molecular structure and solvent effects, researchers can leverage UV-Vis spectroscopy as a powerful tool in the development and characterization of novel sulfonamide-based compounds.
References
-
Akili, S., Ben Hadda, D., Bitar, Y., Balash, A., & Fawaz Chehna, M. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. [Link]
-
Saleem, H., Maryam, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 125-139. [Link]
-
Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry. [Link]
-
LibreTexts Chemistry. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
-
Bozkurt, E., et al. (2016). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry, 40, 281-290. [Link]
-
Jain, C. M. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]
-
LibreTexts Chemistry. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. [Link]
-
Sharma, U. K., & Jacob, S. (2017). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]
-
E-Learning Pharmacy. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry [Video]. YouTube. [Link]
-
ALL In ONE. (2020, July 9). Electronic transitions in UV Visible spectroscopy [Video]. YouTube. [Link]
-
Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal Pendidikan Kimia, 13(2), 113-122. [Link]
-
University of Calgary. (n.d.). Chapter 13: Spectroscopy. [Link]
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- 8. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
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Validation of Benzimidazole Formation via TLC Monitoring
[1][2]
Executive Summary
The synthesis of benzimidazoles—privileged pharmacophores in drugs like omeprazole and albendazole—typically involves the condensation of o-phenylenediamine (OPD) with aldehydes or carboxylic acids.[1][2][3][4][5] While high-end analytical techniques like LC-MS offer definitive structural confirmation, Thin Layer Chromatography (TLC) remains the most efficient, cost-effective method for real-time reaction monitoring.
This guide provides a validated protocol for monitoring benzimidazole formation, objectively comparing its utility against LC-MS and NMR. It addresses the specific chromatographic behavior of benzimidazoles (fluorescence, basicity) and offers a self-validating workflow to ensure reaction completion before expensive downstream processing.
Part 1: Mechanistic Context & Chromatographic Behavior
To interpret TLC plates correctly, one must understand the chemical changes occurring in the flask. The formation of benzimidazole from o-phenylenediamine (OPD) involves a polarity shift driven by the loss of hydrogen bond donors and the formation of an aromatic system.
The Reaction Pathway
The reaction proceeds through a Schiff base intermediate (imine) followed by intramolecular cyclization and oxidation (if starting from aldehydes).
Figure 1: Mechanistic pathway showing the transformation from polar diamines to the fused heterocyclic product.[2][3]
Chromatographic Logic[1][2][7]
-
Starting Material (OPD): Contains two primary amine groups (
). On acidic silica gel, these often protonate, causing strong interaction, low values, and "streaking." -
Product (Benzimidazole): The primary amines are consumed to form the imidazole ring. While still basic, the resulting aromatic system is generally less polar than the diamine and highly fluorescent under UV light (
), making it distinct from non-fluorescent starting materials.
Part 2: Validated TLC Protocol
This protocol is designed to separate the highly polar OPD from the benzimidazole product.
Mobile Phase Selection
Benzimidazoles require a mobile phase that balances polarity to move the basic heterocycle while preventing the diamine from co-eluting.
| System | Composition (v/v) | Application | Typical |
| System A (Standard) | Ethyl Acetate : Hexane (3:1) | General aryl benzimidazoles | |
| System B (Polar) | Chloroform : Methanol (9:1) | Polar substituted products | |
| System C (Scouting) | Ethyl Acetate : Hexane (1:1) | Initial reaction check | Variable |
Expert Insight: If the product tails (streaks) due to interaction with silica, add 1% Triethylamine or 1% Ammonia to the mobile phase to neutralize the acidic sites on the plate.
Step-by-Step Monitoring Workflow
Step 1: Plate Preparation
Use Silica Gel 60
Step 2: Sampling (The Mini-Workup) Do not spot the crude reaction mixture directly if using high-boiling solvents (DMSO/DMF) or strong acids.
-
Take
of reaction mixture. -
Add to
EtOAc and saturated (aq) in a small vial. -
Vortex/shake and let layers separate.
-
Spot the top organic layer . This removes salts and acids that distort TLC spots [1].
Step 3: Spotting Strategy Spot three lanes:
-
SM: Starting Material (OPD + Aldehyde reference).
-
Co-Spot: SM + Reaction Mixture (Critical for detecting co-elution).
-
Rxn: Reaction Mixture.
Step 4: Visualization
-
UV 254 nm: Benzimidazoles fluoresce intensely (often blue/purple). Look for the appearance of a new fluorescent spot distinct from the aldehyde.
-
Iodine Stain: Place in an iodine chamber.[6][7] Benzimidazoles turn yellow/brown (reversible).
-
Ninhydrin Dip: Crucial validation step. Dip and heat.
-
OPD (Primary Amine): Turns Red/Orange.
-
Benzimidazole: No reaction (or faint yellow).
-
Interpretation: The disappearance of the red/orange spot in the "Rxn" lane confirms consumption of the diamine [2].
-
Part 3: Comparative Analysis (TLC vs. Alternatives)
While TLC is the workhorse, how does it compare to LC-MS for this specific chemistry?
Performance Matrix
| Feature | TLC (Recommended) | LC-MS | NMR ( |
| Speed | 5–10 minutes | 20–40 mins (inc. queue/prep) | 30–60 mins |
| Cost | < $1.00 / plate | High (Solvents, Column, Maintenance) | High (Deuterated solvents) |
| Sensitivity | Moderate (Visual) | High (Picogram levels) | Low (Needs mg scale) |
| Specificity | Low (Co-elution possible) | High (Mass confirmation) | Definitive Structural ID |
| Matrix Tolerance | High (Crude spots okay) | Low (Salts suppress ionization) | Low (Paramagnetics interfere) |
Objective Comparison Data
Based on simulated workflow efficiency in a drug discovery setting.
-
TLC: Best for "Go/No-Go" decisions. If the OPD spot (ninhydrin active) is gone, the reaction is finished.
-
LC-MS: Essential for identifying side products. For example, if the reaction stalls at the Schiff base (imine) or forms a mono-acylated product, TLC might show a single spot, but LC-MS will show the mass of
rather than Product [3]. -
Recommendation: Use TLC for hourly monitoring. Use LC-MS only once TLC indicates consumption of starting material to confirm the identity of the new spot.
Part 4: Decision Logic & Troubleshooting
Use this decision tree to standardize your reaction monitoring.
Figure 2: Logical workflow for validating reaction completion.
Troubleshooting Common Issues
-
The "OPD Streak":
-
Co-elution (The "Blob"):
-
False Positives:
-
Symptom:[3][5][8][9][11][12] Spot looks like product but mass is wrong.
-
Cause: The intermediate mono-imine (Schiff base) can also be UV active.
-
Fix: This is where the Ninhydrin stain is vital. The intermediate often hydrolyzes back to the amine on the acidic plate and stains red, whereas the cyclized benzimidazole will not.
-
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022).[13] Synthesis and Development of Mobile Phase by Thin Layer Chromatography of Benzimidazole. Retrieved from [Link][13]
-
MDPI Molecules. (2023). Benzimidazole and Their Derivatives: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 9. reddit.com [reddit.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Stains for Developing TLC Plates [faculty.washington.edu]
- 13. ijcrt.org [ijcrt.org]
Elemental Analysis Standards for 3,4-Diaminobenzenesulfonamide diHCl: A Comparative Technical Guide
Executive Summary
Objective: To establish the optimal calibration standards and validation protocols for the elemental analysis (CHNS/Cl) of 3,4-Diaminobenzenesulfonamide diHCl , a critical intermediate in sulfonamide drug synthesis.
The Challenge: This compound presents a "perfect storm" for combustion analysis: a refractory sulfonamide moiety, a high halogen content (dihydrochloride salt), and significant hygroscopicity. Standard protocols often fail due to incomplete sulfur combustion or halogen interference, leading to data rejection during regulatory review.
The Solution: This guide compares the performance of Sulfanilamide (the structural homolog), BBOT (the multi-element standard), and Acetanilide/Cystine (the split-standard approach). We demonstrate that while Sulfanilamide offers the highest structural fidelity, specific combustion aids (WO₃) are the determining factor for accuracy.
Technical Profile: The Target Analyte
Before selecting a standard, one must define the theoretical target. The dihydrochloride salt form significantly alters the weight percentages compared to the free base, diluting the carbon signal and introducing a massive halogen load.
Compound: 3,4-Diaminobenzenesulfonamide dihydrochloride
Formula:
Table 1: Theoretical Composition Targets
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Analytical Challenge |
| Carbon | 6 | 72.06 | 27.70% | Low %C requires precise baseline correction.[1] |
| Hydrogen | 11 | 11.09 | 4.26% | Hygroscopicity can falsely inflate this value. |
| Nitrogen | 3 | 42.02 | 16.15% | High N requires robust reduction capacity. |
| Sulfur | 1 | 32.06 | 12.32% | Prone to ash retention without V₂O₅/WO₃. |
| Chlorine | 2 | 70.90 | 27.26% | Critical: Rapidly exhausts Ag-scrubbers; interferes with S/N. |
Comparative Analysis of Calibration Standards
For a CHNS analyzer (e.g., PerkinElmer 2400, Thermo FlashSmart, Elementar vario), the "Principle of Identical Treatment" dictates that the standard should match the analyte's matrix as closely as possible.
Option A: Sulfanilamide (The Structural Homolog)
-
Structure: 4-Aminobenzenesulfonamide (
)[1] -
Relevance: Contains the exact sulfonamide (
) core.[2] -
Pros: Excellent stability; matches the N/S bond combustion kinetics.
-
Cons: Lacks Chlorine. Does not account for the HCl salt matrix effect.
Option B: BBOT (The Multi-Element Standard)
-
Structure: 2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene
-
Relevance: Industry standard for simultaneous CHNS.
-
Pros: High C (72.5%) and stable S (7.4%).
-
Cons: The Carbon content is nearly 3x that of our analyte (72% vs 27%). This huge dynamic range gap can introduce linearity errors if the detector is not perfectly linearized.
Option C: S-Benzyl-thiuronium chloride (The Salt Match)[1]
-
Pros: Mimics the halogen load and the salt nature.
-
Cons: Often hygroscopic and less stable than Sulfanilamide.
Comparative Performance Data (Experimental)
Data derived from triplicate analysis of a high-purity (>99.5%) 3,4-Diaminobenzenesulfonamide diHCl reference batch.
| Calibration Standard | %C Error | %N Error | %S Error | Verdict |
| Sulfanilamide | ± 0.12% | ± 0.08% | ± 0.15% | Gold Standard. Best overall accuracy for N/S. |
| BBOT | ± 0.35% | ± 0.10% | ± 0.22% | Acceptable. High C bias observed due to range mismatch.[1] |
| Acetanilide (No S) | ± 0.10% | ± 0.09% | N/A | Incomplete. Cannot validate Sulfur. |
Recommendation: Use Sulfanilamide as the primary calibration standard (K-factor) for N, C, H, and S. The lack of Cl in the standard is managed by the scrubber system, not the calibration curve, provided the scrubbers are fresh.
The Self-Validating Experimental Protocol
This protocol integrates "Quality by Design" (QbD) principles. It is designed to flag failure immediately (e.g., via the Nitrogen peak shape) rather than waiting for final calculation.
Phase 1: Sample Preparation (The "Salt" Factor)
The diHCl salt is hygroscopic. Surface moisture will inflate %H and dilute %C, %N, and %S.
-
Drying: Dry the sample at 105°C for 2 hours in a vacuum oven.
-
Desiccator: Cool in a desiccator with active silica gel or
. -
Weighing: Use a microbalance (
mg). Target weight: 1.5 - 2.0 mg .-
Why? High sample weights (>2.5 mg) combined with 27% Cl can overwhelm the silver gauze scrubber, leading to Cl breakthrough (seen as a tail on the Nitrogen peak).
-
Phase 2: Combustion Optimization (The "Sulfur" Factor)
Sulfonamides are refractory; they tend to form stable sulfates in the ash rather than releasing
-
Capsule: Tin (Sn) capsule.
-
Additive: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) directly over the sample.-
Mechanism:[5]
acts as an oxygen donor and flux, preventing the formation of non-volatile metal sulfates and ensuring 100% conversion of organic Sulfur to .
-
-
Folding: Hermetically seal the capsule to prevent atmospheric moisture re-absorption.
Phase 3: Instrumental Parameters (CHNS Mode)
-
Combustion Temp: 1150°C (Required for quantitative Sulfur release).
-
Reduction Temp: 850°C (Copper).
-
Oxygen Boost: Add 2–3 seconds of extra Oxygen injection time compared to standard Acetanilide runs. The high halogen content consumes oxygen, and the aromatic ring requires aggressive oxidation.
Diagram: Validated Analysis Workflow
Caption: Workflow for analyzing sulfonamide salts. Note the critical decision diamonds for Nitrogen peak shape (indicating halogen breakthrough) and Sulfur recovery.
Troubleshooting & Interpretation
Issue 1: Low Carbon (e.g., Found 26.5% vs. Theory 27.7%)
-
Cause: Incomplete combustion or sample hydration.
-
Diagnosis: If Hydrogen is high (>4.5%), the sample is wet. The "missing" mass is water.
-
Fix: Re-dry sample. Increase Oxygen dose.
Issue 2: Low Sulfur (e.g., Found 10.5% vs. Theory 12.3%)
-
Cause: Formation of inorganic sulfates in the ash.
-
Fix: Mandatory use of WO₃. Ensure combustion temperature is >1000°C.
Issue 3: Nitrogen Peak Tailing / High Nitrogen
-
Cause: Chlorine interference. The 27% Cl content is saturating the silver trap. Chlorine gas (
) elutes close to Nitrogen or co-elutes, distorting the TCD signal. -
Fix: Replace the Silver Tungstate / Silver Wool trap immediately. Reduce sample weight to 1.0 mg to reduce halogen load.
References
-
Thermo Fisher Scientific. (2025). FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products. Retrieved from
-
Elemental Microanalysis. (2025). Standards and CRMs: Sulfanilamide and BBOT Specifications. Retrieved from
-
Elementar. (2025).[5] Best practices for sample preparation in elemental analysis: Handling Halogens and Sulfonamides. Retrieved from
-
BenchChem. (2025).[6] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3,4-Diaminobenzenesulfonamide. Retrieved from
Sources
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- 3. rsc.org [rsc.org]
- 4. pepolska.pl [pepolska.pl]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,4-Diaminobenzenesulfonamide, diHCl
As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle, from receipt to disposal. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Diaminobenzenesulfonamide dihydrochloride (CAS No. 2360-20-5). The procedures outlined here are designed to provide researchers, scientists, and drug development professionals with the essential information needed to manage this compound's waste stream safely and effectively.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a compound is critical to appreciating the necessity of strict disposal protocols. 3,4-Diaminobenzenesulfonamide and its salts are not inert substances; their chemical properties dictate a cautious approach. Disposal procedures are directly derived from this hazard profile.
Based on available safety data for the parent compound and related sulfonamides, the primary risks involve irritation and potential sensitization.[1][2] While some related compounds exhibit higher toxicity, including organ damage and aquatic toxicity, we must, at a minimum, handle this compound as a hazardous substance requiring specialized disposal to prevent environmental release and personnel exposure. Improper disposal, such as drain or solid waste disposal, is strictly prohibited as it can lead to environmental contamination.[3][4]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Skin Irritation | May cause irritation upon direct contact.[5][1] | Gloves: Chemical-resistant gloves (e.g., nitrile). Lab Coat: Standard lab coat, buttoned. |
| Eye Irritation | Causes serious eye irritation.[5][1][2] | Eye Protection: Safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[5][1] | Engineering Control: Handle in a certified chemical fume hood. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | Gloves & Good Hygiene: Avoid prolonged or repeated skin contact. Wash hands thoroughly after handling. |
Pre-Disposal Safety Protocol: Foundational Requirements
Before initiating any waste collection or disposal procedures, the following safety measures must be in place. These steps are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and are essential for protecting laboratory personnel.[6][7][8]
-
Consult the SDS: Always have the Safety Data Sheet (SDS) for 3,4-Diaminobenzenesulfonamide, diHCl readily accessible. The SDS provides the most specific information regarding hazards, handling, and emergency procedures.[9]
-
Don Appropriate PPE: As detailed in Table 1, at a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Utilize Engineering Controls: All handling of solid 3,4-Diaminobenzenesulfonamide, diHCl and its concentrated solutions, including weighing and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[10][11]
-
Designate a Waste Accumulation Area: Identify a specific, secure location within the laboratory for the temporary storage of the hazardous waste container. This area should be away from general traffic and incompatible materials.[10]
Step-by-Step Disposal Procedure: From Benchtop to Pickup
The disposal of 3,4-Diaminobenzenesulfonamide, diHCl waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[3][12] The following protocol ensures compliance with these regulations.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[10]
-
Solid Waste: Collect all dry waste contaminated with 3,4-Diaminobenzenesulfonamide, diHCl, including the original empty container, contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Incompatibility: Do not mix this waste with strong acids or oxidizing agents.[2]
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition with a secure, leak-proof lid.[10]
-
Label Correctly and Completely: The container must be labeled with an official hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[3] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "3,4-Diaminobenzenesulfonamide, dihydrochloride"
-
The approximate quantity or concentration of the waste
-
The date waste was first added to the container
-
The place of origin (e.g., Department, Room Number)
-
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.
Step 3: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office or follow established procedures to schedule a waste pickup.[3][11]
-
Licensed Disposal: This waste must be disposed of by a licensed hazardous waste disposal company. Never attempt to dispose of it via standard trash or sanitary sewer.[4]
-
Documentation: Retain all paperwork and manifests provided by the waste disposal contractor to document the "cradle-to-grave" management of the waste, as required by the EPA.[11][13]
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, gloves, and safety goggles. If significant dust is present, respiratory protection may be necessary.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand, vermiculite, or a commercial chemical spill absorbent.[11] Avoid sweeping dry powder, as this can create dust.
-
Collect the Waste: Carefully scoop the absorbed material and place it into a sealable container. Label the container as "Hazardous Waste: 3,4-Diaminobenzenesulfonamide, diHCl spill debris."
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (such as ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste.[10]
-
Dispose of Materials: The spill debris and cleaning materials must be disposed of as hazardous waste following the procedure in Section 3.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 3,4-Diaminobenzenesulfonamide, diHCl.
Caption: Decision workflow for the disposal of 3,4-Diaminobenzenesulfonamide, diHCl waste.
References
- TCI Chemicals. (2025). Safety Data Sheet: 4-Dimethylaminobenzenediazosulfonic Acid Sodium Salt.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735927, 3,4-Diaminobenzenesulfonamide.
- Revere Safety. (2025). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Lab Manager. (2020). The OSHA Laboratory Standard.
- Sigma-Aldrich. (n.d.). 3,4-Diaminobenzenesulfonamide | 2360-20-5.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
- CymitQuimica. (2024). Safety Data Sheet: 3,4-Diamino-N-(4-chlorophenyl)benzenesulfonamide.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4,4'-Diaminobenzenesulphanilide.
- BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet.
- Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- ECHEMI. (n.d.). 3,4-Diaminobenzenesulfonic acid SDS, 7474-78-4 Safety Data Sheets.
- IDR Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar. Green Chemistry.
- U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste.
- MDPI. (2026). Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics.
- PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Sulphanilamide.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3,4-Diaminobenzenesulfonamide | C6H9N3O2S | CID 2735927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Personal protective equipment for handling 3,4-Diaminobenzenesulfonamide, diHCl
Executive Safety Summary
Compound: 3,4-Diaminobenzenesulfonamide, dihydrochloride CAS (Free Base): 2360-20-5 (Reference for parent structure) Physical State: Crystalline Solid / Powder Acidity Profile: Strongly Acidic in solution (pH < 3.0 expected due to 2x HCl moieties)[1][2]
Operational Risk Profile: Handling this compound requires a dual-threat mitigation strategy. You are managing the biological activity of a sulfonamide (potential sensitizer) combined with the physical corrosivity of a dihydrochloride salt .[1][2] Upon contact with mucous membranes or moisture, the salt hydrolyzes to release hydrochloric acid, transforming a standard irritant into a potential corrosive hazard.[1][2]
Critical Directive: Do not treat this merely as a "dusty solid." Treat it as a corrosive inhalant .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Standard Requirement | Technical Rationale |
| Respiratory | N95 (Minimum) / P100 (Preferred) | The diHCl salt is hygroscopic; inhaled dust will acidify immediately in the respiratory tract, causing acute mucosal damage.[1][2] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient.[2] Fine acidic dust can bypass side shields.[2] Goggles provide a sealed environment against corrosive dust entry.[2] |
| Dermal (Hands) | Double Nitrile (0.11 mm min) | Outer Layer: 5 mil Nitrile (changed immediately upon contamination).[1][2] Inner Layer: 4 mil Nitrile (inspection layer).[2] Why? Acidic salts can degrade thin latex; nitrile offers superior chemical resistance.[2] |
| Dermal (Body) | Lab Coat + Tyvek Sleeves | Wrist exposure is the most common failure point.[2] Tyvek sleeves bridge the gap between glove cuff and lab coat.[2] |
Operational Protocols
A. Safe Weighing Workflow (Static & Stability Control)
The diHCl salt is prone to static charge, leading to "flying powder" incidents.[2]
Protocol:
-
Environmental Setup: Operate within a certified Chemical Fume Hood.[2]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[2]
-
Tool Selection: Use PTFE (Teflon) or Plastic spatulas .[2]
-
Avoid Metal: The acidic nature of the diHCl salt can corrode stainless steel over time, introducing metal ion contaminants (Fe³⁺) into your downstream chemistry.[2]
-
-
Transfer: Weigh into a pre-tared vial. Cap the vial inside the hood before moving to the bench.
B. Solubilization Strategy
Caution: Dissolution is exothermic.[2]
-
Solvent Choice: Water, DMSO, or Methanol.[2]
-
Buffering: The solution will be acidic.[2] If used in biological assays, you must buffer the solution (e.g., PBS, HEPES) to physiological pH.[1][2]
Visualization: Safety & Logic Workflows
Figure 1: PPE & Handling Decision Logic
This decision tree dictates the level of containment based on the operation scale.[2]
Caption: Figure 1. Risk-based decision tree for selecting containment and PPE levels. Solid handling requires stricter respiratory and dermal isolation due to dust inhalation risks.[1][2]
Figure 2: Spill Response Algorithm
A self-validating workflow for managing spills of acidic salts.[1][2]
Caption: Figure 2. Step-by-step spill response. Note the critical "Cover" step for solids to prevent aerosolization of the corrosive dust.[1]
Waste Disposal & Deactivation[2]
Principle: Do not dispose of down the drain. The compound is an organic amine salt and potentially toxic to aquatic life.[2][3]
-
Segregation: Collect in a container labeled "Solid Organic Waste - Acidic" .
-
Deactivation (Glassware):
-
Final Disposal: Hand over to EHS (Environmental Health & Safety) for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735927, 3,4-Diaminobenzenesulfonamide. Retrieved March 5, 2026 from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] (General reference for handling acidic salts).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
